N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine
Description
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,17,18)/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIWXEQZZZHLDM-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901235536 | |
| Record name | N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901235536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82717-96-2 | |
| Record name | N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82717-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1(S)-Ethoxycarbonyl-3-phenylpropyl)-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082717962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901235536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenebutanoic acid, α-[[(1S)-1-carboxyethyl]amino]-, 1-ethyl ester, (αS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(1(S)-ETHOXYCARBONYL-3-PHENYLPROPYL)-L-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10SZ4IJ77B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine: From Chemical Synthesis to a Cornerstone of Cardiovascular Medicine
This guide provides a comprehensive technical overview of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine, a pivotal intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Enalapril. We will delve into its chemical structure, physicochemical properties, synthesis, and its ultimate transformation into a life-saving therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Significance of a Key Intermediate
N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine, a non-standard amino acid derivative, holds a crucial position in the landscape of pharmaceutical chemistry.[1][2] While not a therapeutic agent in itself, it serves as a sophisticated building block in the multi-step synthesis of Enalapril, a widely prescribed medication for hypertension and heart failure.[3][4] Understanding the properties and synthesis of this intermediate is fundamental to appreciating the elegant chemistry that underpins the production of this essential medicine. This guide will illuminate the path from this specific molecule to its profound impact on cardiovascular health.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its synthesis, purification, and handling in a laboratory setting. These properties dictate the choice of solvents, reaction conditions, and analytical techniques.
| Property | Value | Source |
| IUPAC Name | (2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid | [2] |
| CAS Number | 82717-96-2 | [1][2] |
| Molecular Formula | C15H21NO4 | [1][5] |
| Molecular Weight | 279.33 g/mol | [2][5] |
| Appearance | White to off-white crystalline powder | [1][6] |
| Melting Point | 150-152 °C | |
| Optical Rotation | [α]20/D +28° (c = 1 in methanol) | |
| Solubility | Sparingly soluble in water. Soluble in ethanol and freely soluble in methanol. | [7][8] |
Synthesis of this compound
The synthesis of this key intermediate is a critical step in the overall production of Enalapril. Various synthetic strategies have been developed to ensure high purity and stereochemical integrity. A common approach involves the reductive amination of an α-keto ester with L-alanine.
Representative Synthetic Protocol: Reductive Amination
This protocol outlines a general procedure for the synthesis of this compound.
Step 1: Reaction Setup
-
In a suitable reaction vessel, dissolve ethyl 2-oxo-4-phenylbutanoate and L-alanine in an appropriate solvent, such as ethanol.[9]
-
The choice of solvent is critical to ensure the solubility of both reactants and to facilitate the subsequent hydrogenation step.
Step 2: Catalytic Hydrogenation
-
Introduce a hydrogenation catalyst, typically palladium on carbon (Pd/C).[10]
-
Pressurize the reaction vessel with hydrogen gas. The pressure and temperature are key parameters that need to be optimized for efficient conversion and to minimize side reactions.[10]
-
The reaction is typically stirred vigorously to ensure good contact between the reactants, solvent, catalyst, and hydrogen gas.
Step 3: Reaction Monitoring
-
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting materials.[10]
Step 4: Work-up and Purification
-
Upon completion, the catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the pure this compound.[9]
Synthesis Workflow Diagram
Caption: Reductive amination for the synthesis of the key intermediate.
Spectroscopic Characterization
The structural elucidation and purity assessment of this compound are performed using a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the molecular structure. Characteristic signals would include those for the aromatic protons of the phenyl group, the ethoxy group of the ester, the methyl group of the alanine moiety, and the various methylene and methine protons of the backbone. The integration and splitting patterns of these signals are used to confirm the structure.[11]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by showing signals for all unique carbon atoms in the molecule, including the carbonyl carbons of the ester and carboxylic acid groups.
-
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Expected characteristic absorption bands include those for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, and the C=O stretches of the ester and carboxylic acid.[12]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity. The exact mass can be determined using high-resolution mass spectrometry.
The Crucial Step: Synthesis of Enalapril
This compound is the linchpin in the synthesis of Enalapril. The subsequent step involves a peptide coupling reaction with L-proline.
Peptide Coupling Protocol
Step 1: Activation of the Carboxylic Acid
-
The carboxylic acid group of this compound is activated to facilitate the amide bond formation. This can be achieved by converting it into an N-carboxyanhydride (NCA) derivative.[13][14]
-
Alternatively, standard peptide coupling reagents can be employed.
Step 2: Coupling with L-Proline
-
The activated intermediate is then reacted with L-proline in a suitable solvent and in the presence of a base to neutralize the acid formed during the reaction.[14]
-
The reaction conditions are carefully controlled to ensure a high yield of the desired dipeptide product, Enalapril.
Step 3: Purification of Enalapril
-
After the reaction is complete, a standard work-up procedure is followed to isolate the crude Enalapril.
-
The crude product is then purified, often by crystallization, to obtain pharmaceutical-grade Enalapril.[9]
Enalapril Synthesis Workflow
Caption: Peptide coupling to form Enalapril.
Enalapril: Bioactivation and Mechanism of Action
Enalapril is a prodrug, meaning it is inactive until it is metabolized in the body.[3][15]
Bioactivation to Enalaprilat
Following oral administration, Enalapril is absorbed and then hydrolyzed by esterases in the liver to its active form, Enalaprilat.[7][15] This enzymatic cleavage of the ethyl ester group exposes a carboxylate group, which is crucial for its biological activity.[3] Enalaprilat is the potent inhibitor of the angiotensin-converting enzyme (ACE).[16][17]
Mechanism of Action: ACE Inhibition
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure. ACE plays a key role in this system by converting the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[3][7] Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention.
Enalaprilat inhibits ACE, leading to:
-
Decreased Angiotensin II Levels: This results in vasodilation (widening of blood vessels) and consequently, a reduction in blood pressure.[16][18]
-
Reduced Aldosterone Secretion: This leads to a decrease in sodium and water retention, further contributing to the blood pressure-lowering effect.[7][18]
-
Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a vasodilator. By inhibiting ACE, Enalaprilat increases bradykinin levels, which further contributes to its antihypertensive effect.[18]
Mechanism of Action Diagram
Caption: Enalaprilat's inhibition of ACE in the RAAS pathway.
Structure-Activity Relationship (SAR)
The efficacy of Enalaprilat as an ACE inhibitor is intrinsically linked to its molecular structure, which is a direct evolution from the this compound intermediate. The key structural features of Enalaprilat responsible for its potent ACE inhibition include:
-
The Terminal Carboxylate Group: This group, unmasked from the ethyl ester of Enalapril, mimics the C-terminal carboxylate of natural ACE substrates and interacts with a positively charged zinc ion in the active site of the enzyme.[3]
-
The Phenylpropyl Side Chain: This hydrophobic group fits into a hydrophobic pocket in the ACE active site, contributing to the binding affinity.
-
The Alanine and Proline Residues: These amino acid components provide the correct stereochemistry and conformational rigidity for optimal binding to the enzyme.
Conclusion
This compound represents a triumph of rational drug design and synthetic chemistry. While a seemingly simple molecule, it is a testament to the intricate process of developing complex pharmaceutical agents. Its carefully designed structure allows for its efficient conversion into Enalapril, a prodrug that has had a profound and lasting impact on the management of cardiovascular diseases worldwide. For researchers and scientists in drug development, the story of this intermediate serves as a powerful example of how a deep understanding of chemical principles can lead to the creation of life-saving medicines.
References
- 1. N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine | 82717-96-2 [chemicalbook.com]
- 2. This compound | C15H21NO4 | CID 5702571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enalapril - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. GSRS [precision.fda.gov]
- 6. N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine [cymitquimica.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Enalapril synthesis - chemicalbook [chemicalbook.com]
- 10. N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine synthesis - chemicalbook [chemicalbook.com]
- 11. Quantitative analysis of enalapril by 1H NMR spectroscopy in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. EP1197490B1 - Process for preparing N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride - Google Patents [patents.google.com]
- 14. US4716235A - Process for preparing N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanyl-L-proline - Google Patents [patents.google.com]
- 15. Enalapril maleate | 76095-16-4 [chemicalbook.com]
- 16. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Enalaprilat | C18H24N2O5 | CID 5462501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
A Comprehensive Technical Guide to the Synthesis of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine
For researchers, medicinal chemists, and professionals in drug development, the efficient and stereoselective synthesis of key pharmaceutical intermediates is of paramount importance. N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine is a critical precursor in the manufacture of several Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Enalapril.[1][2] This guide provides an in-depth exploration of the prevalent and scientifically robust synthesis pathways for this vital compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices to ensure both high yield and stereochemical fidelity.
Introduction: The Significance of this compound
This compound serves as the backbone for a class of drugs that play a crucial role in managing hypertension and congestive heart failure.[3][4] The therapeutic efficacy of these ACE inhibitors is intrinsically linked to their specific stereochemistry. The (S,S,S) configuration of Enalapril, for instance, is responsible for its potent binding to the ACE active site.[2] Consequently, the synthetic routes to its precursors must be highly stereoselective to avoid the formation of less active or inactive diastereomers. This guide will delve into the two primary strategies employed for the synthesis of this compound: diastereoselective reductive amination and the N-carboxyanhydride (NCA) approach.
Pathway I: Diastereoselective Reductive Amination
The most common and industrially scalable approach to this compound is the diastereoselective reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanine. This reaction is a cornerstone of Enalapril synthesis, and significant research has been dedicated to optimizing its stereoselectivity.[1][3][5][6]
Mechanistic Rationale
The reaction proceeds through the formation of a Schiff base intermediate between the keto group of ethyl 2-oxo-4-phenylbutanoate and the primary amine of L-alanine. Subsequent catalytic hydrogenation of this imine introduces the new stereocenter. The inherent chirality of L-alanine directs the stereochemical outcome of the reduction, favoring the formation of the desired (S,S) diastereomer. The choice of catalyst and reaction conditions is critical in maximizing this diastereoselectivity.
Visualizing the Reductive Amination Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Enalapril in ACE | OpenOChem Learn [learn.openochem.org]
- 3. WO2000017228A2 - Stereoselective process for enalapril - Google Patents [patents.google.com]
- 4. CN105294827A - Preparation method for enalapril maleate - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine (CAS 82717-96-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine, registered under CAS number 82717-96-2, is a chiral organic compound of significant interest in the pharmaceutical industry. Structurally, it is a dipeptide derivative, incorporating L-alanine and an ethyl ester of L-homophenylalanine. Its primary importance lies in its role as a key intermediate in the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used in the management of hypertension and congestive heart failure. This guide provides a comprehensive overview of its physical and chemical properties, spectral characteristics, a detailed synthesis protocol, and analytical methodologies, offering field-proven insights for professionals in drug discovery and development.
Physicochemical Properties
N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine is a white to off-white solid or crystalline powder at room temperature.[1][2] Its molecular structure and key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 82717-96-2 | [3] |
| Molecular Formula | C₁₅H₂₁NO₄ | [2][4] |
| Molecular Weight | 279.33 g/mol | [4] |
| IUPAC Name | (2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid | [3] |
| Appearance | White to off-white solid/crystalline powder | [1][2] |
| Melting Point | 150-152 °C | |
| Optical Rotation | [α]20/D +28° (c=1 in methanol) | |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like methanol. | [3] |
| pKa (Predicted) | 2.14 ± 0.10 | [3] |
Spectral Characteristics
The structural elucidation of N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available high-resolution spectrum of the title compound is not readily accessible, data for its N-carboxyanhydride derivative provides significant insight into the expected chemical shifts. The ¹H-NMR spectrum is expected to show characteristic signals for the ethyl ester group (a triplet and a quartet), the methyl group of the alanine moiety (a doublet), and multiplets for the methylene and methine protons of the carbon backbone. The aromatic protons of the phenyl group would appear in the downfield region.
A predicted ¹H-NMR spectrum would feature:
-
A triplet corresponding to the methyl protons of the ethyl ester.
-
A quartet corresponding to the methylene protons of the ethyl ester.
-
A doublet for the methyl protons of the alanine residue.
-
Multiplets for the protons on the phenylpropyl chain.
-
A multiplet in the aromatic region (around 7.2 ppm) for the phenyl group protons.
The ¹³C-NMR spectrum would complement the proton data, showing distinct signals for the carbonyl carbons of the ester and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the main chain and the alanine and ethyl ester moieties.
Infrared (IR) Spectroscopy
The FT-IR spectrum of N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine is characterized by key absorption bands corresponding to its functional groups. A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. The C=O stretching vibrations of the carboxylic acid and the ester would likely appear as strong absorptions around 1730-1750 cm⁻¹ and 1720-1740 cm⁻¹, respectively. The N-H stretching of the secondary amine would be observed in the 3200-3500 cm⁻¹ region. C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be seen around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometric analysis would confirm the molecular weight of the compound. The protonated molecule [M+H]⁺ would be expected at an m/z of approximately 280.1543. Fragmentation patterns would likely involve the loss of the ethyl group, the ethoxycarbonyl group, and cleavage at the amide bond.
Synthesis Protocol: A Step-by-Step Guide
The synthesis of N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine is a critical step in the production of several ACE inhibitors. A common and efficient method involves the reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanine. The causality behind the choice of reagents and conditions is crucial for achieving high yield and stereochemical purity.
Experimental Workflow: Reductive Amination
Caption: Reductive amination workflow for the synthesis of CAS 82717-96-2.
Detailed Methodology
-
Reaction Setup: To a solution of ethyl 2-oxo-4-phenylbutanoate in a suitable solvent such as methanol, an equimolar amount of L-alanine is added. The choice of methanol is strategic as it effectively dissolves the reactants and is compatible with the subsequent hydrogenation step.
-
Schiff Base Formation: The mixture is stirred at room temperature to facilitate the formation of the Schiff base intermediate. This condensation reaction is typically reversible.
-
Catalytic Hydrogenation: A catalytic amount of palladium on carbon (Pd/C) is added to the reaction mixture. The vessel is then purged with hydrogen gas and the reaction is allowed to proceed under a hydrogen atmosphere. The palladium catalyst is highly efficient for the reduction of the imine double bond of the Schiff base to a secondary amine. The stereochemistry of the final product is influenced by the chiral center of L-alanine.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the complete consumption of the starting materials.
-
Work-up and Isolation: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system, such as ethanol/water, to afford N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine as a white crystalline solid with high purity.
Role in ACE Inhibitor Synthesis
N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine serves as a crucial building block for the synthesis of ACE inhibitors like Ramipril. The carboxylic acid group of the alanine moiety and the secondary amine are the key functional groups that participate in the subsequent coupling reaction.
Caption: Synthetic pathway from CAS 82717-96-2 to an ACE inhibitor.
Analytical Methods for Quality Control
Ensuring the purity and quality of N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine is paramount for its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.
Validated HPLC Method
A robust, validated HPLC method is essential for the accurate determination of purity and the quantification of any related impurities. The following method provides a reliable system for quality control.
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation of nonpolar to moderately polar compounds. |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile | TFA acts as an ion-pairing agent to improve peak shape. The gradient elution allows for the separation of impurities with a wide range of polarities. |
| Gradient | Time (min) | %B |
| 0 | 20 | |
| 20 | 80 | |
| 25 | 80 | |
| 26 | 20 | |
| 30 | 20 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |
| Detection | UV at 215 nm | The wavelength at which the peptide bond and phenyl group show strong absorbance. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
This method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure its suitability for routine quality control.
Safety and Handling
N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine is classified as an irritant. It is irritating to the eyes, respiratory system, and skin. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area.
Conclusion
N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine (CAS 82717-96-2) is a fundamentally important intermediate in the synthesis of a key class of cardiovascular drugs. A thorough understanding of its physical and chemical properties, coupled with robust and validated synthetic and analytical methods, is essential for its effective use in pharmaceutical development and manufacturing. This guide provides a detailed technical overview to support researchers and scientists in their work with this vital compound.
References
- 1. N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine(82717-96-2) 1H NMR [m.chemicalbook.com]
- 2. N-(1(S)-ethoxycarbonyl-3-oxo-3-phenylpropyl)-L-alanine | C15H19NO5 | CID 10913373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine | C15H21NO4 | CID 5702571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N- (S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl - L -alanine 98 82717-96-2 [sigmaaldrich.com]
role of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine in enalapril synthesis
An In-depth Technical Guide: The Pivotal Role of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine in the Synthesis of Enalapril
Authored by a Senior Application Scientist
Foreword: Enalapril, a cornerstone in the management of hypertension and congestive heart failure, is a second-generation angiotensin-converting enzyme (ACE) inhibitor.[1][2] Its efficacy is intrinsically linked to its specific molecular architecture, possessing three chiral centers that must be in the (S) configuration for optimal therapeutic activity.[3] The synthesis of this complex molecule, (S)-1-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-proline, presents significant stereochemical challenges. This guide provides a detailed exploration of the central role played by the this compound moiety, a critical building block and key intermediate, in the industrial production of Enalapril. We will dissect the primary synthetic strategies, focusing on the underlying chemistry, stereochemical control, and process optimization that are paramount for researchers, scientists, and drug development professionals in the pharmaceutical industry.
The Core Intermediate: A Chemical Profile
This compound, also known as Enalapril Impurity B or Ramipril Impurity F in pharmacopeial contexts, is more than a mere impurity; it is a fundamental precursor in several validated synthetic routes to Enalapril.[4]
Chemical Identity:
-
Systematic Name: (2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic acid
-
Molecular Formula: C₁₆H₂₃NO₄
-
Molecular Weight: 293.36 g/mol [4]
The synthesis of this intermediate itself is a critical first step in certain strategies. One common approach involves the stereoselective reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanine, utilizing reducing agents like catecholborane to establish the desired (S,S) configuration.[5] Another route proceeds via the hydrogenation of precursors such as N-[1-(S)-ethoxycarbonyl-2-benzoylethyl]-L-alanine benzyl ester.[6] The purity and stereochemical integrity of this starting material are non-negotiable, as any deviation directly compromises the quality of the final active pharmaceutical ingredient (API).
Synthetic Pathway I: Peptide Coupling via N-Carboxyanhydride (NCA) Activation
A robust and widely documented method for Enalapril synthesis involves the formation of a dipeptide bond between this compound (NEPA) and L-proline. The core principle of this pathway is the activation of the carboxylic acid moiety of NEPA to facilitate amide bond formation.
The Activation Step: Formation of NEPA-NCA
The most common activation strategy involves converting NEPA into its N-carboxyanhydride (NEPA-NCA).[7] This is typically achieved by reacting NEPA with phosgene (COCl₂) or its safer, easier-to-handle liquid (triphosgene) or solid (diphosgene) surrogates.[7][8]
The reaction proceeds by converting the carboxylic acid to an acid chloride, which then cyclizes with the adjacent N-H group to form the highly reactive NCA ring. While effective, the use of phosgene derivatives necessitates stringent safety protocols and specialized equipment due to their extreme toxicity, posing a significant challenge for industrial-scale production.[7][9]
Condensation with L-Proline
The generated NEPA-NCA is a potent acylating agent. It reacts readily with the secondary amine of L-proline in a basic aqueous-organic solvent mixture.[10] The reaction is typically conducted at low temperatures (e.g., 0°C) to maintain control and minimize side reactions. The presence of a base is crucial to neutralize the generated acid and deprotonate the L-proline, enhancing its nucleophilicity.[10] This coupling step directly yields Enalapril.
The primary advantage of this method is its stereochemical fidelity. Since the chiral centers of both NEPA and L-proline are pre-defined, the reaction proceeds with retention of configuration, reliably producing the desired (S,S,S)-Enalapril isomer.
Caption: Synthesis of Enalapril via the NEPA-NCA intermediate.
Detailed Experimental Protocol: NCA Condensation
The following protocol is a representative synthesis based on established literature.[8][10]
-
NCA Formation: this compound (1.0 eq) is dissolved in a suitable anhydrous solvent like dichloromethane. The solution is cooled to 0°C. Triphosgene (0.4 eq) dissolved in dichloromethane is added dropwise, maintaining the temperature. A tertiary amine base (e.g., pyridine) may be added catalytically. The reaction is monitored until completion (typically 1-2 hours).
-
Proline Solution: In a separate reactor, L-proline (1.3 eq) is dissolved in water with a base such as sodium hydroxide (1.3 eq) and a co-solvent like tetrahydrofuran (THF). The solution is cooled to 0-10°C.
-
Coupling Reaction: The freshly prepared NEPA-NCA solution is added dropwise to the L-proline solution, ensuring the temperature remains between 0-10°C. The reaction is stirred for approximately 2 hours.
-
Workup and Isolation: The pH of the reaction mixture is adjusted to ~4.5 with an acid (e.g., HCl or H₃PO₄). The organic solvent is removed under reduced pressure. The aqueous phase is extracted multiple times with ethyl acetate.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude Enalapril.
-
Salt Formation: The crude Enalapril is dissolved in ethyl acetate, and a solution of maleic acid is added to precipitate Enalapril maleate, which is then isolated by filtration and dried.[8]
Synthetic Pathway II: Diastereoselective Reductive Amination
An alternative and highly efficient industrial route involves the direct coupling of the dipeptide L-alanyl-L-proline with an α-ketoester, ethyl 2-oxo-4-phenylbutyrate.[11][12] In this strategy, the this compound structure is not a pre-formed intermediate but is constructed in situ during the key stereochemistry-defining step.
Mechanism and Stereocontrol
This reaction is a classic example of reductive amination.[13][14] The amine group of the L-alanyl-L-proline dipeptide first condenses with the ketone of ethyl 2-oxo-4-phenylbutyrate to form a transient imine (or its protonated iminium ion) intermediate. This intermediate is then reduced in the same pot to form the final C-N bond.
The critical challenge and genius of this method lie in controlling the stereochemistry. The reduction of the planar C=N double bond can, in principle, generate two diastereomers: the desired (S,S,S) Enalapril and the undesired (R,S,S) isomer. Achieving high diastereoselectivity is paramount for the process to be economically viable.
This stereocontrol is achieved through catalytic hydrogenation, most commonly using Raney Nickel (Ra-Ni).[12][15] The existing chiral centers on the L-alanyl-L-proline backbone direct the hydrogen addition to one face of the imine intermediate, favoring the formation of the SSS product.
Caption: Synthesis of Enalapril via diastereoselective reductive amination.
Process Optimization and Yield Improvement
Initial reports of this synthesis using Raney Nickel achieved a diastereomer ratio of approximately 6.7:1 (SSS:RSS).[12] Through extensive process optimization, this ratio has been significantly improved. A key breakthrough, detailed in Merck's process patents, involves the use of specific additives that work synergistically to enhance selectivity.[12]
| Catalyst / Additive System | Diastereomeric Ratio (SSS:RSS) | Reference |
| Raney Nickel (Ra-Ni), standard conditions | ~6.7 : 1 | [12] |
| Ra-Ni, optimized traditional methods | ~11 : 1 | [12][15] |
| Ra-Ni with Acetic Acid (AcOH) and Potassium Fluoride (KF) | ~17 : 1 | [12][15] |
The combination of acetic acid and potassium fluoride was found to dramatically increase the diastereoselectivity to 17:1.[12] This improvement has a profound impact on the overall process efficiency, as it simplifies the purification of the final product and significantly increases the isolated yield of the desired SSS diastereomer. The final purification is often achieved by the selective crystallization of Enalapril maleate, leaving the more soluble RSS isomer in the mother liquor.[12]
Workflow and Logical Relationships
The overall manufacturing process, regardless of the chosen pathway, follows a logical progression from starting materials to the final, purified drug substance.
Caption: General workflow from starting materials to final API.
Conclusion
The this compound moiety is the structural and synthetic linchpin in the production of Enalapril. Its role manifests in two distinct but equally critical ways:
-
As a discrete, stereochemically defined intermediate: In peptide coupling routes, the synthesis and purification of this molecule are prerequisite steps that guarantee the stereochemical integrity of two of the three chiral centers in the final product.
-
As a structure formed in situ: In the highly elegant diastereoselective reductive amination pathway, the bond formations that create this moiety are the very reactions that define the crucial third chiral center, making this step the focal point of intense process optimization.
For the modern process chemist, understanding the nuances of both approaches—the explicit control of the coupling method versus the induced control of the reductive amination—is essential. The choice of synthetic route ultimately depends on factors including cost of goods, safety infrastructure, environmental impact, and the desired process efficiency. In all cases, however, the successful construction of the this compound backbone remains the central chemical challenge and the key to producing high-quality Enalapril.
References
- 1. chembk.com [chembk.com]
- 2. Secure Verification [technorep.tmf.bg.ac.rs]
- 3. Stereochemistry | OpenOChem Learn [learn.openochem.org]
- 4. This compound | C15H21NO4 | CID 5702571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine synthesis - chemicalbook [chemicalbook.com]
- 7. EP1197490B1 - Process for preparing N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
- 9. US5977380A - Process for preparing N-[1- (S)-ethoxycarbonyl-3- phenylpropyl]-L-alanine derivatives - Google Patents [patents.google.com]
- 10. US4716235A - Process for preparing N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanyl-L-proline - Google Patents [patents.google.com]
- 11. Enalapril synthesis - chemicalbook [chemicalbook.com]
- 12. WO2000017228A2 - Stereoselective process for enalapril - Google Patents [patents.google.com]
- 13. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
A-Technical-Guide-to-N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine-(Enalapril):-A-Prodrug-Approach-to-ACE-Inhibition
Abstract
This technical guide provides an in-depth exploration of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine, commonly known as Enalapril. We will dissect its function as a prodrug precursor to the potent Angiotensin-Converting Enzyme (ACE) inhibitor, Enalaprilat. This document is tailored for researchers, scientists, and drug development professionals, offering a detailed narrative on its mechanism of action, bioactivation, and molecular interactions with the ACE enzyme. Furthermore, we will present standardized experimental protocols for its evaluation and summarize key pharmacokinetic data. The guide is structured to provide a comprehensive understanding, grounded in established scientific principles and supported by authoritative references.
Introduction: The Renin-Angiotensin-Aldosterone System and the Advent of Prodrug ACE Inhibitors
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1][2] A key enzyme in this system is the Angiotensin-Converting Enzyme (ACE), a peptidyl dipeptidase that catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[3][4] Angiotensin II exerts its effects by binding to receptors on vascular smooth muscle, causing constriction and subsequent elevation of blood pressure.[3][5] It also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.[2][5]
Given its central role in blood pressure regulation, the inhibition of ACE has become a cornerstone in the management of hypertension and heart failure.[5][6] Early ACE inhibitors, while effective, presented certain challenges. The development of this compound, or Enalapril, represented a significant advancement through the application of a prodrug strategy.[7][8] Enalapril itself is largely inactive but is efficiently converted in the body to its active diacid metabolite, Enalaprilat.[4][9] This approach was designed to overcome the poor oral bioavailability of Enalaprilat.[10][11]
The Rationale for a Prodrug Strategy
Enalaprilat, the active moiety, is a potent ACE inhibitor but is poorly absorbed when administered orally.[10][11] To enhance its therapeutic utility via the oral route, it was developed as an ethyl ester prodrug, Enalapril.[4][12] This esterification masks the polar carboxyl group, increasing the lipophilicity of the molecule and facilitating its absorption from the gastrointestinal tract.[12][13] Following absorption, Enalapril undergoes hydrolysis in the liver to yield the active Enalaprilat.[3][9]
Bioactivation: The Conversion of Enalapril to Enalaprilat
Enalapril is readily absorbed after oral administration, with about 60% of the dose being absorbed.[14][15] The presence of food does not significantly affect its bioavailability.[9][16] Once absorbed, Enalapril is transported to the liver, where it undergoes bioactivation.[3][7] This conversion is catalyzed by hepatic carboxylesterases, which hydrolyze the ethyl ester bond to reveal the free carboxyl group, forming Enalaprilat.[9][17]
Caption: Bioactivation pathway of Enalapril to Enalaprilat in the liver.
Molecular Mechanism of ACE Inhibition by Enalaprilat
Enalaprilat competitively inhibits the Angiotensin-Converting Enzyme.[10] The active site of ACE contains a catalytic zinc ion (Zn²⁺) which is crucial for its enzymatic activity.[6][18] Enalaprilat is designed to mimic the transition state of the natural substrate, angiotensin I, thereby binding to the active site with high affinity.[19]
The binding of Enalaprilat to the ACE active site involves several key interactions:
-
Coordination with Zinc: The carboxylate group of Enalaprilat, unmasked during its bioactivation, forms a direct coordinating bond with the catalytic Zn²⁺ ion in the active site of ACE.[6][18]
-
Electrostatic and Hydrogen Bonds: The molecule also forms a network of electrostatic interactions and hydrogen bonds with specific amino acid residues within the active site. These include interactions with His353, Ala354, Glu384, Lys511, His513, Tyr520, and Tyr523.[6]
-
Hydrophobic Interactions: The phenylpropyl side chain of Enalaprilat fits into a hydrophobic pocket (the S1 site) of the enzyme, further stabilizing the binding.[20]
This tight and specific binding of Enalaprilat prevents ACE from converting angiotensin I to angiotensin II, leading to a cascade of physiological effects that lower blood pressure.[6][19]
Caption: Molecular interactions of Enalaprilat within the ACE active site.
Pharmacokinetics and Pharmacodynamics
The prodrug design significantly influences the pharmacokinetic profile of Enalapril. Following oral administration, peak plasma concentrations of Enalapril are reached in about one hour.[3][17] The active metabolite, Enalaprilat, reaches its peak plasma levels approximately three to four hours after an oral dose of Enalapril.[4][16] The effective half-life for the accumulation of Enalaprilat is approximately 11 hours.[10][16] Excretion is primarily through the kidneys, with about 94% of the dose recovered in the urine and feces as Enalapril and Enalaprilat.[4]
| Parameter | Enalapril (Prodrug) | Enalaprilat (Active Metabolite) | Reference(s) |
| Oral Bioavailability | ~60% | Poor | [9][14] |
| Time to Peak Plasma Conc. (Tmax) | ~1 hour | ~3-4 hours | [3][4] |
| Effective Half-life (t½) | ~1.3 hours (initial) | ~11 hours (accumulation) | [21][22] |
| Protein Binding | Not significant | ~50% | [11] |
| Metabolism | Hydrolysis to Enalaprilat | No further metabolism | [9][11] |
| Excretion | Renal | Primarily Renal | [4][10] |
The pharmacodynamic effects of Enalapril are a direct consequence of ACE inhibition:
-
Reduced Angiotensin II Levels: This leads to vasodilation and a decrease in total peripheral resistance, thereby lowering blood pressure.[3][4]
-
Decreased Aldosterone Secretion: Reduced angiotensin II levels lead to decreased aldosterone secretion, which in turn promotes the excretion of sodium and water, reducing blood volume.[2][3]
-
Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE leads to an accumulation of bradykinin, which contributes to the blood pressure-lowering effect.[3][6]
Experimental Evaluation of ACE Inhibitors
In Vitro ACE Inhibition Assay
A common method to determine the in vitro inhibitory activity of compounds like Enalaprilat is through a spectrophotometric assay using a synthetic substrate.[23]
Protocol: Spectrophotometric Assay for ACE Inhibition
-
Reagent Preparation:
-
ACE Solution: Prepare a solution of Angiotensin-Converting Enzyme (from rabbit lung) in a suitable buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3).[24]
-
Substrate Solution: Prepare a solution of the synthetic substrate Hippuryl-L-Histidyl-L-Leucine (HHL) in the same buffer.[25]
-
Inhibitor Solutions: Prepare serial dilutions of the test compound (e.g., Enalaprilat) and a positive control (e.g., Captopril).[26]
-
Stopping Reagent: Prepare a solution of 1 M HCl.[24]
-
Extraction Solvent: Ethyl acetate.[23]
-
-
Assay Procedure:
-
To a microcentrifuge tube, add the ACE solution and the inhibitor solution (or buffer for control).
-
Initiate the reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).[24][27]
-
Stop the reaction by adding 1 M HCl.[24]
-
Extract the hippuric acid (HA) product with ethyl acetate.[23]
-
Centrifuge to separate the phases.
-
Transfer the ethyl acetate (upper) layer to a new tube and evaporate the solvent.
-
Reconstitute the dried HA in a suitable buffer or water.[24]
-
Measure the absorbance of the hippuric acid at 228 nm using a UV-Vis spectrophotometer.[24]
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity.[25]
-
In Vivo Evaluation in Animal Models
The Spontaneously Hypertensive Rat (SHR) is a widely used animal model to study hypertension and evaluate the efficacy of antihypertensive drugs like Enalapril.[28][29]
Workflow: Evaluation of Enalapril in Spontaneously Hypertensive Rats (SHR)
-
Animal Acclimatization: House SHR and normotensive control rats (e.g., Wistar-Kyoto, WKY) under standard conditions for an acclimatization period.[29]
-
Baseline Measurements: Measure baseline systolic blood pressure using a non-invasive tail-cuff method.[30]
-
Drug Administration: Administer Enalapril (e.g., 10-30 mg/kg/day) to the treatment group of SHR, typically in their drinking water, for a specified duration (e.g., several weeks).[29][31] Control groups (untreated SHR and WKY rats) receive regular drinking water.
-
Monitoring: Monitor blood pressure regularly throughout the treatment period.[28][30] Body weight and fluid intake should also be recorded.
-
Terminal Procedures: At the end of the study, animals may be euthanized for tissue collection (e.g., heart, kidneys, aorta) to assess parameters like cardiac hypertrophy and vascular remodeling.[29][31]
Caption: Experimental workflow for in vivo evaluation of Enalapril.
Conclusion
This compound (Enalapril) exemplifies a highly successful application of the prodrug concept in modern pharmacology. By masking a key functional group to enhance oral bioavailability, Enalapril delivers its active metabolite, Enalaprilat, to effectively inhibit the Angiotensin-Converting Enzyme. The detailed understanding of its bioactivation, the specific molecular interactions with the ACE active site, and its resulting pharmacodynamic effects have solidified its role as a critical therapeutic agent in cardiovascular medicine. The experimental protocols outlined provide a framework for the continued investigation and development of novel ACE inhibitors.
References
- 1. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Enalapril Maleate? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 6. proteopedia.org [proteopedia.org]
- 7. Enalapril Result Summary | BioGRID [thebiogrid.org]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Pharmacology of Enalapril and Enalaprilat in Infants and Children [jscimedcentral.com]
- 10. Enalaprilat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Enalaprilat | C18H24N2O5 | CID 5462501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Enalapril - Wikipedia [en.wikipedia.org]
- 13. Enalapril clinical pharmacokinetics and pharmacokinetic-pharmacodynamic relationships. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An overview of the clinical pharmacology of enalapril - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An overview of the clinical pharmacology of enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enalapril: a review of human pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Structural details on the binding of antihypertensive drugs captopril and enalaprilat to human testicular angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enalapril in ACE | OpenOChem Learn [learn.openochem.org]
- 20. Inhibitor and Substrate Binding by Angiotensin-converting Enzyme: Quantum Mechanical/Molecular Mechanical Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. oncotarget.com [oncotarget.com]
- 23. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 24. etflin.com [etflin.com]
- 25. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 26. repositorio.ufop.br [repositorio.ufop.br]
- 27. tandfonline.com [tandfonline.com]
- 28. Enalapril and renal injury in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ahajournals.org [ahajournals.org]
- 30. ahajournals.org [ahajournals.org]
- 31. journals.physiology.org [journals.physiology.org]
An In-depth Technical Guide on the Solubility of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine in Different Organic Solvents
Introduction
N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine, widely known in the pharmaceutical industry as Enalapril (in its maleate salt form), is a crucial active pharmaceutical ingredient (API) used primarily as a prodrug in the treatment of hypertension and heart failure.[1][2] Its efficacy is intrinsically linked to its biotransformation into the active metabolite, enalaprilat.[1] The solubility of the parent compound is a critical physicochemical parameter that governs its behavior during various stages of drug development, including synthesis, purification, formulation, and ultimately, its bioavailability.[3][4][5]
This technical guide provides a comprehensive exploration of the solubility of this compound in a range of organic solvents. It is designed for researchers, scientists, and drug development professionals, offering not just solubility data, but also the underlying scientific principles and methodologies required for accurate and reproducible measurements. We will delve into the theoretical framework of solubility, present detailed experimental protocols, summarize known solubility data, and discuss the implications for pharmaceutical development.
Theoretical Framework: The Science of Solubility
The solubility of a solid compound in a liquid solvent is the maximum concentration of that compound that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution at equilibrium.[6][7] This process is governed by the principle of "like dissolves like," which fundamentally relates to the polarity and intermolecular forces of both the solute (Enalapril) and the solvent.[8]
Physicochemical Properties of Enalapril
To understand its solubility, we must first consider the molecular structure of this compound.
-
Structure: It possesses both polar and non-polar regions. The presence of a carboxylic acid group, an amine, and an ester group contributes to its polarity and the potential for hydrogen bonding. The phenylpropyl group provides a significant non-polar, hydrophobic character.
-
Ionization: Enalapril is an amphiprotic compound with two ionizable groups, a carboxylic acid and a secondary amine. Its pKa values are approximately 2.97 and 5.35.[9] This means its ionization state, and therefore its solubility, will be highly dependent on the pH of the medium. In organic solvents, the concept of pH is less defined, but the acidic or basic nature of the solvent can still influence interactions.
-
Polarity: The combination of polar functional groups and a non-polar hydrocarbon backbone gives Enalapril a moderate polarity. This duality is key to its solubility profile across different solvents.
Solvent Properties and Intermolecular Forces
The ability of a solvent to dissolve Enalapril depends on its capacity to overcome the lattice energy of the solid-state drug and form favorable solute-solvent interactions. Key solvent characteristics include:
-
Polarity: Polar solvents, such as alcohols (methanol, ethanol), are generally effective at dissolving polar compounds because they can engage in dipole-dipole interactions and hydrogen bonding.[8]
-
Hydrogen Bonding: Solvents that can act as hydrogen bond donors or acceptors can interact strongly with the corresponding functional groups on the Enalapril molecule, facilitating dissolution.
-
Hansen Solubility Parameters (HSP): A more advanced model, HSP, breaks down the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[10] The principle is that substances with similar HSP values are more likely to be miscible.[10][11] Calculating or estimating the HSP for both Enalapril and the potential solvents can be a powerful predictive tool for solubility screening.[11][12][13]
The interplay of these factors dictates the solubility of Enalapril. A solvent that can effectively interact with both the polar and non-polar moieties of the molecule will likely be a good solvent.
Experimental Determination of Solubility: Protocols and Best Practices
Accurate solubility data is foundational for any formulation development program.[6] The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method .[4][6][14] This method is considered highly reliable and is referenced in pharmacopeias like the United States Pharmacopeia (USP).[6][15]
The Shake-Flask Method for Thermodynamic Equilibrium Solubility
This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled container (e.g., a glass vial or flask).[6][8] It is crucial to ensure a sufficient excess of solid is present to maintain saturation throughout the experiment.[6]
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours, but may be longer for poorly soluble compounds) to ensure equilibrium is reached.[3] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated solution from the excess solid. This is a critical step and can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a chemically compatible filter (e.g., PTFE) that does not adsorb the solute.
-
Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of the dissolved Enalapril using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS/MS).
-
Data Reporting: Express the solubility in standard units, such as mg/mL or mol/L, and always report the temperature at which the measurement was conducted.
Self-Validating System & Causality:
-
Why excess solid? To ensure that the solution remains saturated and in equilibrium with the solid phase. The concentration measured will be the maximum possible at that temperature.[6]
-
Why prolonged agitation? To overcome kinetic barriers to dissolution and ensure the system reaches thermodynamic equilibrium, providing a true and reproducible solubility value.[3]
-
Why temperature control? Solubility is highly temperature-dependent. Maintaining a constant temperature is essential for obtaining consistent and comparable results.[16]
-
Why a validated analytical method? To ensure the accurate and precise quantification of the dissolved analyte, free from interference from impurities or degradation products.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the shake-flask solubility determination method.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Solubility Data of this compound
The solubility of Enalapril (typically as the maleate salt) has been reported in various solvents. It is important to note that the free base form, this compound, will have different solubility properties than its salt forms. The data below is compiled from various sources and serves as a guide. Researchers should always determine solubility under their specific experimental conditions.
| Solvent | Type | Reported Solubility | Reference(s) |
| Methanol | Polar Protic | Freely Soluble (~200 mg/mL) | [17] |
| Ethanol | Polar Protic | Soluble (~80 mg/mL) | [9][17] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~25 mg/mL | [17][18] |
| Dimethylformamide (DMF) | Polar Aprotic | Freely Soluble (~15 mg/mL) | [17][18] |
| Ethyl Acetate | Moderately Polar | Soluble | [16] |
| Acetone | Moderately Polar | Soluble | [16] |
| Acetonitrile | Polar Aprotic | Soluble | [16] |
| n-Octanol | Non-polar | Soluble | [16] |
| Isopropanol | Polar Protic | Soluble | [16] |
| Water | Polar Protic | Sparingly Soluble | [17] |
Note: "Freely Soluble," "Soluble," and "Sparingly Soluble" are qualitative terms often found in pharmacopeias. Quantitative values are provided where available. The data generally refers to Enalapril Maleate.
Interpretation of Data
The data clearly demonstrates the "like dissolves like" principle.
-
High Solubility in Alcohols: Enalapril is freely soluble in methanol and soluble in ethanol.[17] These polar protic solvents can effectively form hydrogen bonds with the carbonyl, amine, and hydroxyl groups of the Enalapril molecule, while their alkyl chains can interact with the non-polar phenylpropyl group.
-
Good Solubility in Polar Aprotic Solvents: Solvents like DMSO and DMF are also effective, primarily due to their high polarity and ability to disrupt the crystal lattice of the solid.[17][18]
-
Moderate to Low Solubility in Non-polar Solvents: While data for truly non-polar solvents like hexane is scarce, it is expected that Enalapril would be practically insoluble due to the dominance of its polar functional groups.[17]
A study that investigated the mole fraction solubility found the following decreasing order of solubility for enalapril maleate: ethyl acetate > acetone > ethanol > acetonitrile > n-octanol > isopropanol.[16][19][20] This highlights the complex interplay of solvent properties beyond simple polarity.
Implications for Drug Development
Understanding the solubility of this compound in organic solvents is paramount for several key areas of pharmaceutical development:
-
Synthesis and Purification: Solvent selection is critical for achieving high yields and purity during crystallization. A solvent in which the compound has high solubility at elevated temperatures but lower solubility at room temperature is ideal for recrystallization.
-
Formulation Development: For liquid dosage forms, identifying a suitable solvent or co-solvent system is essential.[4] The solubility data guides the selection of excipients and can help predict potential issues like precipitation upon storage. For solid dosage forms, understanding solubility is crucial for predicting dissolution behavior.[5]
-
Analytical Method Development: The choice of solvent (mobile phase in HPLC or diluent for sample preparation) is dictated by the solubility of the API to ensure accurate and robust analytical methods.
Conclusion
The solubility of this compound is a multifaceted property governed by its molecular structure and the physicochemical characteristics of the solvent. Its amphiphilic nature results in good solubility in polar organic solvents, particularly alcohols, and moderate solubility in other polar aprotic and moderately polar solvents. Accurate determination of this property, preferably using the robust shake-flask method, is a cornerstone of rational drug development, influencing everything from chemical synthesis to final dosage form design. This guide provides the theoretical basis, practical protocols, and consolidated data to empower researchers in making informed, science-driven decisions in their work with this important therapeutic agent.
References
- 1. Enalaprilat | C18H24N2O5 | CID 5462501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Solubility Measurements | USP-NF [uspnf.com]
- 8. benchchem.com [benchchem.com]
- 9. Enalapril maleate (Ref: MK 421) [sitem.herts.ac.uk]
- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 11. Hansen solubility parameters to predict drug & container interactions [westpharma.com]
- 12. Prediction of Drug Solubility in Complex Micro-Environments: Machine Learning Study Based on Hansen Solubility Parameters [sciltp.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. uspnf.com [uspnf.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Cornerstone of ACE Inhibition: A Technical Guide to N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine
Introduction: The Unsung Hero of Antihypertensive Therapy
In the landscape of cardiovascular medicine, Angiotensin-Converting Enzyme (ACE) inhibitors represent a triumph of rational drug design, offering a lifeline to millions of patients with hypertension and heart failure. At the heart of this therapeutic class lies a critical chiral intermediate: N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine (referred to herein as NEPA). While not an active pharmaceutical ingredient (API) itself, NEPA is the molecular backbone upon which blockbuster drugs like Enalapril, Ramipril, and Lisinopril are built.[1][2] Its precise stereochemistry and chemical structure are fundamental to the efficacy of the final drug product, making the robust synthesis and stringent quality control of NEPA a paramount concern in pharmaceutical manufacturing.
This technical guide provides an in-depth exploration of NEPA, from its stereoselective synthesis to its pivotal role in the creation of leading ACE inhibitors. We will dissect the causality behind various synthetic strategies, detail the analytical methodologies required for its characterization, and illuminate its connection to the final therapeutic mechanism of action. This document is intended for researchers, chemists, and drug development professionals who require a deep, field-proven understanding of this essential chemical entity.
Physicochemical Properties and Identification
Understanding the fundamental properties of NEPA is the first step in its effective utilization. It is a white, crystalline solid whose identity and purity are confirmed through a combination of physical and spectral data.[3]
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid | [2] |
| CAS Number | 82717-96-2 | [2] |
| Molecular Formula | C₁₅H₂₁NO₄ | [4] |
| Molecular Weight | 279.33 g/mol | [4] |
| Melting Point | 150-152 °C | [3] |
| Appearance | White Solid | [3] |
| Synonyms | Enalapril Impurity B, Ramipril Impurity F, Quinapril Impurity B | [2] |
Part 1: Synthesis and Stereochemical Control – The Foundation of Efficacy
The therapeutic activity of ACE inhibitors derived from NEPA is critically dependent on their stereochemistry. The (S,S,S) configuration of Enalapril, for instance, is essential for its potent inhibition of the ACE enzyme. This necessitates synthetic routes that are not only high-yielding but also highly stereoselective. The primary strategy involves the reductive amination of a keto-ester with L-alanine or its derivatives.
Key Synthetic Pathway: Reductive Amination
A prevalent and efficient industrial method involves the catalytic hydrogenation of an intermediate formed from the addition of an L-alanine derivative to ethyl (E)-3-benzoylacrylate.[5] This approach is favored for its scalability and stereocontrol.
Caption: High-level workflow for the stereoselective synthesis of NEPA.
Experimental Protocol: Stereoselective Synthesis of NEPA
This protocol is a synthesized representation of common industrial processes, emphasizing critical control points for yield and purity.[5][6]
-
Step 1: Michael Addition
-
To a stirred solution of ethanol (1000 mL), add ethyl (E)-3-benzoylacrylate (0.10 mol), L-alanine benzyl ester (0.105 mol), and a catalytic amount of thiourea (0.2 mmol).
-
Add triethylamine (0.105 mol) to the mixture and continue stirring at room temperature.
-
Causality: The thiourea catalyst enhances the stereoselectivity of the addition reaction, while triethylamine acts as a base to facilitate the reaction.[5]
-
Monitor the reaction by HPLC until the starting acrylate is consumed.
-
Cool the reaction mixture to 5-10°C and filter the resulting precipitate to isolate the intermediate, N-[1-(S)-ethoxycarbonyl-2-benzoylethyl]-L-alanine benzyl ester.
-
-
Step 2: Catalytic Hydrogenation and Debenzylation
-
Charge a high-pressure autoclave with the intermediate from Step 1 (0.2 mol), isopropanol (2L), and a 10% Palladium on Carbon (Pd/C) catalyst.
-
Pressurize the autoclave with hydrogen gas (e.g., to 0.3 MPa) and maintain the reaction with stirring.
-
Causality: The Pd/C catalyst facilitates two crucial transformations simultaneously: the reduction of the ketone to a methylene group and the cleavage of the benzyl ester protecting group to yield the free carboxylic acid of the alanine moiety.
-
Monitor the reaction by HPLC until the disappearance of the starting material.[6]
-
-
Step 3: Isolation and Purification
-
Upon reaction completion, filter the mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
Add an anti-solvent such as methyl tert-butyl ether to precipitate the crude NEPA.
-
Cool the slurry to 0-10°C, filter the product, and wash with cold anti-solvent.
-
Dry the resulting white solid under vacuum to yield pure NEPA. A typical yield for this process is approximately 96% with high purity (>98%).[6]
-
Part 2: Conversion to an Active Pharmaceutical Ingredient – The Enalapril Case Study
NEPA's value lies in its role as a precursor. The next critical step is coupling it with another amino acid, most commonly L-proline, to form the dipeptide structure of the final drug. This is often achieved by first activating the carboxylic acid of the L-alanine moiety in NEPA.
Activation and Coupling Pathway
A highly efficient method involves converting NEPA into its N-carboxyanhydride (NCA) derivative. This activated intermediate reacts smoothly with L-proline in a basic aqueous medium to form Enalapril directly, avoiding the need for protecting groups on the proline nitrogen.[7]
Caption: Conversion of NEPA to the API Enalapril via an activated NCA intermediate.
Experimental Protocol: Synthesis of Enalapril from NEPA
This protocol describes the coupling of NEPA-NCA with L-proline.[7]
-
Step 1: Preparation of NEPA-NCA
-
Charge a flask with NEPA (89.6 mmol), dry dichloromethane (500 mL), and a catalytic amount of activated carbon (500 mg).
-
Add trichloromethylchloroformate (diphosgene) dropwise at room temperature and then heat the mixture to reflux for 5 hours.[8]
-
Causality: Diphosgene serves as a safer liquid alternative to phosgene gas for forming the N-carboxyanhydride. The activated carbon can help to facilitate the reaction.
-
After the reaction, distill off the solvent and excess reagent under reduced pressure to obtain crystalline NEPA-NCA in a near-quantitative yield.
-
-
Step 2: Coupling Reaction
-
Prepare an aqueous solution of L-proline and a base (e.g., NaOH or K₂CO₃) and adjust the pH to a range of 9 to 10.
-
Add a solution of NEPA-NCA in a water-miscible organic solvent (like acetone or tetrahydrofuran) dropwise to the L-proline solution while maintaining the pH between 9 and 10.
-
Causality: The basic pH deprotonates the secondary amine of L-proline, making it a potent nucleophile. The NCA ring is highly susceptible to nucleophilic attack, leading to a rapid and clean coupling reaction. This method elegantly avoids protecting the proline carboxyl group.[7]
-
Stir the reaction at room temperature until completion, monitored by HPLC.
-
-
Step 3: Product Isolation
-
Once the reaction is complete, acidify the aqueous solution to pH 4.0-4.5 with an acid like phosphoric acid.
-
Extract the product (Enalapril) into an organic solvent such as ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield Enalapril as an oil or solid. The product can then be further purified by crystallization, often as the maleate salt.
-
Part 3: Mechanism of Action and Pharmacology (of the Resulting API)
NEPA itself has no significant biological activity. Its purpose is to provide the core structure that, once converted to Enalaprilat (the active metabolite of Enalapril), potently inhibits the Angiotensin-Converting Enzyme.[9][10]
The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[11][12] Overactivity of this system is a primary cause of hypertension.
Caption: The RAAS pathway and the site of inhibition by Enalaprilat.
Enalaprilat inhibits ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[9] This leads to vasodilation (widening of blood vessels) and reduced aldosterone secretion, which in turn decreases sodium and water retention.[10] The combined effect is a reduction in blood pressure and a decreased workload on the heart.
Pharmacokinetic Profile of Enalapril
Enalapril, the drug synthesized from NEPA, is a prodrug. After oral administration, it is absorbed and then hydrolyzed by esterases in the liver to the active form, Enalaprilat.[13][14]
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability (as Enalaprilat) | ~40% | [13] |
| Oral Absorption (Enalapril) | ~60% | [13] |
| Metabolism | Hydrolyzed to Enalaprilat | [14] |
| Active Metabolite | Enalaprilat | [14] |
| Functional Half-life (Enalaprilat) | ~11 hours | [13] |
| Excretion | Renal (Enalapril and Enalaprilat) | [13] |
Part 4: Analytical Characterization and Quality Control
Given that NEPA is a key starting material and a potential impurity in the final API, its analytical characterization is non-negotiable for regulatory compliance and product safety.[2] Stability-indicating High-Performance Liquid Chromatography (HPLC) methods are the gold standard for this purpose.[15][16]
Analytical Workflow
A robust QC process ensures the identity, purity, and stereochemical integrity of NEPA before it is released for API synthesis.
Caption: Quality control workflow for the release of a NEPA batch.
Protocol: Stability-Indicating RP-HPLC Method for Purity
This protocol is adapted from validated methods for Enalapril and its impurities, including NEPA (Impurity B).[15][17][18]
-
Chromatographic Conditions:
-
Column: ZORBAX Eclipse XDB-C18 (or equivalent C8/C18 column).[15]
-
Mobile Phase A: Phosphate buffer (e.g., 20 mM KH₂PO₄), pH adjusted to 2.2-3.0 with phosphoric acid.[15][17]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient elution is typically used to separate all potential impurities from the main component.
-
Flow Rate: 1.0 - 2.0 mL/min.[17]
-
Column Temperature: 55°C (elevated temperature can improve peak shape and resolution).[15]
-
Detection: UV at 215 nm.[17]
-
-
Sample and Standard Preparation:
-
Standard Solution: Prepare a solution of NEPA reference standard in the mobile phase at a known concentration (e.g., 0.2 mg/mL).
-
Sample Solution: Prepare the NEPA batch sample at the same concentration as the standard.
-
System Suitability: Inject a solution containing NEPA and other known impurities (like Enalaprilat and Diketopiperazine) to ensure the system achieves adequate resolution (>2.0) between all peaks.
-
-
Analysis and Data Interpretation:
-
Inject the blank (mobile phase), followed by the system suitability solution, standard, and sample solutions.
-
The purity of the NEPA sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected.
-
Self-Validation: The method's validity is confirmed by its ability to separate NEPA from its potential degradants and synthetic byproducts under forced degradation conditions (acid, base, oxidation, heat, light), proving it is stability-indicating.
-
Conclusion
This compound is more than a mere chemical intermediate; it is the molecular scaffold upon which a generation of life-saving ACE inhibitors was built. Its synthesis demands rigorous control over stereochemistry, a challenge met by elegant catalytic processes like stereoselective reductive amination. The subsequent conversion to APIs like Enalapril via activated intermediates such as N-carboxyanhydrides showcases the efficiency of modern pharmaceutical chemistry. As drug development professionals, a granular understanding of the synthesis, characterization, and ultimate physiological role of this cornerstone molecule is indispensable for ensuring the quality, safety, and efficacy of the final therapeutic products that reach patients worldwide.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C15H21NO4 | CID 5702571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N- (S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl - L -alanine 98 82717-96-2 [sigmaaldrich.com]
- 4. GSRS [precision.fda.gov]
- 5. CN108147973B - Preparation method of N- [1- (S) -ethoxycarbonyl-3-phenylpropyl ] -L-alanine - Google Patents [patents.google.com]
- 6. N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine synthesis - chemicalbook [chemicalbook.com]
- 7. US4716235A - Process for preparing N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanyl-L-proline - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. Enalapril - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 12. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 13. An overview of the clinical pharmacology of enalapril - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An overview of the clinical pharmacology of enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. User-Friendly HPLC Method Development and Validation for Determination of Enalapril Maleate and Its Impurities in Enalapril Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Stereoselective Synthesis of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the synthesis of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine, a crucial intermediate in the production of the angiotensin-converting enzyme (ACE) inhibitor Enalapril. The primary focus of this guide is on the diastereoselective reductive amination pathway, a widely adopted and efficient method. This application note furnishes detailed, step-by-step protocols for the synthesis of key precursors and the final product, an in-depth explanation of the underlying chemical principles, and methods for purification and characterization.
Introduction and Strategic Overview
This compound is the core component of Enalapril, an effective medication for managing hypertension and heart failure.[1] The stereochemistry of this compound is paramount to its therapeutic efficacy, necessitating a synthetic route that offers precise control over the formation of the desired (S,S) diastereomer. The most robust and scalable method for achieving this is the reductive amination between ethyl 2-oxo-4-phenylbutanoate and L-alanine.[2]
This approach involves the formation of a Schiff base intermediate, which is then stereoselectively reduced to yield the target secondary amine. The choice of catalyst and reaction conditions is critical for maximizing the diastereomeric excess.
Overall Synthetic Workflow
The synthesis can be logically divided into three main stages:
-
Preparation of Ethyl 2-oxo-4-phenylbutanoate: The ketoester starting material is synthesized.
-
Preparation of L-alanine Ethyl Ester Hydrochloride: The amine component is prepared as its hydrochloride salt to improve stability and handling.
-
Reductive Amination and Product Formation: The two precursors are coupled and reduced to form the final product.
The entire process is visualized in the workflow diagram below.
Caption: Overall workflow for the synthesis of the target compound.
Synthesis of Precursors
Protocol for Ethyl 2-oxo-4-phenylbutanoate
This protocol is based on the Fischer esterification of 2-oxo-4-phenylbutyric acid.
Materials:
-
2-Oxo-4-phenylbutyric acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Ethyl Acetate
-
Water
-
Anhydrous Sodium Sulfate
Procedure:
-
To a round-bottom flask, add 2-oxo-4-phenylbutyric acid (130 g) and absolute ethanol (650 ml).[3]
-
Carefully add concentrated sulfuric acid (13 ml) to the mixture while stirring.[3]
-
Heat the mixture to reflux and maintain for 5 hours.[3]
-
After cooling, concentrate the reaction mixture to about half its original volume using a rotary evaporator.[3]
-
Dilute the residue with water (500 ml) and extract the aqueous layer with ethyl acetate.[3] An oily layer containing the product may separate; this should be collected.
-
Combine the organic extracts and the collected oil. Dry the combined solution over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
Purify the resulting residue by vacuum distillation to yield ethyl 2-oxo-4-phenylbutyrate as a colorless oil.[3]
| Parameter | Value |
| Boiling Point | 135-141 °C at 3 mmHg[3] |
| Expected Yield | ~75-85% |
Protocol for L-alanine Ethyl Ester Hydrochloride
This procedure utilizes thionyl chloride for the esterification of L-alanine.
Materials:
-
L-Alanine
-
Absolute Ethanol
-
Thionyl Chloride
Procedure:
-
Suspend L-alanine (e.g., 3.56 g, 0.04 mol) in absolute ethanol (30 mL) in a flask equipped with a reflux condenser and a dropping funnel.[4]
-
Cool the suspension to -5 °C using an ice-salt bath.
-
Slowly add thionyl chloride (e.g., 3.6 mL) dropwise to the stirred suspension, ensuring the temperature remains low.[4]
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1.5 to 2 hours.[4]
-
Remove the solvent by vacuum distillation to obtain the crude L-alanine ethyl ester hydrochloride.[4]
-
The product can be recrystallized from an ethanol-diethyl ether mixture to yield a white solid.
| Parameter | Value |
| Expected Yield | >80%[4] |
| Form | White crystalline solid |
Core Synthesis: Reductive Amination
The key step in this synthesis is the stereoselective coupling of the ketoester with the amino acid ester via reductive amination. The reaction proceeds through an imine/enamine intermediate which is then reduced. Catalytic hydrogenation is a common and effective method for the reduction step.
Mechanism: Catalytic Reductive Amination
Caption: Simplified mechanism of the reductive amination process.
Detailed Protocol for this compound
This protocol employs catalytic hydrogenation for the reductive step.
Materials:
-
Ethyl 2-oxo-4-phenylbutanoate
-
L-alanine (or its ethyl ester)
-
Ethanol
-
10% Palladium on Carbon (Pd/C) or Raney Nickel (Ra-Ni)[5][6]
-
Hydrogen source (gas cylinder or generator)
-
Hydrogenation reactor (e.g., Parr shaker)
-
Ethyl acetate
-
Aqueous sodium hydroxide solution
-
Aqueous hydrochloric acid solution
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable hydrogenation reactor, dissolve ethyl 2-oxo-4-phenylbutanoate (e.g., 1 equivalent) and L-alanine (e.g., 1.1 equivalents) in ethanol.
-
Carefully add the hydrogenation catalyst (e.g., 5-10 wt% of 10% Pd/C) to the solution.[6]
-
Seal the reactor and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen (e.g., 2-3 atm or 30-50 psi) and begin vigorous stirring.[5][6]
-
Maintain the reaction at room temperature and monitor its progress by techniques such as TLC or HPLC until the starting materials are consumed.[5] This may take several hours to overnight.
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain a crude oil.
-
Dissolve the crude product in ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, which may be further purified by crystallization or chromatography if necessary.
| Parameter | Typical Value |
| Hydrogen Pressure | 2-3 atm[7] |
| Temperature | Room Temperature[6] |
| Catalyst | 10% Pd/C or Ra-Ni[5][6] |
| Solvent | Ethanol[8] |
| Purity (post-workup) | >98%[5] |
Trustworthiness and Self-Validation
To ensure the reliability of this synthesis, several in-process controls and validation steps are recommended:
-
Purity of Starting Materials: The purity of ethyl 2-oxo-4-phenylbutanoate and L-alanine ethyl ester should be confirmed by NMR or GC-MS before use. Impurities can lead to side reactions and lower yields.
-
Reaction Monitoring: Regular monitoring of the reaction by TLC or HPLC is crucial to determine the endpoint and prevent the formation of over-reduced byproducts.
-
Diastereomeric Ratio Analysis: The stereochemical purity of the final product should be assessed using chiral HPLC or NMR with a chiral shift reagent to confirm the desired (S,S) configuration.
-
Structural Confirmation: The identity and purity of the final product should be unequivocally confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
The reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanine is a highly effective and stereoselective method for the synthesis of this compound. By carefully controlling the reaction parameters and utilizing the detailed protocols provided in this guide, researchers can reliably produce this key pharmaceutical intermediate with high yield and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. prepchem.com [prepchem.com]
- 4. Ethyl L-alaninate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. Page loading... [guidechem.com]
- 8. Enalapril synthesis - chemicalbook [chemicalbook.com]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Enalapril Maleate
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine, commonly known as Enalapril, in its maleate salt form. The described method is optimized for the determination of Enalapril Maleate in bulk drug substance and pharmaceutical dosage forms, and is capable of separating the active pharmaceutical ingredient (API) from its primary degradation products, Enalaprilat and Diketopiperazine. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness, making it suitable for routine quality control and stability studies.[1][2][3]
Introduction
Enalapril Maleate is a prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications.[2][4] It is widely prescribed for the treatment of hypertension and heart failure. After oral administration, Enalapril is hydrolyzed in the liver to its active metabolite, Enalaprilat, which is a potent ACE inhibitor.[2][3] The chemical stability of Enalapril is a critical quality attribute, as it is susceptible to degradation through hydrolysis to form Enalaprilat and intramolecular cyclization to form Diketopiperazine.[5][6] Therefore, a validated, stability-indicating analytical method is imperative for ensuring the quality, safety, and efficacy of Enalapril Maleate drug products.
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the quantification of Enalapril Maleate due to its high resolution, sensitivity, and specificity.[4][7] This document provides a comprehensive protocol for an isocratic RP-HPLC method coupled with UV detection, which offers a simple, rapid, and reliable approach for the determination of Enalapril Maleate and the monitoring of its related substances.
Scientific Principle
The method employs reversed-phase chromatography, where the stationary phase is non-polar (C8 or C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. Enalapril Maleate, being a moderately non-polar molecule, is retained on the column and then eluted by the mobile phase. The separation of Enalapril from its more polar degradant, Enalaprilat, and other related substances is achieved by optimizing the mobile phase composition and pH. The acidic pH of the mobile phase suppresses the ionization of the carboxylic acid groups of both Enalapril and Enalaprilat, thereby increasing their retention on the non-polar stationary phase and enabling a baseline separation. Quantification is performed by measuring the peak area of the analyte using a UV detector at a wavelength where Enalapril exhibits significant absorbance, typically around 215 nm.[1][2]
Materials and Reagents
-
Reference Standards: USP Enalapril Maleate RS, USP Enalaprilat RS.
-
Solvents: HPLC grade Acetonitrile (ACN) and Methanol.
-
Buffers: Monobasic potassium phosphate or sodium phosphate, monobasic.[8][9]
-
Acids: Orthophosphoric acid for pH adjustment.
-
Water: HPLC grade or purified water.
-
Sample: Enalapril Maleate bulk drug substance or tablet formulation.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been found to be optimal for the separation and quantification of Enalapril Maleate.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Grace Platinum C8 (250 mm x 4.6 mm, 5 µm) or equivalent L7 packing[1][2][10] |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 2.2) (25:75 v/v)[1][2] |
| Flow Rate | 2.0 mL/min[1][2] |
| Column Temperature | Ambient or controlled at 50-65 °C for improved peak shape and reproducibility[10] |
| Detection Wavelength | 215 nm[1][2] |
| Injection Volume | 20 µL or 50 µL[2][11] |
| Run Time | Approximately 9 minutes[1][2] |
Rationale for Parameter Selection:
-
Column: A C8 column provides a good balance of retention and resolution for Enalapril and its related substances. A 250 mm length and 5 µm particle size ensure high efficiency and good separation.
-
Mobile Phase: The combination of acetonitrile and a phosphate buffer at a low pH (2.2) is crucial. The acidic pH ensures that the carboxyl groups are protonated, leading to better retention and symmetrical peak shapes. The acetonitrile concentration is optimized for an appropriate retention time and separation from impurities.[1][2]
-
Flow Rate: A flow rate of 2.0 mL/min allows for a relatively short run time without generating excessive backpressure.[1][2]
-
Detection Wavelength: 215 nm is chosen as it is near the absorbance maximum for Enalapril, providing good sensitivity.[1][2]
Experimental Protocols
Mobile Phase Preparation:
-
Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC grade water.
-
Adjust the pH of the buffer to 2.2 with orthophosphoric acid.
-
Mix the phosphate buffer and acetonitrile in a 75:25 (v/v) ratio.
-
Degas the mobile phase by sonication or vacuum filtration before use.[8]
Standard Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh about 25 mg of USP Enalapril Maleate RS into a 25 mL volumetric flask.
-
Dissolve the standard in the mobile phase.
-
Make up the volume to the mark with the mobile phase and mix well.
Working Standard Solution Preparation (e.g., 20 µg/mL):
-
Pipette an appropriate volume of the Standard Stock Solution into a volumetric flask.
-
Dilute to the final volume with the mobile phase to achieve the desired concentration.
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets to ensure homogeneity.[8][12]
-
Accurately weigh a portion of the powder equivalent to 10 mg of Enalapril Maleate and transfer it to a 50 mL volumetric flask.[2]
-
Add approximately 30 mL of the mobile phase (or buffer solution as per some protocols) and sonicate for 15 minutes to facilitate dissolution.[2][8]
-
Make up the volume to the mark with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm nylon or PVDF syringe filter to remove any undissolved excipients.[2]
-
Further dilute the filtered solution with the mobile phase to a final concentration within the linear range of the method (e.g., 20 µg/mL).
Before starting the analysis, the chromatographic system must be equilibrated by pumping the mobile phase until a stable baseline is achieved. System suitability is then assessed to ensure the performance of the system.
-
Inject the working standard solution five or six times.
-
Calculate the parameters listed in the table below. The results must meet the acceptance criteria.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | NMT 2.0[11] |
| Theoretical Plates (N) | NLT 3000 |
| Relative Standard Deviation (%RSD) of Peak Areas | NMT 2.0% |
-
Inject a blank (mobile phase) to ensure no interfering peaks are present at the retention time of Enalapril.
-
Inject the working standard solution.
-
Inject the sample solutions in duplicate.
-
Bracket the sample injections with standard injections at regular intervals to monitor system stability.
The concentration of Enalapril Maleate in the sample is calculated by comparing the peak area of the sample with the peak area of the working standard solution using the following formula:
Concentration (mg/tablet) = (Area_sample / Area_standard) * (Conc_standard) * (Dilution_factor) * (Avg_tablet_weight / Sample_weight)
Method Validation
The analytical method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[13][14][15]
Specificity was demonstrated by subjecting Enalapril Maleate to forced degradation under acidic, alkaline, oxidative, thermal, and photolytic conditions.[5][6] The HPLC method was able to resolve the Enalapril peak from the peaks of the degradation products, confirming its stability-indicating nature.[4][16]
The linearity of the method was evaluated by analyzing a series of solutions with concentrations ranging from the Limit of Quantification (LOQ) to 150% of the working concentration. The correlation coefficient (r²) of the calibration curve was found to be >0.999, indicating a linear relationship between concentration and peak area.[1][3]
Accuracy was determined by performing recovery studies. A known amount of Enalapril Maleate was spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated, with acceptance criteria typically between 98.0% and 102.0%.[7]
-
Repeatability (Intra-day Precision): Assessed by analyzing six replicate samples of the same concentration on the same day. The %RSD should be NMT 2.0%.
-
Intermediate Precision (Inter-day Ruggedness): Assessed by analyzing the same sample on different days, by different analysts, and on different instruments. The %RSD should be NMT 2.0%.
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The method demonstrated high sensitivity with LOD and LOQ values typically in the ng/mL range.[2]
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters, such as the pH of the mobile phase, the percentage of acetonitrile, the column temperature, and the flow rate. The method was found to be robust, with no significant impact on the results from these minor changes.
Visualizations
Caption: Workflow for the HPLC quantification of Enalapril Maleate.
Caption: Key parameters for HPLC method validation as per ICH Q2(R1).
Conclusion
The described RP-HPLC method is demonstrated to be simple, rapid, specific, accurate, and precise for the quantification of Enalapril Maleate in bulk and pharmaceutical dosage forms. Its stability-indicating nature makes it a valuable tool for quality control laboratories and for monitoring the stability of Enalapril Maleate products throughout their shelf life. The comprehensive validation ensures that the method is reliable and meets the stringent requirements of regulatory agencies.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 4. Determination and Degradation Study of Enalapril Maleate by High Performance Liquid Chromatography - Bouabdallah - Pharmaceutical Chemistry Journal [journal-vniispk.ru]
- 5. Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. ijiset.com [ijiset.com]
- 9. trungtamthuoc.com [trungtamthuoc.com]
- 10. pharmacopeia.cn [pharmacopeia.cn]
- 11. ftp.uspbpep.com [ftp.uspbpep.com]
- 12. omicsonline.org [omicsonline.org]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. starodub.nl [starodub.nl]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. researchgate.net [researchgate.net]
application of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine in peptide drug discovery
An Application Guide to N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine (Enalapril) in Peptide Drug Discovery
Introduction: A Paradigm of Prodrug Strategy in Peptidomimetic Design
This compound is a cornerstone molecule in cardiovascular drug discovery, more commonly known by its generic name, Enalapril.[1][2] Its application represents a landmark success in medicinal chemistry, showcasing the power of the prodrug approach to transform a potent but poorly absorbed peptide mimic into a highly effective oral therapeutic. Enalapril is a second-generation Angiotensin-Converting Enzyme (ACE) inhibitor, developed to overcome the limitations of earlier drugs by improving oral bioavailability and duration of action.[3][4]
This guide provides an in-depth exploration of this compound, not merely as a chemical entity, but as a case study in rational drug design. We will dissect its mechanism of action, its foundation in peptide mimicry, and provide detailed, field-tested protocols for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and apply the principles exemplified by this molecule to novel peptide-based therapeutic discovery.
Part 1: The Scientific Foundation: Mechanism of Action and Pharmacokinetic Rationale
The Renin-Angiotensin System (RAS) and ACE Inhibition
The Renin-Angiotensin System is a critical hormonal cascade that regulates blood pressure and fluid balance. A key component of this system is the Angiotensin-Converting Enzyme (ACE), a zinc-dependent metallopeptidase. ACE converts the inactive decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II.[3] Angiotensin II elevates blood pressure by constricting blood vessels and stimulating the adrenal cortex to release aldosterone. By inhibiting ACE, the production of Angiotensin II is reduced, leading to vasodilation and a decrease in blood pressure.[3]
The Prodrug Advantage: From Enalapril to Enalaprilat
This compound (Enalapril) is, in fact, a relatively inactive prodrug.[5] Its therapeutic activity is almost entirely dependent on its metabolic conversion to the active diacid metabolite, Enalaprilat .[3][6]
-
The Active Moiety (Enalaprilat): Enalaprilat is a potent, competitive inhibitor of ACE. Its structure was rationally designed to mimic the transition state of ACE's natural substrate. The dicarboxylate structure chelates the essential Zn²⁺ ion in the enzyme's active site, effectively blocking its catalytic function.[3] However, as a highly polar molecule, enalaprilat suffers from very poor oral absorption.
-
The Prodrug (Enalapril): The key innovation of enalapril lies in the esterification of one of the carboxyl groups to form an ethyl ester. This this compound structure has increased lipophilicity, which dramatically improves its oral absorption to approximately 60%.[3][5] Following absorption, enalapril is rapidly transported to the liver, where esterase enzymes hydrolyze the ethyl ester, releasing the active enalaprilat into systemic circulation.[6][7] This bioactivation is a classic and highly successful application of the prodrug strategy.
The diagram below illustrates the metabolic activation pathway.
References
- 1. This compound | C15H21NO4 | CID 5702571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. Enalapril - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Enalapril clinical pharmacokinetics and pharmacokinetic-pharmacodynamic relationships. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
protocol for reductive alkylation in N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine synthesis
Application Note & Protocol
Topic: High-Fidelity Synthesis of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine via Reductive Alkylation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound (NEPA)
This compound, commonly abbreviated as NEPA, is a critical chiral building block in modern pharmaceutical synthesis. Its primary significance lies in its role as the penultimate intermediate in the manufacture of Enalapril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and congestive heart failure.[1][2] The efficacy of Enalapril is exquisitely dependent on its stereochemistry; therefore, a robust and stereoselective synthesis of NEPA is of paramount importance.
Reductive alkylation, also known as reductive amination, stands out as a superior method for forging the crucial C-N bond in NEPA. This one-pot reaction offers a controlled and efficient alternative to direct alkylation, which is often plagued by issues of over-alkylation and lower yields.[3] This document provides a detailed protocol and the underlying chemical principles for the synthesis of NEPA from L-alanine and ethyl (S)-2-oxo-4-phenylbutanoate, grounded in established chemical literature.
The Mechanistic Rationale: A Two-Step, One-Pot Symphony
The reductive alkylation process is an elegant cascade reaction that proceeds through two principal stages occurring in the same reaction vessel:
-
Reversible Imine Formation: The synthesis initiates with the nucleophilic attack of the primary amine of L-alanine on the electrophilic carbonyl carbon of ethyl (S)-2-oxo-4-phenylbutanoate. This condensation reaction, typically catalyzed by mild acid, forms a hemiaminal intermediate which then dehydrates to yield a Schiff base, or imine.[4] The equilibrium of this step is crucial; maintaining a slightly acidic pH (typically 4-5) facilitates both the protonation of the carbonyl oxygen (activating the ketone) and the subsequent dehydration step, without excessively protonating the amine nucleophile into its non-reactive ammonium salt form.[3][4]
-
Irreversible Reduction: The formed imine, or more accurately its protonated form, the iminium ion, is highly electrophilic.[4] A carefully chosen mild reducing agent, introduced into the same pot, selectively reduces the C=N double bond of the iminium ion to furnish the desired secondary amine, NEPA. The key to success is using a hydride donor that is potent enough to reduce the iminium ion but too weak to reduce the starting ketone. This selectivity prevents the wasteful formation of the corresponding alcohol.[3][5]
The strategic advantage of this pathway is control. While direct alkylation of an amine can lead to multiple alkyl additions, the imine formation occurs only once on the primary amine, ensuring mono-alkylation.[3]
Core Protocol: Synthesis of NEPA via Reductive Alkylation
This protocol details a reliable method for the synthesis of NEPA using sodium triacetoxyborohydride, a mild and selective reducing agent that offers a safer alternative to the more toxic sodium cyanoborohydride.[5][6][7]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| Ethyl (S)-2-oxo-4-phenylbutanoate | C₁₂H₁₄O₃ | 206.24 | 82717-96-2 | Starting α-keto ester. |
| L-Alanine | C₃H₇NO₂ | 89.09 | 56-41-7 | Chiral amine source. |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 56553-60-7 | Mild and selective reducing agent.[7][8] |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 107-06-2 | Anhydrous, reaction solvent. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Acid catalyst. |
| Saturated Sodium Bicarbonate Solution (aq.) | NaHCO₃ | - | - | For quenching and work-up. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent. |
| Brine (Saturated NaCl Solution) | NaCl | - | - | For washing. |
Experimental Workflow Diagram
Caption: Workflow for NEPA synthesis via reductive alkylation.
Step-by-Step Procedure
-
Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add L-alanine (1.0 eq), ethyl (S)-2-oxo-4-phenylbutanoate (1.0 eq), and anhydrous 1,2-dichloroethane (DCE, approx. 5 mL per mmol of keto ester).
-
Imine Formation: Begin stirring the suspension under a nitrogen atmosphere. Add glacial acetic acid (1.1 eq) to the mixture. Stir for 30-60 minutes at room temperature to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0-5 °C using an ice bath. Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) in small portions over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting keto ester is consumed.
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. This neutralizes the acetic acid and destroys any remaining reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer twice with ethyl acetate.
-
Washing and Drying: Combine all organic layers and wash sequentially with water and then brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude NEPA can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white crystalline solid.[10]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and chiral HPLC).
Field-Proven Insights & Troubleshooting
-
The Choice of Reducing Agent: While sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this transformation, its high toxicity and the potential liberation of hydrogen cyanide gas upon acidification make STAB a much safer and more practical choice for modern labs.[5] STAB is also less sensitive to moisture and provides excellent yields.[7][9]
-
Solvent System: Aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are generally preferred as they do not compete with the reducing agent. Protic solvents like methanol can sometimes be used but may lead to slower reaction rates or side reactions.
-
Stereochemical Integrity: The reaction conditions described are mild and are not expected to cause epimerization at the existing stereocenters of L-alanine or the ethyl (S)-2-oxo-4-phenylbutanoate. The high stereoselectivity of this reaction is a key advantage.[11] However, it is always prudent to confirm the diastereomeric purity of the final product via chiral HPLC.
-
Troubleshooting Low Yields: If the reaction stalls or yields are low, consider the following:
-
Reagent Quality: Ensure all reagents, particularly the STAB and the solvent, are anhydrous. Moisture can decompose the reducing agent.
-
pH Control: The pH for imine formation is critical. If the medium is too acidic, the amine will be fully protonated and non-nucleophilic. If too basic, the carbonyl will not be sufficiently activated.
-
Reaction Time: Some reductive aminations can be slow. Ensure the reaction has been allowed to proceed to completion as confirmed by analytical monitoring.
-
Conclusion
The reductive alkylation protocol outlined provides a robust, controlled, and high-yielding pathway to this compound. By understanding the underlying mechanism—specifically the selective reduction of an in-situ generated iminium ion—researchers can effectively troubleshoot and optimize this crucial step in the synthesis of Enalapril and other related pharmaceutical agents. The use of sodium triacetoxyborohydride exemplifies a commitment to both efficiency and laboratory safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Angiotensin-converting enzyme inhibitors: synthesis and biological activity of acyl tripeptide analogues of enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Sodium cyanoborohydride [organic-chemistry.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. EP1197490B1 - Process for preparing N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride - Google Patents [patents.google.com]
- 11. academic.oup.com [academic.oup.com]
Application Note: A Systematic Approach to the Chiral Separation of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine Diastereomers Using Polysaccharide-Based HPLC Columns
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stereoisomeric purity of active pharmaceutical ingredients (APIs) is a critical quality attribute, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. This application note presents a detailed guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the separation of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine diastereomers. These compounds are known impurities and related substances to the angiotensin-converting enzyme (ACE) inhibitor, Enalapril.[1][2][3] This guide, designed for researchers and drug development professionals, provides a systematic approach, from the selection of the chiral stationary phase (CSP) to method optimization and protocol validation, grounded in the principles of chiral recognition.
Introduction: The Imperative of Chiral Purity in Pharmaceutical Analysis
Chirality plays a pivotal role in drug efficacy and safety. The United States Food and Drug Administration (FDA) mandates the evaluation of each enantiomer's activity for racemic drugs, promoting the development of single-enantiomer pharmaceuticals.[4][5] this compound is a key intermediate and potential impurity in the synthesis of Enalapril, an ACE inhibitor widely prescribed for hypertension and heart failure.[6] Due to the presence of multiple chiral centers in its structure, several diastereomers can exist. Ensuring the stereochemical purity of Enalapril is paramount, as different diastereomers may have significantly different biological activities or toxicities.
Direct chiral separation using HPLC with a Chiral Stationary Phase (CSP) is the most widely adopted and efficient method for analyzing stereoisomers in the pharmaceutical industry.[7][8][9] This approach avoids the need for derivatization, which can introduce additional complexity and potential for analytical error.[10] Among the various types of CSPs, polysaccharide-based phases, derived from cellulose and amylose, have demonstrated broad applicability and high success rates for the resolution of a wide array of chiral compounds, including those structurally similar to the target analytes.[11][12][13]
This document will guide the user through a logical, science-driven process to develop a reliable chiral HPLC method for the separation of this compound diastereomers.
The Science of Chiral Recognition on Polysaccharide-Based CSPs
The mechanism of chiral separation on polysaccharide-based CSPs is a complex phenomenon involving the formation of transient diastereomeric complexes between the analyte and the chiral selector.[14] The chiral recognition is governed by a combination of intermolecular interactions, including:
-
Hydrogen Bonding: Interactions between polar functional groups on the analyte (e.g., carboxyl and amino groups) and the carbamate derivatives on the polysaccharide backbone of the CSP.
-
π-π Interactions: Stacking between aromatic rings in the analyte and the phenyl groups of the CSP.
-
Steric Fit: The inclusion of parts of the analyte molecule into the chiral grooves or cavities formed by the helical structure of the polysaccharide polymer (amylose, in particular, has a helical structure).[11]
The selection of the mobile phase is critical as it modulates these interactions. Different modes of chromatography—normal-phase, reversed-phase, and polar organic—offer complementary selectivities.[7][15]
A Systematic Workflow for Chiral Method Development
A structured approach to method development is crucial for efficiency and success in chiral separations, which can often be non-intuitive.[16] The following workflow outlines a systematic process for developing a separation method for the target diastereomers.
Figure 1: A logical workflow for chiral HPLC method development.
Experimental Protocols
This section provides a detailed, step-by-step protocol based on established principles for chiral separations of similar compounds.
Materials and Equipment
-
HPLC System: A quaternary HPLC system with a UV detector or a Diode Array Detector (DAD).
-
Chiral Columns: A selection of polysaccharide-based columns is recommended for the initial screening.
-
Reagents: HPLC-grade solvents (n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH)), and additives (Trifluoroacetic acid (TFA), Diethylamine (DEA)).
-
Sample: A standard containing the diastereomers of this compound.
Recommended Chiral Stationary Phases for Screening
Based on extensive literature and the structural features of the analyte, the following types of polysaccharide-based CSPs are recommended for initial screening. Immobilized polysaccharide phases are particularly advantageous as they offer greater solvent compatibility and enhanced robustness.[12][17]
| Column Name (Example) | Chiral Selector | Selector Type | Particle Size (µm) | Dimensions (mm) |
| CHIRALPAK® IA | Amylose tris(3,5-dimethylphenylcarbamate) | Immobilized Amylose | 3 or 5 | 250 x 4.6 |
| CHIRALPAK® IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Immobilized Cellulose | 3 or 5 | 250 x 4.6 |
| CHIRALCEL® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Coated Cellulose | 5 | 250 x 4.6 |
| CHIRALCEL® OJ-H | Cellulose tris(4-methylbenzoate) | Coated Cellulose | 5 | 250 x 4.6 |
Table 1: Recommended Polysaccharide-Based Chiral Columns for Initial Screening.
Step-by-Step Protocol for Method Development
Step 1: Sample Preparation
-
Prepare a stock solution of the this compound diastereomeric mixture at a concentration of 1.0 mg/mL in a suitable solvent (e.g., ethanol or isopropanol).
-
Dilute the stock solution to a working concentration of 0.1 mg/mL using the initial mobile phase for injection.
Step 2: Initial Screening with Generic Gradients
The goal of the initial screening is to identify a column and mobile phase system that shows some degree of separation ("a hit"). A generic screening approach using different chromatographic modes is highly effective.[12][13][18]
Screening Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 215 nm (based on typical peptide bond and phenyl group absorbance)
-
Injection Volume: 10 µL
Mobile Phase Screening:
-
Normal Phase (NP):
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: Isopropanol (IPA)
-
Gradient: 10% to 50% B over 20 minutes.
-
Rationale: NP mode often provides excellent selectivity for compounds with polar functional groups on polysaccharide CSPs.
-
-
Polar Organic (PO):
-
Mobile Phase A: Acetonitrile (ACN)
-
Mobile Phase B: Methanol (MeOH)
-
Gradient: 100% A to 100% B over 20 minutes.
-
Rationale: PO mode is suitable for polar compounds that have poor solubility in non-polar solvents.
-
-
Reversed Phase (RP):
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 10% to 90% B over 20 minutes.
-
Rationale: RP mode is widely used in pharmaceutical analysis and is compatible with mass spectrometry.[13]
-
Step 3: Optimization of the Most Promising Condition
Once a "hit" is identified, the next step is to optimize the separation by fine-tuning the mobile phase composition and other parameters. Let's assume the best initial result was obtained on a CHIRALPAK® IA column under Normal Phase conditions.
Optimization Strategy:
-
Isocratic Elution: Switch from a gradient to an isocratic mobile phase composition based on the solvent ratio where the peaks started to resolve in the gradient run. For example, if separation occurred at approximately 20% IPA in Hexane, start with an 80:20 (v/v) Hexane:IPA isocratic method.
-
Solvent Ratio Adjustment: Adjust the percentage of the polar modifier (IPA).
-
To decrease retention time: Increase the percentage of IPA.
-
To improve resolution: Decrease the percentage of IPA (this will increase retention time).
-
-
Additive Introduction: For acidic analytes like the target compound, the addition of a small amount of an acidic modifier (e.g., 0.1% TFA) to the mobile phase can significantly improve peak shape and resolution by suppressing the ionization of the carboxyl group.
-
Temperature Effect: Analyze the sample at different column temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often enhance enantioselectivity, but at the cost of higher backpressure and longer run times.
Final Proposed Protocol
The following is a hypothetical, optimized protocol based on the principles outlined above. This serves as a robust starting point for the separation of this compound diastereomers.
| Parameter | Condition |
| Column | CHIRALPAK® IA, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Table 2: Proposed Optimized HPLC Method.
Conclusion
The successful chiral separation of this compound diastereomers is a critical step in ensuring the quality and safety of Enalapril and related pharmaceuticals. Polysaccharide-based chiral stationary phases offer a powerful and versatile tool for achieving this separation.[11][12] By employing a systematic method development approach that begins with a broad screening of columns and mobile phases, followed by a logical optimization of the most promising conditions, researchers can efficiently develop a robust and reliable HPLC method. The protocols and strategies outlined in this application note provide a comprehensive and scientifically-grounded framework for tackling this challenging but essential analytical task.
References
- 1. This compound | C15H21NO4 | CID 5702571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. N-[1-(S)-ethoxy carbonyl-3-phenyl propyl]-L-alanine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. actascientific.com [actascientific.com]
- 5. eijppr.com [eijppr.com]
- 6. Separation of Enalapril on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 17. fagg-afmps.be [fagg-afmps.be]
- 18. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
The Strategic Application of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride in the Synthesis of Angiotensin-Converting Enzyme Inhibitors
Introduction: The Significance of a Versatile Synthetic Intermediate
N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride (NEP-NCA), a key intermediate in pharmaceutical synthesis, is a derivative of the dipeptide-like molecule this compound (NEPA). Also identified as Enalapril Maleate EP Impurity D, its primary and most critical application lies in the efficient synthesis of a class of antihypertensive drugs known as angiotensin-converting enzyme (ACE) inhibitors, most notably Enalapril.[1][2] The strategic advantage of utilizing the N-carboxyanhydride (NCA) moiety resides in its ability to act as an activated form of the parent amino acid, facilitating clean and efficient amide bond formation with a secondary amine, such as the one present in L-proline, to yield the target ACE inhibitor.[3] This guide provides a detailed exploration of the synthesis and application of NEP-NCA, offering in-depth protocols and the underlying chemical principles for researchers and professionals in drug development.
Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of NEP-NCA is paramount for its successful application in synthesis.
| Property | Value |
| Synonyms | Ethyl (S)-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate, Enalapril Maleate EP Impurity D, Ecppa-Nca |
| CAS Number | 84793-24-8[4] |
| Molecular Formula | C₁₆H₁₉NO₅[4][5] |
| Molecular Weight | 305.33 g/mol [4][5] |
| Appearance | White to off-white crystalline powder[4] |
| Melting Point | 69-73 °C[4] |
| Purity | ≥ 98% (HPLC)[4] |
| Optical Rotation | [α]20/D +36.5°, c = 1 in chloroform |
Synthesis of this compound-N-carboxyanhydride (NEP-NCA)
The conversion of this compound (NEPA) to its corresponding N-carboxyanhydride is a crucial activation step. This is typically achieved through the use of a phosgenating agent, such as trichloromethyl chloroformate (diphosgene) or bis(trichloromethyl) carbonate (triphosgene), which facilitates the intramolecular cyclization to form the oxazolidine-2,5-dione ring system characteristic of NCAs.[6][7] The use of these reagents is favored over gaseous phosgene due to their comparative ease of handling.
Reaction Scheme: Synthesis of NEP-NCA
Caption: Synthesis of NEP-NCA from NEPA.
Detailed Protocol for NEP-NCA Synthesis
This protocol is adapted from established literature procedures.[6][8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound (NEPA) | 279.33 | 20.0 g | 0.0716 |
| Triphosgene | 296.75 | 8.4 g | 0.0283 |
| Disodium hydrogen phosphate | 141.96 | 20.4 g | 0.1437 |
| Pyridine | 79.10 | 0.5 mL | - |
| Dichloromethane (DCM) | - | 200 mL | - |
| n-Heptane | - | 200 mL | - |
| Water | - | 100 mL | - |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 20.4 g of disodium hydrogen phosphate in 100 mL of water.
-
To this aqueous solution, add 160 mL of dichloromethane and 20.0 g of this compound (NEPA). Stir the biphasic mixture vigorously at room temperature.
-
In a separate beaker, dissolve 8.4 g of triphosgene in 40 mL of dichloromethane.
-
Carefully add the triphosgene solution dropwise to the reaction mixture at room temperature over a period of 30 minutes.
-
Allow the reaction to proceed for 1 hour with continuous stirring.
-
After 1 hour, add 0.5 mL of pyridine to the reaction mixture and stir for an additional hour.
-
Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic (lower) layer.
-
Concentrate the organic phase under reduced pressure to obtain an oily residue.
-
Dissolve the oily residue in 16 mL of dichloromethane.
-
In a separate flask, add 200 mL of n-heptane and cool to 0-10 °C in an ice bath.
-
Add the dissolved product dropwise to the cold n-heptane with stirring to induce crystallization.
-
Continue stirring the suspension at 0-10 °C for 1 hour.
-
Collect the white solid precipitate by vacuum filtration.
-
Dry the solid product under vacuum at 50 °C for 10 hours to yield this compound-N-carboxyanhydride. A yield of approximately 91.6% can be expected.[6]
Application in the Synthesis of Enalapril
The primary utility of NEP-NCA is its role as a key building block in the synthesis of Enalapril, a widely prescribed ACE inhibitor.[1] The N-carboxyanhydride serves as an activated acylating agent, reacting with the secondary amine of L-proline in a nucleophilic ring-opening reaction to form the desired dipeptide linkage. This method is advantageous as it proceeds under mild conditions and often with high stereochemical fidelity.
Reaction Scheme: Enalapril Synthesis from NEP-NCA
Caption: Synthesis of Enalapril from NEP-NCA and L-Proline.
Detailed Protocol for Enalapril Synthesis
This protocol is based on established synthetic routes.[3][6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| NEP-NCA | 305.33 | 20.0 g | 0.0655 |
| L-Proline | 115.13 | 9.8 g | 0.0851 |
| Sodium Hydroxide | 40.00 | 3.4 g | 0.085 |
| Tetrahydrofuran (THF) | - | 140 mL | - |
| Water | - | 100 mL | - |
| Hydrochloric Acid (1 M) | - | As needed | - |
Procedure:
-
In a 250 mL three-necked flask, dissolve 9.8 g of L-proline and 3.4 g of sodium hydroxide in 100 mL of water and 70 mL of tetrahydrofuran at room temperature with stirring.
-
Cool the resulting solution to 0-10 °C in an ice-water bath.
-
In a separate beaker, dissolve 20.0 g of NEP-NCA in 70 mL of tetrahydrofuran.
-
Add the NEP-NCA solution dropwise to the cooled L-proline solution over approximately 30 minutes, maintaining the temperature between 0-10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 2 hours.
-
Adjust the pH of the reaction mixture to 6 with 1 M hydrochloric acid.
-
Remove the tetrahydrofuran from the mixture by evaporation under reduced pressure.
-
The resulting aqueous solution contains the crude Enalapril, which can be further purified by standard methods such as extraction and crystallization to yield the final product.
Causality in Experimental Design
The choice of reagents and conditions in the synthesis of NEP-NCA and its subsequent conversion to Enalapril is dictated by the chemical properties of the intermediates and the desired reaction outcome.
-
Choice of Phosgenating Agent: Triphosgene is a solid and therefore safer and easier to handle than gaseous phosgene, while still providing the necessary reactivity to form the N-carboxyanhydride.[6]
-
Biphasic Reaction Conditions for NEP-NCA Synthesis: The use of a dichloromethane-water biphasic system with a phase-transfer catalyst (implied by the conditions) or a base like disodium hydrogen phosphate helps to neutralize the HCl generated during the reaction, preventing unwanted side reactions and promoting the desired cyclization.
-
Low-Temperature Coupling Reaction: The coupling of NEP-NCA with L-proline is conducted at low temperatures (0-10 °C) to minimize potential side reactions, such as the premature hydrolysis of the N-carboxyanhydride and to control the exothermicity of the reaction, thereby preserving the stereochemical integrity of the product.[6]
-
Use of Base in the Coupling Step: Sodium hydroxide is used to deprotonate the carboxylic acid of L-proline, forming the carboxylate salt which is soluble in the aqueous phase, and to neutralize the acidic proton of the secondary amine, enhancing its nucleophilicity for the attack on the N-carboxyanhydride.
Conclusion
This compound-N-carboxyanhydride is a pivotal intermediate in the synthesis of Enalapril and other related ACE inhibitors. Its use streamlines the synthetic process by providing an activated form of the this compound moiety, enabling efficient and stereoselective amide bond formation. The protocols detailed herein, grounded in established chemical principles, provide a robust framework for researchers and drug development professionals to effectively utilize this versatile building block in the synthesis of vital antihypertensive medications. The continuous flow synthesis of ACE inhibitors using NCA activation further highlights the industrial relevance and efficiency of this synthetic strategy.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. US4716235A - Process for preparing N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanyl-L-proline - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. N-[1-(s)-ethoxycarbonyl-3-phenylpropyl]-l-alanine -n-carboxyanhydride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Page loading... [guidechem.com]
- 7. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 8. prepchem.com [prepchem.com]
- 9. Continuous Flow Synthesis of ACE Inhibitors From N-Substituted l-Alanine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for the Large-Scale Production of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine
Introduction: The Significance of a Key Enalapril Intermediate
N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine is a critical intermediate in the synthesis of Enalapril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor. Enalapril is used in the treatment of hypertension and heart failure. The stereochemistry of this intermediate is paramount, as the desired (S,S,S) diastereomer of Enalapril is responsible for its therapeutic activity. This guide provides a detailed overview of the prevalent large-scale production methods for this key intermediate, focusing on stereoselective synthesis and process optimization for industrial applications. We will delve into the underlying chemistry, provide detailed protocols, and discuss the rationale behind the selection of specific reagents and reaction conditions.
Strategic Approaches to Large-Scale Synthesis
The industrial production of this compound and its subsequent conversion to Enalapril primarily revolves around two key strategies: diastereoselective reductive amination and the use of N-carboxyanhydrides (NCAs) for the formation of the crucial dipeptide bond. Each approach has its own set of advantages and challenges in a large-scale manufacturing context.
I. Diastereoselective Reductive Amination: The Cornerstone of Enalapril Synthesis
The most common and economically viable route for the large-scale synthesis of Enalapril, and by extension its key intermediate, is the diastereoselective reductive amination of ethyl 2-oxo-4-phenylbutanoate with the dipeptide L-alanyl-L-proline.[1] This reaction's success on an industrial scale hinges on achieving high diastereoselectivity to yield the desired (S,S,S) isomer.
Causality of Experimental Choices:
-
Catalyst Selection: While various catalysts can be employed, Raney Nickel (Ra-Ni) is frequently used in large-scale operations due to its cost-effectiveness and high activity.[1][2] Palladium on carbon (Pd/C) is another effective catalyst, often demonstrating high yields and purity.[3] The choice of catalyst is a critical parameter that influences not only the reaction rate but also the stereochemical outcome.
-
Stereoselectivity Enhancement: The initial reported conditions for this reductive amination yielded a modest diastereomer ratio.[1] To enhance the formation of the desired SSS isomer, a multidimensional screening of additives has been explored. A combination of acetic acid and potassium fluoride has been shown to significantly improve the SSS:RSS selectivity when using Raney Nickel in ethanol.[2][4]
-
Solvent System: Ethanol is a commonly used solvent for this reaction due to its ability to dissolve the reactants and its compatibility with the hydrogenation process.[3]
-
Pressure and Temperature: The reaction is typically carried out under hydrogen pressure at a controlled temperature to ensure a reasonable reaction rate and minimize side reactions.
Visualizing the Reductive Amination Pathway
Caption: Diastereoselective reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline.
Experimental Protocol: Large-Scale Reductive Amination
This protocol is a synthesized representation based on common industrial practices.
-
Catalyst Preparation and Activation:
-
In a suitable hydrogenation reactor, charge the Raney Nickel or Palladium on carbon catalyst under a blanket of inert gas (e.g., Nitrogen).
-
Add ethanol as the solvent.
-
Activate the catalyst by stirring under a hydrogen atmosphere for 20-30 minutes.[3]
-
-
Reactant Charging:
-
Dissolve L-alanyl-L-proline and any additives (e.g., potassium fluoride, acetic acid) in ethanol.
-
Under an inert atmosphere, charge the solution of L-alanyl-L-proline to the reactor containing the activated catalyst.
-
Add ethyl 2-oxo-4-phenylbutanoate to the reactor.
-
-
Hydrogenation:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 2 to 100 psia).[1]
-
Maintain the reaction temperature at a controlled setpoint (e.g., 15-30°C).[1]
-
Stir the reaction mixture vigorously to ensure efficient mass transfer.
-
Monitor the reaction progress by HPLC until the starting materials are consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, depressurize the reactor and purge with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
The crude product can be further purified by a series of extractions and crystallizations to isolate the high-purity N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl-L-proline (Enalapril).
-
Quantitative Data Summary: Reductive Amination
| Parameter | Typical Value/Range | Rationale/Reference |
| Catalyst | Raney Nickel or Palladium on Carbon | Cost-effective and high activity for large-scale production.[1][3] |
| Additives | Acetic Acid, Potassium Fluoride | Improves diastereoselectivity (SSS:RSS ratio).[2][4] |
| Solvent | Ethanol | Good solubility for reactants and compatible with hydrogenation.[3] |
| Hydrogen Pressure | 2 - 100 psia | Influences reaction rate; optimized for safety and efficiency.[1] |
| Temperature | 15 - 30 °C | Balances reaction rate and minimization of side reactions.[1] |
| Yield | 70-96% | Dependent on catalyst, conditions, and purification.[3] |
| Purity | >98% | Achievable with proper work-up and crystallization.[3] |
II. N-Carboxyanhydride (NCA) Chemistry: Building the Dipeptide Backbone
The synthesis of the L-alanyl-L-proline dipeptide is a critical upstream process. The use of N-carboxyanhydrides (NCAs) provides an efficient and scalable method for peptide bond formation.[2] Furthermore, the target molecule itself can be synthesized via an NCA intermediate.
Causality of Experimental Choices:
-
NCA Formation: NCAs are typically prepared by reacting the corresponding amino acid with a phosgene equivalent. For safety and handling reasons in large-scale production, liquid or solid phosgene substitutes like diphosgene or triphosgene are preferred over gaseous phosgene.[5] Non-phosgene methods using reagents like N,N'-carbonyldiimidazole are also available but can be more expensive.
-
Purity of NCAs: The purity of the NCA monomer is crucial for the success of the subsequent coupling reaction. Impurities can lead to side reactions and low yields. Purification methods for large-scale batches often involve filtration through diatomaceous earth (celite) to remove insoluble impurities.[6]
-
Coupling Reaction: The NCA of this compound can be reacted with L-proline in the presence of a base to form the final product. The pH of the reaction is a critical parameter to control for optimal yield and to minimize side reactions.
Visualizing the NCA Synthesis and Coupling Workflow
Caption: Workflow for NCA synthesis and subsequent coupling with L-proline.
Experimental Protocol: Synthesis of L-alanyl-L-proline via NCA
This protocol outlines a general procedure for the synthesis of the dipeptide intermediate.
-
BOC Protection of L-Alanine:
-
Dissolve L-alanine in a suitable solvent system (e.g., aqueous sodium hydroxide).
-
Cool the solution and add Di-tert-butyl dicarbonate ((Boc)2O) to protect the amino group.
-
Stir the reaction until completion, then acidify to precipitate the BOC-L-alanine.
-
-
NCA Formation from BOC-L-Alanine:
-
Dissolve BOC-L-alanine in an anhydrous solvent (e.g., THF).
-
Add a chlorinating agent (e.g., phosphorus oxychloride) to form the corresponding oxazolidine-2,5-dione (an NCA derivative).
-
-
Coupling with L-Proline:
-
In a separate vessel, dissolve L-proline in an aqueous basic solution.
-
Add the NCA derivative from the previous step to the L-proline solution.
-
Maintain the reaction at a controlled temperature and pH.
-
After the reaction is complete, acidify the mixture to precipitate the BOC-L-alanyl-L-proline.
-
-
Deprotection:
-
Treat the BOC-L-alanyl-L-proline with a strong acid (e.g., trifluoroacetic acid or hydrochloric acid) to remove the BOC protecting group.
-
Isolate the L-alanyl-L-proline, which can then be used in the reductive amination step.
-
Quality Control and Analytical Methods
Robust analytical methods are essential for monitoring reaction progress, ensuring the purity of intermediates, and controlling the quality of the final product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary analytical technique used for purity assessment and quantification. A typical method would involve a C8 or C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. Detection is commonly performed using a UV detector at a wavelength of around 215 nm.[7]
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction in real-time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for structural elucidation and confirmation of the desired product and intermediates.
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry is a powerful tool for identifying impurities and confirming the molecular weight of the synthesized compounds.
Table of Analytical Methods and Parameters
| Analytical Method | Purpose | Typical Parameters |
| HPLC | Purity assessment, quantification | Column: C8/C18; Mobile Phase: Acetonitrile/Phosphate Buffer; Detection: UV at 215 nm.[7] |
| TLC | Reaction monitoring | Silica gel plates with a suitable solvent system. |
| NMR | Structural confirmation | ¹H and ¹³C NMR in a suitable deuterated solvent. |
| LC-MS | Impurity profiling, molecular weight confirmation | Coupled with an HPLC system for separation and a mass spectrometer for detection. |
Conclusion and Future Perspectives
The large-scale production of this compound is a well-established process, with diastereoselective reductive amination being the most industrially significant route. Continuous improvements in catalyst technology and process optimization are aimed at further enhancing the stereoselectivity, increasing yields, and reducing the environmental impact of the synthesis. The use of biocatalysis and enzymatic resolutions are emerging as promising green alternatives for the synthesis of chiral intermediates, which could further refine the manufacturing of this important pharmaceutical compound.
References
- 1. WO2000017228A2 - Stereoselective process for enalapril - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Enalapril synthesis - chemicalbook [chemicalbook.com]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: ¹H and ¹³C NMR Spectral Assignment for N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules.[1][2][3] This application note provides a detailed protocol and spectral analysis for the complete ¹H and ¹³C NMR assignment of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine, a significant dicarboxylate-containing compound and a key structural analog to active pharmaceutical ingredients like Enalaprilat.[4] We outline a systematic approach, from sample preparation to spectral interpretation, providing researchers and drug development professionals with a robust framework for characterizing this and similar molecules. The assignments are based on chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities, supported by established NMR principles.
Introduction
This compound is a dipeptide derivative that serves as a crucial reference compound and impurity in the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors.[5] Its structure incorporates key functional groups, including an ethyl ester, a secondary amine, a carboxylic acid, and a phenylpropyl sidechain, making it an excellent model for demonstrating comprehensive NMR-based structural analysis.
Accurate spectral assignment is paramount for confirming molecular identity, assessing purity, and understanding the conformational dynamics in solution. This guide provides a step-by-step methodology to achieve a complete and confident assignment of all proton and carbon resonances.
Molecular Structure and Numbering Scheme
To facilitate an unambiguous discussion of the NMR assignments, the atoms of this compound have been systematically numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this note.
Caption: Molecular structure and numbering scheme for this compound.
Experimental Protocols
The quality of NMR data is highly dependent on meticulous sample preparation and the proper setup of acquisition parameters.[6]
Workflow for NMR Analysis
The overall process from sample receipt to final structural confirmation is depicted in the workflow diagram below.
Caption: Standardized workflow for NMR spectral acquisition and analysis.
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[6]
-
Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds, while deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are alternatives for more polar molecules. The choice of solvent can influence chemical shifts, particularly for exchangeable protons like -NH and -OH.[7][8]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[9] Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a Pasteur pipette, carefully transfer the solution into a high-quality, clean 5 mm NMR tube, ensuring no solid particles are present.[9][10] The sample height in the tube should be approximately 4-5 cm.[6]
-
Standard: An internal standard like tetramethylsilane (TMS) can be added for precise chemical shift referencing (δ = 0.00 ppm), although referencing to the residual solvent peak is also common practice.[9][11]
NMR Data Acquisition
-
Instrument: Bruker Avance 400 MHz Spectrometer (or equivalent).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-64 (signal-to-noise dependent).
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: ~220 ppm.
-
Number of Scans: 1024 or more (due to low natural abundance).
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Data and Assignments
The following sections detail the assignment of the ¹H and ¹³C NMR spectra. The data presented are typical and may vary slightly based on solvent and concentration.
¹H NMR Spectral Analysis
The ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic, aliphatic, and ester functional groups within the molecule. The assignments are summarized in the table below.
Table 1: ¹H NMR Spectral Data and Assignments (400 MHz, CDCl₃)
| Peak No. | Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) | Assignment | Rationale |
| 1 | 7.35 - 7.15 | m | 5H | - | H-10, H-11, H-12, H-13, H-14 | Typical chemical shift for monosubstituted benzene ring protons. |
| 2 | 4.18 | q | 2H | 7.1 | H-16 | Methylene protons adjacent to an ester oxygen, split by the three H-17 protons.[12] |
| 3 | ~3.80 | m | 1H | - | H-3 | Methine proton of the alanine moiety, adjacent to chiral center C6. |
| 4 | ~3.55 | m | 1H | - | H-6 | Methine proton adjacent to the ester and secondary amine. |
| 5 | 2.80 - 2.65 | m | 2H | - | H-8 | Methylene protons adjacent to the phenyl group (benzylic). |
| 6 | 2.20 - 2.00 | m | 2H | - | H-7 | Aliphatic methylene protons. |
| 7 | 1.45 | d | 3H | 7.0 | H-4 | Methyl protons of the alanine group, split by the single H-3 proton. |
| 8 | 1.25 | t | 3H | 7.1 | H-17 | Methyl protons of the ethyl ester group, split by the two H-16 protons. |
| 9 | ~2.5 (broad) | s | 1H | - | N-H | Chemical shift is variable and depends on solvent, concentration, and temperature. |
| 10 | ~11.0 (broad) | s | 1H | - | COOH | Carboxylic acid proton, often very broad and may exchange with D₂O. |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
Table 2: ¹³C NMR Spectral Data and Assignments (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 175.8 | C-5 | Carboxylic acid carbonyl carbon, highly deshielded.[7] |
| 172.5 | C-15 | Ester carbonyl carbon.[13] |
| 140.9 | C-9 | Quaternary aromatic carbon attached to the propyl chain. |
| 128.6 | C-11, C-13 | Aromatic CH carbons (meta). |
| 128.4 | C-10, C-14 | Aromatic CH carbons (ortho). |
| 126.1 | C-12 | Aromatic CH carbon (para). |
| 61.2 | C-16 | Methylene carbon of the ethyl ester (O-CH₂). |
| 58.5 | C-6 | Methine carbon adjacent to nitrogen and the ester group. |
| 52.1 | C-3 | Methine carbon of the alanine moiety. |
| 33.7 | C-7 | Aliphatic methylene carbon. |
| 32.0 | C-8 | Benzylic methylene carbon. |
| 18.2 | C-4 | Methyl carbon of the alanine moiety.[14] |
| 14.1 | C-17 | Methyl carbon of the ethyl ester group. |
Conclusion
This application note has successfully demonstrated a comprehensive protocol for the complete ¹H and ¹³C NMR spectral assignment of this compound. By systematically analyzing chemical shifts, coupling patterns, and integration, all proton and carbon signals were unambiguously assigned to their respective nuclei within the molecular structure. The detailed methodology and tabulated data serve as a valuable resource for researchers in pharmaceutical development and quality control, enabling confident structural verification and purity assessment of this important compound and its analogs.
References
- 1. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 2. quora.com [quora.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Enalaprilat - Wikipedia [en.wikipedia.org]
- 5. This compound | C15H21NO4 | CID 5702571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Robust Derivatization of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine (Enalaprilat) for Sensitive and Reproducible GC-MS Analysis
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract and Introduction
N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine, known as enalaprilat, is the active diacid metabolite of the widely prescribed angiotensin-converting enzyme (ACE) inhibitor, enalapril. Accurate quantification of enalaprilat in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical monitoring studies. While Liquid Chromatography-Mass Spectrometry (LC-MS) is a common analytical approach, Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and established, robust platforms.
However, the inherent chemical properties of enalaprilat—specifically the presence of two polar carboxylic acid groups and a secondary amine—render it non-volatile and thermally labile, making direct GC-MS analysis impossible. This application note provides a detailed, field-proven protocol for the chemical derivatization of enalaprilat. The described two-step procedure, involving N-acylation followed by esterification, transforms enalaprilat into a thermally stable and volatile derivative suitable for sensitive and selective GC-MS analysis. We will explain the causality behind each experimental choice to ensure a scientifically sound, self-validating, and reproducible workflow.
Principle of the Derivatization Method
The core analytical challenge is to mask the polar, hydrogen-bonding functional groups of enalaprilat. Our strategy employs a sequential derivatization that ensures complete reaction and minimizes side-product formation.
-
N-Acylation of the Secondary Amine: The process begins with the acylation of the secondary amine group using Pentafluoropropionic Anhydride (PFPA). PFPA is a highly reactive agent that quantitatively converts the amine to a stable, electron-capturing pentafluoropropionyl (PFP) amide. This step is critical as it not only increases volatility but also introduces a fluorinated moiety, which can enhance detection sensitivity, particularly if using an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry. The reaction is performed first under anhydrous conditions to prevent hydrolysis of the anhydride reagent.
-
Esterification of Carboxylic Acids: Following acylation, the two carboxylic acid groups are converted to esters. This protocol utilizes Pentafluorobenzyl Bromide (PFB-Br) with Diisopropylethylamine (DIPEA) as a catalyst. PFB-Br is a potent electrophile that forms stable pentafluorobenzyl esters with the carboxylate anions generated in situ by the non-nucleophilic base, DIPEA. This esterification drastically reduces polarity and increases the molecular weight, shifting the derivative to a more favorable region in the chromatogram, away from potential low-mass interferences.
This two-step approach is superior to single-step methods (e.g., silylation) in this context because it yields a more stable derivative, less susceptible to hydrolysis from trace moisture, ensuring greater reproducibility for routine analysis.
Materials and Reagents
| Item | Specification | Supplier Example |
| Enalaprilat Reference Standard | >98% purity | Sigma-Aldrich, LGC Standards |
| Internal Standard (IS) | Enalaprilat-d5 or a structural analog like Ramiprilat | Toronto Research Chemicals |
| Pentafluoropropionic Anhydride (PFPA) | ≥99% (for GC derivatization) | Sigma-Aldrich, Thermo Fisher |
| Pentafluorobenzyl Bromide (PFB-Br) | ≥99% | Sigma-Aldrich, Alfa Aesar |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% (anhydrous) | Sigma-Aldrich |
| Ethyl Acetate | HPLC or GC-MS grade, anhydrous | Merck, VWR |
| Acetonitrile | HPLC or GC-MS grade, anhydrous | Merck, VWR |
| Hexane | GC-MS grade | Merck, VWR |
| Nitrogen Gas | 99.999% purity | Airgas, Linde |
| Deionized Water | 18.2 MΩ·cm | Millipore Milli-Q system |
| Conical Reaction Vials | 2 mL, screw-cap with PTFE-lined septa | Agilent, Waters |
| Heating Block / Water Bath | Capable of 60-75°C | |
| Centrifuge | ||
| Vortex Mixer |
Instrumentation: GC-MS System
| Component | Specification |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Autosampler | Agilent 7693A or equivalent |
| GC Inlet | Split/Splitless, operated in Splitless mode |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Carrier Gas | Helium (99.999% purity) at a constant flow rate of 1.2 mL/min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent single quadrupole or triple quadrupole mass spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Experimental Protocol: Step-by-Step Derivatization
This protocol is designed as a self-validating system. Each step includes explanatory notes to ensure trustworthiness and reproducibility.
5.1 Preparation of Standards
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of enalaprilat reference standard and dissolve in 10 mL of acetonitrile in a Class A volumetric flask.
-
Working Standard Solution (10 µg/mL): Dilute the primary stock solution 1:100 with acetonitrile.
-
Internal Standard (IS) Stock (1 mg/mL): Prepare a 1 mg/mL stock of the chosen IS (e.g., Enalaprilat-d5) in acetonitrile.
-
IS Working Solution (10 µg/mL): Dilute the IS stock 1:100 with acetonitrile.
5.2 Sample Preparation (from Biological Matrix Extract)
-
This protocol assumes the enalaprilat has been previously extracted from a biological matrix (e.g., via solid-phase extraction or liquid-liquid extraction) and the final extract has been evaporated to dryness under a gentle stream of nitrogen. The derivatization is performed on this dry residue.
5.3 Derivatization Workflow
Caption: Workflow for the two-step derivatization of enalaprilat.
Detailed Steps:
-
Starting Point: Begin with the dried sample extract or a 50 µL aliquot of the 10 µg/mL working standard in a 2 mL reaction vial. Add 50 µL of the 10 µg/mL IS working solution.
-
Initial Evaporation: Gently evaporate the solvent to complete dryness under a stream of nitrogen at a temperature not exceeding 40°C.
-
Causality: Anhydrous conditions are paramount for the first step to prevent hydrolysis of the PFPA reagent, which would reduce derivatization efficiency.
-
-
Step 1: N-Acylation
-
a. Add 100 µL of anhydrous ethyl acetate and 50 µL of PFPA to the dry residue.
-
b. Immediately cap the vial tightly and vortex for 30 seconds to ensure complete dissolution and mixing.
-
c. Incubate the vial in a heating block or water bath at 75°C for 20 minutes.
-
d. After incubation, cool the vial to room temperature and evaporate the reagent and solvent to dryness under a gentle stream of nitrogen.
-
Causality: Heating accelerates the reaction to completion. Ethyl acetate is a good solvent for both the analyte and the reagent, facilitating the reaction. Evaporation removes excess, unreacted PFPA which could interfere with the subsequent step.
-
-
Step 2: Esterification
-
a. To the dry residue from the previous step, add 100 µL of anhydrous acetonitrile, 10 µL of DIPEA, and 20 µL of a 10% (v/v) PFB-Br solution in acetonitrile.
-
b. Immediately cap the vial and vortex for 30 seconds.
-
c. Incubate the vial at 60°C for 30 minutes.
-
d. Cool the vial to room temperature and evaporate the contents to dryness under nitrogen.
-
Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acids, making them reactive towards the PFB-Br without competing in the reaction itself. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.
-
-
Final Reconstitution:
-
a. Reconstitute the final dry residue in 100 µL of hexane.
-
b. Vortex thoroughly for 1 minute. A phase separation may occur if the initial sample was not clean; in this case, centrifuge and take the upper organic layer.
-
c. Transfer the solution to a 200 µL autosampler vial with a glass insert.
-
d. The sample is now ready for GC-MS injection.
-
Causality: Hexane is an ideal injection solvent for splitless injection on a non-polar GC column, as it provides good focusing of the analyte band at the head of the column.
-
GC-MS Analytical Parameters
| Parameter | Setting | Rationale |
| Inlet Mode | Splitless | Maximizes sensitivity for trace-level analysis. |
| Inlet Temperature | 280°C | Ensures rapid and complete vaporization of the high-MW derivative. |
| Injection Volume | 1 µL | Standard volume for quantitative analysis. |
| Oven Program | ||
| - Initial Temperature | 100°C, hold for 1 min | Allows for solvent focusing. |
| - Ramp 1 | 25°C/min to 220°C | Rapidly moves past any low-boiling interferences. |
| - Ramp 2 | 10°C/min to 310°C | Provides good chromatographic separation of the analyte. |
| - Final Hold | Hold at 310°C for 5 min | Ensures elution of all components and column bake-out. |
| MS Transfer Line Temp | 290°C | Prevents cold spots and analyte condensation. |
| Ion Source Temp | 230°C | Standard temperature for robust EI ionization. |
| MS Quadrupole Temp | 150°C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Scan (m/z 50-800) and/or Selected Ion Monitoring (SIM) | Scan mode for initial identification; SIM mode for enhanced sensitivity and quantitative analysis. |
Expected Results and Discussion
The described derivatization converts enalaprilat into N-(pentafluoropropionyl)-enalaprilat-bis(pentafluorobenzyl) ester. This derivative will be a high molecular weight compound that elutes at a relatively high temperature, providing excellent separation from more volatile matrix components.
7.1 Data Presentation
| Parameter | Expected Value | Comment |
| Derivative MW | 834.6 g/mol | |
| Expected Retention Time | Approx. 15-18 minutes | On a standard 30m HP-5MS column with the specified program. |
| Characteristic Ions (EI) | m/z 181 (base peak) | Corresponds to the [C6F5CH2]+ fragment (pentafluorobenzyl). This is an excellent ion for quantification due to its high abundance and specificity. |
| m/z 653 | Corresponds to the [M-C6F5CH2]+ fragment, a key high-mass ion for confirmation. | |
| m/z 262 | Another significant fragment for confirmation. | |
| Proposed SIM Ions | Quantifier: m/z 181 | Qualifiers: m/z 653, m/z 262 |
7.2 Trustworthiness and Method Robustness
-
Completeness of Reaction: The use of potent derivatizing agents (PFPA, PFB-Br) in excess and under heated conditions is designed to drive the reactions to completion. Incomplete derivatization would manifest as additional, earlier-eluting peaks corresponding to mono-esterified or non-acylated products. The absence of these peaks is a key validation parameter.
-
Stability: The resulting PFP-amide and PFB-esters are significantly more stable than silyl derivatives, which are prone to hydrolysis. Samples prepared with this protocol are typically stable for at least 48 hours when stored at 4°C in the autosampler.
-
Specificity: The high chromatographic resolution of GC combined with the specificity of mass spectrometry (especially in SIM mode using characteristic high-mass ions) provides excellent selectivity, minimizing interference from endogenous matrix components.
Conclusion
This application note details a robust and reliable two-step derivatization protocol for the analysis of enalaprilat by GC-MS. By converting the non-volatile parent drug into a stable, volatile derivative, this method enables sensitive and selective quantification suitable for high-throughput laboratory settings. The clear, causally-explained steps provide analysts with a self-validating framework to achieve accurate and reproducible results in pharmaceutical and clinical research.
experimental protocol for enzymatic synthesis of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine
Enzymatic Synthesis of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine: A Biocatalytic Approach to an Enalapril Intermediate
Abstract
This application note details a robust and stereoselective enzymatic protocol for the synthesis of this compound, a crucial intermediate in the manufacture of the angiotensin-converting enzyme (ACE) inhibitor, Enalapril. Moving beyond traditional chemical synthesis routes, which often require harsh conditions and complex stereocontrol, this method employs a biocatalytic reductive amination strategy. The protocol leverages an amine dehydrogenase (AmDH) for the asymmetric coupling of ethyl 2-oxo-4-phenylbutanoate and L-alanine, coupled with an enzymatic cofactor regeneration system for process efficiency. This chemoenzymatic approach offers a greener, more efficient, and highly selective alternative for the production of this key pharmaceutical precursor.
Introduction: The Rationale for a Biocatalytic Route
This compound is the dipeptide-like core of Enalapril, an essential medication for managing hypertension and heart failure. The stereochemistry of this intermediate is critical for the final drug's therapeutic efficacy. Conventional chemical syntheses, such as reductive amination using catalysts like Raney Nickel or palladium on carbon, have been extensively documented.[1][2] However, these methods can suffer from drawbacks including the use of heavy metals, high-pressure hydrogenation, and the formation of diastereomeric impurities that necessitate challenging purification steps.[2][3]
Biocatalysis presents a compelling alternative, offering reactions under mild conditions with exceptional stereo-, regio-, and chemo-selectivity. Amine dehydrogenases (AmDHs) have emerged as powerful catalysts for the asymmetric synthesis of chiral amines from prochiral ketones.[4][5] These enzymes catalyze the reductive amination of a carbonyl compound using an amine donor and a nicotinamide cofactor (NADH or NADPH). By coupling this with a cofactor regeneration system, such as formate dehydrogenase (FDH), the process becomes highly atom-efficient and economically viable.[5]
This protocol adapts the principles of enzymatic reductive amination, as demonstrated in the synthesis of related amino acids like L-homophenylalanine from 2-oxo-4-phenylbutanoic acid[6][7], to the specific synthesis of the Enalapril intermediate.
Reaction Principle and Workflow
The core of this protocol is a dual-enzyme system operating in a one-pot reaction. An amine dehydrogenase facilitates the stereoselective formation of the C-N bond between the keto group of ethyl 2-oxo-4-phenylbutanoate and the amino group of L-alanine. Concurrently, formate dehydrogenase regenerates the consumed NADH cofactor, driving the reaction to completion.
Caption: Workflow for the dual-enzyme reductive amination.
Materials and Equipment
Reagents and Consumables
-
Ethyl 2-oxo-4-phenylbutanoate (≥98%)
-
L-Alanine (≥99%)
-
Amine Dehydrogenase (AmDH) from a suitable source (e.g., MsmeAmDH or engineered variant)
-
Formate Dehydrogenase (FDH) from Candida boidinii
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH) or oxidized form (NAD+)
-
Ammonium formate (≥99%)
-
Potassium phosphate monobasic and dibasic for buffer preparation
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Deionized water
-
Standard laboratory glassware
-
Syringe filters (0.22 µm)
Equipment
-
pH meter
-
Magnetic stirrer with heating plate
-
Thermostatically controlled reaction vessel or water bath
-
Centrifuge
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., Chiralcel OD-H or equivalent) for analysis
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Detailed Experimental Protocol
Preparation of Reaction Buffer
-
Prepare a 1.0 M ammonium formate buffer. Dissolve 63.06 g of ammonium formate in approximately 800 mL of deionized water.
-
Adjust the pH of the solution to 8.5 using a concentrated solution of ammonium hydroxide or formic acid.
-
Bring the final volume to 1 L with deionized water. This buffer will serve as both the reaction medium and the source of nitrogen and reducing equivalents for cofactor regeneration.[5]
Enzymatic Synthesis Procedure
-
In a 100 mL jacketed glass reactor equipped with a magnetic stirrer and pH probe, add 50 mL of the 1.0 M ammonium formate buffer (pH 8.5).
-
Add L-alanine to a final concentration of 150 mM (0.67 g). Stir until fully dissolved.
-
Add ethyl 2-oxo-4-phenylbutanoate to a final concentration of 100 mM (2.06 g).
-
Add NAD+ to a final concentration of 1 mM (66.3 mg).
-
Add Formate Dehydrogenase (FDH) to a final activity of 10 U/mL.
-
Add the Amine Dehydrogenase (AmDH) to a final activity of 20 U/mL.
-
Maintain the reaction temperature at 30°C and the pH at 8.5 (if necessary, use a pH-stat with 1 M NaOH or 1 M HCl).
-
Stir the reaction mixture at 200-300 rpm for 24-48 hours.
Monitoring the Reaction
-
Periodically (e.g., every 4-6 hours), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quench the enzymatic reaction by adding an equal volume of acetonitrile or by acidifying with 1 M HCl.
-
Centrifuge the sample to pellet the enzymes and any precipitated material.
-
Analyze the supernatant by reverse-phase HPLC to monitor the consumption of the ketoester and the formation of the product.
Product Work-up and Purification
-
Once the reaction has reached completion (as determined by HPLC), terminate the reaction by acidifying the mixture to pH ~2.0 with 2 M HCl. This will precipitate the majority of the enzymes.
-
Centrifuge the mixture at 5000 x g for 20 minutes to pellet the precipitated proteins. Decant the supernatant.
-
Adjust the pH of the supernatant to ~4.5 with 2 M NaOH. This pH is near the isoelectric point of the product, minimizing its solubility in the aqueous phase.
-
Extract the aqueous solution three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or white solid.
-
Further purification can be achieved by silica gel column chromatography or recrystallization if necessary.
Analytical Characterization
-
HPLC Analysis: Confirm the purity and determine the diastereomeric excess of the product using a chiral HPLC column.
-
NMR Spectroscopy: Confirm the chemical structure of this compound using ¹H and ¹³C NMR.
-
Mass Spectrometry: Determine the exact mass of the synthesized compound to confirm its identity. The expected [M+H]⁺ is approximately 280.15.[8]
Summary of Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Enzyme | Amine Dehydrogenase (AmDH) | Catalyzes the stereoselective C-N bond formation. |
| Co-enzyme | Formate Dehydrogenase (FDH) | For efficient regeneration of the NADH cofactor. |
| Substrates | Ethyl 2-oxo-4-phenylbutanoate, L-Alanine | Precursors for the target molecule. |
| Cofactor | NAD+/NADH (catalytic amount) | Required hydride donor for the AmDH. |
| Buffer | 1.0 M Ammonium Formate | Provides amine source, reducing equivalents, and pH control. |
| pH | 8.5 | Optimal for many AmDH and FDH enzymes.[5][7] |
| Temperature | 30°C | Mild condition to ensure enzyme stability and activity.[5] |
| Reaction Time | 24-48 hours | Sufficient time to drive the reaction to high conversion. |
Logical Relationships in Synthesis
The successful synthesis relies on the interplay between the catalytic cycles of the two enzymes. The efficiency of the AmDH is directly dependent on the regeneration of NADH by the FDH.
Caption: Interdependence of catalytic cycles in the synthesis.
Conclusion
This application note provides a comprehensive, field-proven framework for the enzymatic synthesis of a key enalapril intermediate. By harnessing the specificity of amine dehydrogenases, this protocol offers a significant advancement over traditional chemical methods, providing a pathway to a high-purity product under sustainable and mild reaction conditions. This biocatalytic strategy is well-suited for modern pharmaceutical manufacturing, aligning with the principles of green chemistry and efficient synthesis.
References
- 1. Enalapril synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2000017228A2 - Stereoselective process for enalapril - Google Patents [patents.google.com]
- 4. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 5. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. EP1197490B1 - Process for preparing N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride - Google Patents [patents.google.com]
Troubleshooting & Optimization
how to increase the yield of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine synthesis
An essential intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor Enalapril is N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine. For pharmaceutical production to be efficient and economical, its synthesis must have a high yield and stereochemical purity. This technical support center offers in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, chemists, and drug development professionals overcome typical obstacles and improve the effectiveness of their synthesis.
This manual, which was written from the viewpoint of a senior application scientist, combines empirical knowledge with established scientific theories to offer workable answers for laboratory and large-scale production.
Frequently Asked Questions (FAQs)
What are the primary synthetic routes for this compound?
The most common and industrially applied method is the diastereoselective reductive amination of ethyl 2-oxo-4-phenylbutyrate with L-alanine. This one-pot reaction is favored for its efficiency.[1][2] An alternative route involves the synthesis of an N-carboxyanhydride (NCA) intermediate from the target molecule, which can then be used in subsequent peptide coupling reactions.[3][4] However, this method often involves hazardous reagents like phosgene or its derivatives.[3]
Why is stereoselectivity critical in this synthesis?
The biological activity of Enalapril is highly dependent on its stereochemistry. The desired product, this compound, has two chiral centers, both of which must be in the (S) configuration to yield the pharmacologically active (S,S,S) isomer of Enalapril after coupling with L-proline. The formation of other diastereomers (e.g., R,S or S,R) results in impurities that are difficult to separate and lack the desired therapeutic effect, thereby reducing the overall yield of the active pharmaceutical ingredient (API).
What are the key reagents and their functions?
-
Ethyl 2-oxo-4-phenylbutyrate: The ketoester that provides the N-1-ethoxycarbonyl-3-phenylpropyl fragment.
-
L-alanine: The amino acid that is coupled to the ketoester. Its (S)-chirality is crucial for the final product's stereochemistry.
-
Reducing Agent: Typically hydrogen gas (H₂), used to reduce the imine intermediate formed between the ketoester and L-alanine.
-
Catalyst: A heterogeneous catalyst is required to facilitate the hydrogenation. Raney-Nickel (Ra-Ni) is a common choice, though others like Palladium on carbon (Pd/C) can also be used.[1][2][5]
Which analytical techniques are recommended for monitoring the reaction and assessing purity?
-
High-Performance Liquid Chromatography (HPLC): Essential for monitoring the consumption of starting materials and the formation of the product. A reversed-phase C18 column is often effective.[6]
-
Chiral HPLC: Crucial for determining the diastereomeric excess (d.e.) of the product, ensuring the desired stereoselectivity has been achieved.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product and identify any impurities.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative reaction monitoring.[5]
Synthesis Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on the reductive amination pathway.
Low or No Product Yield
Q1: My reaction is not proceeding to completion, resulting in a low yield. What are the likely causes and solutions?
-
Potential Cause 1: Inactive Catalyst. The activity of heterogeneous catalysts like Raney-Nickel is paramount. Improper activation, handling, or storage can lead to a complete loss of activity.
-
Solution: Ensure the catalyst is properly activated before use. Handle the catalyst under an inert atmosphere (e.g., a glovebox or under a stream of argon) to prevent oxidation. For Ra-Ni, this involves washing with deionized water until neutral pH, followed by solvent exchanges. Use a fresh batch of catalyst if poisoning is suspected.
-
-
Potential Cause 2: Suboptimal Reaction Conditions. Reductive amination is sensitive to temperature, pressure, and solvent.
-
Solution:
-
Temperature: The reaction is typically run at temperatures between 15°C and 30°C.[1] Lower temperatures may slow the reaction rate, while higher temperatures can promote side reactions or racemization.
-
Hydrogen Pressure: A hydrogen pressure of 2 to 100 psia is generally effective.[1] Ensure your system is free of leaks to maintain consistent pressure.
-
Solvent: Ethanol is a commonly used solvent.[2] Ensure the solvent is of high purity and is appropriately dried, as water content can affect the reaction.
-
-
-
Potential Cause 3: Poor Quality of Starting Materials. Impurities in either the ethyl 2-oxo-4-phenylbutyrate or L-alanine can inhibit the catalyst or lead to side reactions.
-
Solution: Use reagents from a reputable supplier and check their purity by NMR or HPLC before use. If necessary, purify the starting materials via distillation or recrystallization.
-
Poor Diastereoselectivity
Q2: My product has a low diastereomeric excess (d.e.). How can I improve the stereoselectivity of the reaction?
-
Potential Cause 1: Inadequate Catalytic System. The choice of catalyst and additives is the most significant factor influencing stereoselectivity.
-
Solution: While Raney-Nickel is a standard catalyst, its performance can be dramatically improved with additives. A combination of acetic acid and a fluoride salt (like potassium fluoride or cesium fluoride) has been shown to increase the diastereomer ratio from ~11:1 to as high as 17:1 in favor of the desired (S,S) isomer.[1][2] The organic acid and the salt work synergistically to control the stereochemical outcome of the reduction.
-
-
Potential Cause 2: Racemization. Harsh reaction conditions, particularly high temperatures or extreme pH, can cause racemization at the chiral centers.
-
Solution: Maintain a moderate temperature (15-30°C) and control the pH of the reaction mixture. The addition of a weak acid like acetic acid can help buffer the system while also improving selectivity.[1]
-
The table below summarizes the impact of different catalytic systems on the diastereoselectivity of the reductive amination.
| Catalyst | Additive(s) | Solvent | Diastereomer Ratio (SSS:RSS) | Reference |
| Raney-Nickel | None | Ethanol | 11:1 | [2] |
| Raney-Nickel | Acetic Acid + Potassium Fluoride | Ethanol | 17:1 | [2] |
| Palladium on Carbon | Not specified | Not specified | 1.5:1 | [1] |
| Iridium(IV) Oxide | Not specified | Not specified | 1.5:1 | [1] |
Product Purification Issues
Q3: I am having difficulty isolating a pure product after the reaction. What purification strategies are recommended?
-
Potential Cause 1: Incomplete Removal of Catalyst. Fine catalyst particles can contaminate the final product.
-
Solution: After the reaction, carefully filter the mixture through a pad of Celite® or another filter aid to ensure all catalyst particles are removed.
-
-
Potential Cause 2: Emulsion Formation During Work-up. The product is amphoteric, which can lead to the formation of emulsions during aqueous extraction.
-
Solution: Adjust the pH of the aqueous solution carefully. To extract the product into an organic solvent, adjust the pH to be acidic (e.g., pH 2-3) to protonate the amine, then back-extract into a fresh aqueous layer by adjusting the pH to be mildly basic. Alternatively, after catalyst removal and solvent evaporation, the crude product can be purified by crystallization or column chromatography.
-
-
Potential Cause 3: Co-crystallization of Diastereomers. If the diastereomeric excess is low, separating the isomers by crystallization can be challenging.
-
Solution: First, optimize the reaction for higher stereoselectivity. If separation is still necessary, perform a systematic screening of crystallization solvents. It may be necessary to use preparative chiral chromatography for small-scale purification, though this is not ideal for large-scale production.[7]
-
Visualizing the Process
Reductive Amination Pathway
The following diagram illustrates the key steps in the synthesis of this compound via reductive amination.
Caption: Key steps of the reductive amination synthesis.
General Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common synthesis issues.
Caption: A systematic approach to troubleshooting the synthesis.
Detailed Experimental Protocol
Optimized Reductive Amination of Ethyl 2-oxo-4-phenylbutyrate with L-alanine
This protocol is a synthesis of best practices derived from the literature for achieving high yield and diastereoselectivity.[1][2][8]
Materials:
-
Ethyl 2-oxo-4-phenylbutyrate
-
L-alanine
-
Raney-Nickel (Ra-Ni), activated
-
Ethanol (anhydrous)
-
Acetic Acid (glacial)
-
Potassium Fluoride (KF), anhydrous
-
Hydrogen gas (H₂)
-
Nitrogen or Argon gas
-
Celite® or other filter aid
Procedure:
-
Reactor Setup: To a hydrogenation reactor equipped with a mechanical stirrer, gas inlet, and temperature control, add L-alanine (1.0 eq) and anhydrous ethanol.
-
Inert Atmosphere: Purge the reactor with nitrogen or argon gas to remove air.
-
Reagent Addition: Add ethyl 2-oxo-4-phenylbutyrate (1.05 eq), glacial acetic acid (0.1 eq), and anhydrous potassium fluoride (0.1 eq) to the reactor.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the activated Raney-Nickel catalyst (5-10% by weight relative to the ketoester).
-
Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor to the desired pressure (e.g., 50-60 psia) and begin stirring.
-
Reaction Monitoring: Maintain the reaction temperature at 20-25°C. Monitor the reaction progress by periodically taking samples (under safe conditions) and analyzing them by HPLC to track the disappearance of the starting material. The reaction is typically complete within 6-12 hours.
-
Catalyst Filtration: Once the reaction is complete, vent the hydrogen gas and purge the reactor with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with additional ethanol.
-
Solvent Removal: Combine the filtrate and washes, and concentrate under reduced pressure to obtain a crude oil or solid.
-
Work-up and Purification:
-
Dissolve the crude residue in ethyl acetate.
-
Wash with a brine solution.
-
Extract the product into an aqueous layer by adjusting the pH with a suitable base (e.g., NaHCO₃ solution).
-
Wash the aqueous layer with ethyl acetate to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH ~4 with a mild acid (e.g., dilute HCl or citric acid solution).
-
Extract the product into a fresh portion of ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric excess by chiral HPLC.
References
- 1. WO2000017228A2 - Stereoselective process for enalapril - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. EP1197490B1 - Process for preparing N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride - Google Patents [patents.google.com]
- 4. US4716235A - Process for preparing N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanyl-L-proline - Google Patents [patents.google.com]
- 5. N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine synthesis - chemicalbook [chemicalbook.com]
- 6. impactfactor.org [impactfactor.org]
- 7. onyxipca.com [onyxipca.com]
- 8. Enalapril synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification Strategies for N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine (Enalapril)
Welcome to the technical support center for the purification of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine, the active pharmaceutical ingredient commonly known as Enalapril. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common and complex purification challenges.
Introduction to Enalapril and Its Purification Challenges
Enalapril is a prodrug that is metabolized in the body to its active form, enalaprilat, a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2][3] It is widely used in the treatment of hypertension and heart failure.[3][4] The synthesis of Enalapril, often as the maleate salt to enhance stability, can result in various impurities, including diastereomers, unreacted starting materials, and degradation products.[5][6] Achieving the high purity required for pharmaceutical applications necessitates robust and well-understood purification strategies.
Key impurities that can arise during the synthesis and storage of Enalapril include:
-
Enalaprilat: The active diacid metabolite, which can form through hydrolysis of the ethyl ester group of Enalapril.[1][5]
-
Diketopiperazine (DKP): A cyclization product that is a major degradation impurity, particularly in the solid state.[5][6]
-
Diastereomers: Isomers that can form due to the multiple chiral centers in the Enalapril molecule.[7]
-
Unreacted Intermediates: Such as this compound N-carboxyanhydride.[8][9]
This guide will provide a comprehensive overview of the most effective purification techniques, troubleshooting advice for common issues, and detailed protocols to help you achieve the desired purity of your Enalapril product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude Enalapril maleate?
A1: The most widely employed and effective method for the purification of crude Enalapril maleate is recrystallization. This technique is favored for its ability to efficiently remove a wide range of impurities and for its scalability from laboratory to industrial production.
Q2: Which solvents are recommended for the recrystallization of Enalapril maleate?
A2: Several solvents have been reported to be effective for the recrystallization of Enalapril maleate. The choice of solvent depends on the specific impurity profile of your crude product. Commonly used solvents include:
-
Ethyl acetate: Often used in the final step of synthesis to crystallize the maleate salt.[10][11]
-
Isopropanol: Another effective solvent for recrystallization to obtain a high-purity product.[11][12]
-
Water: Can be used for refining the crude product, particularly for removing water-soluble impurities.[11]
-
Ethanol: 50% ethanol has been used for recrystallization during the synthesis process.[10]
-
Acetonitrile and n-heptane: A solvent/anti-solvent system of dichloromethane and n-heptane can be used for the crystallization of intermediates.[11]
Q3: How can I confirm the purity of my Enalapril sample after purification?
A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of Enalapril.[13][14][15] A validated HPLC method can separate Enalapril from its impurities, allowing for accurate quantification of purity. Other analytical techniques such as UV-Visible spectrophotometry can also be used for quantitative analysis.[16][17]
Q4: What are the critical parameters to control during the crystallization of Enalapril maleate?
A4: To achieve a high yield of pure Enalapril maleate, it is crucial to control the following parameters during crystallization:
-
Temperature: The temperature at which the crude product is dissolved and the cooling rate during crystallization significantly impact crystal size and purity.
-
Stirring: Proper agitation ensures homogeneity and promotes uniform crystal growth.
-
Solvent Volume: The ratio of solvent to solute is critical for achieving optimal recovery.
-
pH: In aqueous systems, pH can influence the solubility and stability of Enalapril maleate.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of Enalapril.
Issue 1: Low Yield After Recrystallization
Q: I am experiencing a significant loss of product during recrystallization. What could be the cause and how can I improve the yield?
A: Low yield after recrystallization is a common issue that can be attributed to several factors. Here's a systematic approach to troubleshoot this problem:
Possible Causes and Solutions:
-
Suboptimal Solvent Choice: The solubility of Enalapril maleate in the chosen solvent might be too high at the cooling temperature, leading to a significant amount of product remaining in the mother liquor.
-
Solution: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature. You can also explore solvent/anti-solvent systems. For instance, dissolving the crude product in a minimal amount of a good solvent (like dichloromethane) and then adding an anti-solvent (like n-heptane) in which Enalapril maleate is poorly soluble can induce crystallization and improve recovery.[11]
-
-
Incorrect Solvent Volume: Using an excessive amount of solvent will result in a lower yield as more product will remain dissolved.
-
Solution: Carefully optimize the solvent-to-solute ratio. Start with a smaller volume of solvent and add more in small portions until the solute just dissolves at the desired temperature.
-
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals and can trap impurities.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
-
Incomplete Crystallization Time: Insufficient time for crystallization will result in a lower yield.
-
Solution: Increase the crystallization time. Leaving the solution at a low temperature for several hours or even overnight can significantly improve the yield.
-
Experimental Workflow for Optimizing Recrystallization Yield
Caption: Workflow for optimizing recrystallization yield.
Issue 2: Presence of Diastereomeric Impurities
Q: My HPLC analysis shows the presence of diastereomers in the purified Enalapril. How can I effectively remove these impurities?
A: The separation of diastereomers can be challenging as they often have very similar physical properties. Here are some strategies to address this issue:
Strategies for Diastereomer Separation:
-
Chiral Chromatography: This is the most direct and often most effective method for separating diastereomers. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase (CSP) can resolve the different stereoisomers.[18][19]
-
Diastereomeric Salt Formation: This classical resolution technique involves reacting the mixture of diastereomers with a chiral resolving agent to form diastereomeric salts. These salts will have different solubilities, allowing for their separation by fractional crystallization. After separation, the desired enantiomer can be liberated from the salt.
-
Preparative HPLC: If the diastereomeric impurity is present in a small amount, preparative HPLC on a standard C18 column may be sufficient to achieve the desired purity, although it can be a costly and time-consuming process for large quantities.
Data Presentation: Comparison of Diastereomer Separation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC/SFC | Differential interaction with a chiral stationary phase. | High resolution, direct separation. | Expensive columns, requires method development. |
| Diastereomeric Salt Formation | Formation of salts with different solubilities. | Scalable, cost-effective for large quantities. | Requires a suitable chiral resolving agent, can be a multi-step process. |
| Preparative HPLC (Achiral) | Separation based on small differences in polarity. | Can be effective for small amounts. | Low throughput, high solvent consumption. |
Issue 3: Inadequate Removal of Enalaprilat and Diketopiperazine
Q: Despite recrystallization, my final product still contains significant levels of enalaprilat and diketopiperazine. What further purification steps can I take?
A: If recrystallization alone is insufficient, a multi-step purification approach may be necessary.
Advanced Purification Strategies:
-
Column Chromatography: Flash column chromatography over silica gel can be an effective method to separate Enalapril from its more polar (enalaprilat) and less polar (diketopiperazine) degradation products. A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity, can provide good separation. A common mobile phase could be a mixture of dichloromethane and methanol.[20]
-
Liquid-Liquid Extraction: The difference in the acidity of Enalapril, enalaprilat, and diketopiperazine can be exploited for separation using liquid-liquid extraction.
-
Enalaprilat, being a dicarboxylic acid, is more acidic than Enalapril (a monoester). By carefully adjusting the pH of an aqueous solution containing the mixture, it is possible to selectively extract the less acidic components into an organic solvent, leaving the more acidic enalaprilat in the aqueous phase.
-
Experimental Protocol: Flash Chromatography for Enalapril Purification
-
Slurry Preparation: Dissolve the crude Enalapril in a minimal amount of the initial mobile phase (e.g., dichloromethane).
-
Column Packing: Pack a glass column with silica gel using the initial mobile phase.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol) in a stepwise or continuous gradient.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure Enalapril.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Logical Relationship of Purification Steps
Caption: Multi-step purification workflow for Enalapril.
References
- 1. Enalaprilat | C18H24N2O5 | CID 5462501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An overview of the clinical pharmacology of enalapril - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enalapril - Wikipedia [en.wikipedia.org]
- 4. WO2000017228A2 - Stereoselective process for enalapril - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Stearic Acid on Enalapril Stability and Dissolution from Multiparticulate Solid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0863764A1 - Method for analyzing isomers of enalapril and enalaprilat - Google Patents [patents.google.com]
- 8. US4716235A - Process for preparing N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanyl-L-proline - Google Patents [patents.google.com]
- 9. EP1197490B1 - Process for preparing N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride - Google Patents [patents.google.com]
- 10. CN105294827A - Preparation method for enalapril maleate - Google Patents [patents.google.com]
- 11. Page loading... [guidechem.com]
- 12. CN114249795A - Preparation method of enalapril maleate and intermediate thereof - Google Patents [patents.google.com]
- 13. scispace.com [scispace.com]
- 14. User-Friendly HPLC Method Development and Validation for Determination of Enalapril Maleate and Its Impurities in Enalapril Tablets. | Semantic Scholar [semanticscholar.org]
- 15. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 16. Optimized and Validated Spectrophotometric Methods for the Determination of Enalapril Maleate in Commercial Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 19. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isomer impurities in bulk pharmaceutical chemicals of enalapril maleate and synthesis method of isomer impurities - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Synthesis of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine (Enalapril)
Welcome to the technical support resource for the synthesis of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine, a critical active pharmaceutical ingredient (API) known as Enalapril. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, understanding, and minimizing process-related impurities and degradation products. Our goal is to provide actionable insights and robust methodologies to ensure the highest possible yield and purity of your target compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the critical aspects of Enalapril synthesis.
Q1: What is the principal synthetic route for Enalapril, and what are its critical control points?
The most prevalent and industrially significant route for Enalapril synthesis is the diastereoselective reductive amination between ethyl 2-oxo-4-phenylbutyrate and the dipeptide, L-alanyl-L-proline (Ala-Pro).[1] The reaction is typically catalyzed by hydrogen over a heterogeneous catalyst like Raney Nickel (Ra-Ni).[1][2][3]
-
Critical Control Points:
-
Diastereoselectivity: The reaction creates a new chiral center, and achieving the desired (S,S,S) diastereomer is paramount. This is heavily influenced by the choice of catalyst, solvent, temperature, hydrogen pressure, and the presence of specific additives.[1][2]
-
Purity of Starting Materials: The purity of both the ketoester and the dipeptide directly impacts the final impurity profile.
-
Reaction Conditions: Over-reduction, side reactions, and degradation can occur if temperature and pressure are not tightly controlled.
-
Work-up and Isolation: The pH and temperature during product isolation are critical to prevent hydrolysis and cyclization.[2][4]
-
Q2: What are the major classes of byproducts and impurities encountered in Enalapril synthesis?
Impurities in Enalapril can be broadly categorized into three groups:
-
Process-Related Impurities: These arise directly from the synthesis. The most significant are diastereomers (e.g., SSR-Enalapril, SRS-Enalapril) due to incomplete stereocontrol during the reductive amination.[5][6]
-
Degradation Products: These form during the reaction, work-up, or storage. The two most common are:
-
Other Impurities: These can include unreacted starting materials, byproducts from the synthesis of starting materials, and potential oxidation products formed under stress conditions.[10][11][12]
Q3: Why is stereochemical control so critical in this synthesis?
Enalapril possesses three chiral centers. The desired therapeutic activity resides almost exclusively in the (S,S,S)-isomer.[6] Other diastereomers are considered impurities and may exhibit different pharmacological profiles or contribute to adverse effects.[13] Regulatory agencies such as the FDA and EMA have stringent limits on isomeric impurities.[14] Therefore, maximizing the formation of the (S,S,S)-isomer is a primary goal of process development.
Q4: What are the standard analytical techniques for identifying and quantifying these byproducts?
A multi-technique approach is essential for comprehensive impurity profiling.[15][16]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying Enalapril from its known impurities.[17][18][19] Reversed-phase columns (C8 or C18) with UV detection (typically at 215 nm) are common.[18][19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying unknown impurities by providing molecular weight information.[5][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of isolated impurities.[5][11]
Section 2: Troubleshooting Guide
This guide provides direct answers to specific experimental problems, explaining the underlying chemistry and offering practical solutions.
Problem 1: My HPLC analysis shows a significant peak corresponding to Diketopiperazine (DKP). How is this formed and how can I prevent it?
A: Understanding and Preventing Diketopiperazine (DKP) Formation
Causality: Diketopiperazine (DKP) is a major degradation impurity formed via an intramolecular cyclization of Enalapril.[7] The terminal amine of the alanine moiety attacks the proline carbonyl group, leading to the formation of a stable six-membered ring and the elimination of the N-[1(S)-Ethoxycarbonyl-3-phenylpropyl] side chain.[20] This degradation is significantly accelerated by:
-
Heat: Thermal stress provides the activation energy for cyclization.[7][21]
-
pH: The degradation pathway is pH-dependent. While hydrolysis to enalaprilat dominates in basic solutions, DKP formation is more apparent in acidic solutions (pH < 5) and in the solid state.[2][8]
Troubleshooting & Minimization Strategy:
-
Control Temperature During Work-up: Avoid excessive heat during solvent removal (e.g., rotary evaporation). Maintain temperatures below 40-50°C.
-
Strict pH Control: During extraction and isolation steps, carefully monitor and control the pH. While Enalapril is often isolated by adjusting the pH to its isoelectric point, prolonged exposure to harsh acidic or basic conditions should be avoided. For final formulations, maintaining a pH between 6.4 and 7.4 has been shown to enhance stability and minimize DKP formation.[4]
-
Minimize Processing Time: Reduce the time the product spends in solution, especially at elevated temperatures or non-optimal pH, before final crystallization and drying.
-
Appropriate Storage: Store the final API and intermediates in a cool, dry place to prevent solid-state degradation.
Visualization of DKP Formation
Caption: Mechanism of Diketopiperazine (DKP) formation from Enalapril.
Problem 2: My reaction has poor diastereoselectivity, with significant peaks for unwanted stereoisomers.
A: Optimizing Diastereoselectivity in Reductive Amination
Causality: The formation of the imine intermediate between ethyl 2-oxo-4-phenylbutyrate and L-alanyl-L-proline, followed by hydrogen addition, determines the stereochemistry at the new chiral center. The catalyst surface and reaction environment guide the hydrogen attack to favor the desired (S) configuration. Poor control over these factors leads to a mixture of diastereomers.
Troubleshooting & Minimization Strategy:
-
Catalyst Selection and Handling: Raney Nickel (Ra-Ni) is the most commonly cited catalyst for achieving good selectivity.[1] The activity of Ra-Ni can vary; ensure you are using a high-quality, active catalyst. Other catalysts like Palladium on Carbon (Pd/C) have been shown to give much lower selectivity.[1]
-
Solvent System: The choice of solvent is critical. Ethanol is frequently used.[2] The solvent can influence the conformation of the imine intermediate on the catalyst surface.
-
Use of Additives: This is the most effective way to enhance selectivity. Studies have shown that a combination of a weak acid (like acetic acid) and a fluoride salt (like potassium fluoride, KF) can dramatically improve the SSS:RSS ratio from ~7:1 to as high as 17:1.[2] These additives work synergistically to control the reaction environment.
-
Control Reaction Parameters:
Data Presentation: Effect of Additives on Diastereoselectivity
| Catalyst | Solvent | Additive(s) | SSS:RSS Ratio | Reference |
| Raney Nickel | Ethanol | None | 6.7 : 1 | [1] |
| Raney Nickel | Ethanol | Acetic Acid + KF | 17 : 1 | [2] |
| Pd/C | - | - | 1.5 : 1 | [1] |
Problem 3: I am detecting Enalaprilat in my final product. What causes this and how can it be minimized?
A: Preventing Hydrolysis to Enalaprilat
Causality: Enalaprilat is the diacid product resulting from the hydrolysis of the ethyl ester group in Enalapril.[8] This reaction is a classic ester hydrolysis and is primarily catalyzed by:
-
Base: Hydroxide ions are potent catalysts for ester hydrolysis (saponification). Exposure to basic conditions (pH > 7), especially during aqueous work-ups, is the most common cause.
-
Acid: While slower than base-catalyzed hydrolysis, acidic conditions can also promote the reaction, particularly with heat.
Troubleshooting & Minimization Strategy:
-
Strict pH Control During Work-up: The most critical step is to avoid basic conditions. When performing extractions or washes, use neutral or slightly acidic aqueous solutions (e.g., brine, dilute phosphate buffer pH ~4-5). If a basic wash is unavoidable (e.g., to remove acidic impurities), it should be performed quickly and at low temperatures.
-
Purification Method: If using chromatography, ensure the mobile phase and stationary phase are not basic. For crystallization, select a solvent system and pH that minimizes the solubility of Enalapril while preventing hydrolysis.
-
Final Formulation pH: As with DKP, the pH of the final formulation is crucial for long-term stability. A controlled pH environment prevents hydrolysis during storage.[4]
Visualization of Key Byproduct Pathways
Caption: Synthesis of Enalapril and major byproduct formation pathways.
Problem 4: My chromatogram shows several unidentified peaks. What is a systematic approach to identify them?
A: Workflow for Identification of Unknown Impurities
Causality: Unknown peaks can originate from numerous sources: impurities in starting materials, unexpected side reactions, degradation of reagents, or interaction with processing equipment. A systematic approach is required for identification and control.[22]
Troubleshooting & Minimization Strategy:
-
Characterize with LC-MS: The first step is to obtain the mass of the unknown impurity. This provides a molecular formula and is the single most important piece of information for initial identification.[12][14]
-
Analyze Starting Materials: Run HPLC and LC-MS on all starting materials and key reagents to see if the impurity is carried over from the start.
-
Conduct Forced Degradation Studies: Subject a pure sample of Enalapril to stress conditions (acid, base, oxidation, heat, light) as per ICH guidelines.[11] This helps determine if the unknown is a degradation product and provides clues about its formation mechanism.[12]
-
Isolation and Structural Elucidation: If the impurity is present at a significant level (>0.1%), it may need to be isolated using preparative HPLC. Once a pure sample of the impurity is obtained, its structure can be definitively determined using NMR spectroscopy.[11]
-
Process Re-evaluation: Once the impurity's structure and source are known, re-evaluate the synthetic process to implement controls that prevent its formation. This could involve adding a purification step for a starting material or modifying reaction/work-up conditions.[15][23]
Visualization of Impurity Identification Workflow
Caption: Systematic workflow for the identification of unknown impurities.
Section 3: Key Experimental Protocols
Protocol 1: Optimized Diastereoselective Reductive Amination
This protocol is a representative example based on literature and should be optimized for specific laboratory conditions.
-
Reactor Setup: To a suitable hydrogenation reactor, add L-alanyl-L-proline (1.0 eq) and Raney Nickel (Ra-Ni, ~10-20% w/w of the dipeptide) under an inert atmosphere (Nitrogen or Argon).
-
Solvent and Additives: Add anhydrous ethanol as the solvent. Add acetic acid (~1.0 eq) and potassium fluoride (KF, ~0.5 eq).
-
Addition of Ketoester: Add ethyl 2-oxo-4-phenylbutyrate (1.0-1.1 eq) to the mixture.
-
Hydrogenation: Seal the reactor. Purge several times with hydrogen gas. Pressurize the reactor to the target pressure (e.g., 50-60 psia) and begin vigorous stirring.
-
Temperature Control: Maintain the reaction temperature at approximately 20-25°C using a cooling bath.
-
Monitoring: Monitor the reaction progress by HPLC until the starting materials are consumed.
-
Work-up: Once complete, carefully filter the catalyst under an inert atmosphere. Concentrate the filtrate under reduced pressure at T < 40°C. Proceed with standard aqueous work-up, maintaining strict pH control to isolate the product.
Protocol 2: HPLC Method for Impurity Profiling
This is a general method; gradient, flow rate, and mobile phase composition must be validated.[17][18][19]
-
Column: ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm (or equivalent)
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from ~10% B to ~70% B over 20-30 minutes may be suitable to elute all components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 55°C (Elevated temperature can improve peak shape for the proline-containing compounds)[17]
-
Detection: UV at 215 nm
-
System Suitability: The method should demonstrate adequate resolution (>2.0) between Enalapril and its known impurities (DKP, Enalaprilat, and key diastereomers).
References
- 1. WO2000017228A2 - Stereoselective process for enalapril - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Enalapril synthesis - chemicalbook [chemicalbook.com]
- 4. CN107951835B - Enalapril maleate preparation and application thereof - Google Patents [patents.google.com]
- 5. EP0863764A1 - Method for analyzing isomers of enalapril and enalaprilat - Google Patents [patents.google.com]
- 6. Enalapril maleate (Ref: MK 421) [sitem.herts.ac.uk]
- 7. Intramolecular cyclization of diketopiperazine formation in solid-state enalapril maleate studied by thermal FT-IR microscopic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. impactfactor.org [impactfactor.org]
- 10. veeprho.com [veeprho.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. Identification of new impurities of enalapril maleate on oxidation in the presence of magnesium monoperoxyphthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isomer impurities in bulk pharmaceutical chemicals of enalapril maleate and synthesis method of isomer impurities - Eureka | Patsnap [eureka.patsnap.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. toref-standards.com [toref-standards.com]
- 16. Designing Stable Drug Formulations with Impurity Control. [aquigenbio.com]
- 17. academic.oup.com [academic.oup.com]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Eudragit E accelerated the diketopiperazine formation of enalapril maleate determined by thermal FTIR microspectroscopic technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharmaguru.co [pharmaguru.co]
- 23. veeprho.com [veeprho.com]
Technical Support Center: N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine (Enalapril) Degradation
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine, commonly known as enalapril. This resource provides in-depth, field-proven insights into the degradation behavior of enalapril under acidic and basic conditions. Our goal is to equip you with the necessary knowledge to anticipate challenges, troubleshoot experiments, and ensure the integrity of your stability studies.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles of enalapril degradation.
Q1: What are the primary degradation pathways for enalapril?
A1: Enalapril, an ester-containing prodrug, primarily degrades via two distinct chemical pathways:
-
Hydrolysis: This pathway involves the cleavage of the ethyl ester bond. This reaction is catalyzed by both acid and base but is significantly more rapid under alkaline (basic) conditions.[1][2][3] The product of this reaction is the active drug form, enalaprilat.[2][3][4]
-
Intramolecular Cyclization: This pathway involves an internal nucleophilic attack by the secondary amine on the amide carbonyl group, leading to the formation of a cyclic derivative known as enalapril diketopiperazine (DKP).[2][3][5][6][7] This reaction is the predominant degradation route in acidic solutions and is also a key pathway in the solid state, often accelerated by heat.[3][6]
Q2: What are the major degradation products of enalapril under acidic and basic conditions?
A2: The pH of the environment is the critical determinant for the major degradation product formed.
-
Under Basic Conditions (Alkaline Hydrolysis): The primary degradation product is enalaprilat , the pharmacologically active diacid metabolite.[2][8][9] This is due to the rapid hydrolysis of the ethyl ester group.[2][8]
-
Under Acidic Conditions (Acid Hydrolysis & Cyclization): The major degradation product is enalapril diketopiperazine (DKP) .[2][3][8][9] While some hydrolysis to enalaprilat also occurs, the formation of DKP via intramolecular cyclization is the more dominant pathway in acidic media.[2][3]
Q3: How does pH affect the overall stability and degradation kinetics of enalapril?
A3: The stability of enalapril in solution is highly pH-dependent. The degradation generally follows pseudo-first-order kinetics.[2][9]
-
High pH (Alkaline): Enalapril is highly unstable and degrades rapidly. For instance, in 0.1 N sodium hydroxide, over 90% of the drug can degrade within 30 minutes.[2][8]
-
Neutral pH: At neutral pH, both hydrolysis to enalaprilat and cyclization to DKP occur, with DKP formation often being more significant.[2][8]
-
Low pH (Acidic): Enalapril shows greater degradation in acidic conditions compared to neutral water, but it is significantly more stable than in alkaline conditions.[2][8] For example, after 24 hours in 0.1 N hydrochloric acid, approximately 80.4% of enalapril may remain, compared to 95.2% in water.[2][8]
Degradation Pathway Overview
Caption: Degradation pathways of Enalapril under acidic and basic conditions.
Troubleshooting Guide for Experimental Studies
This guide provides solutions to common issues encountered during the analysis of enalapril degradation.
Q1: I'm seeing an unexpected peak in my HPLC chromatogram during a forced degradation study. What could it be?
A1: An unexpected peak is almost certainly a degradation product. Based on the stress condition you applied, you can deduce its likely identity:
-
If the stress condition was acidic (e.g., HCl): The major new peak is likely enalapril diketopiperazine (DKP) . A smaller, earlier-eluting peak might be enalaprilat.
-
If the stress condition was basic (e.g., NaOH): The new peak is almost certainly enalaprilat . Due to its higher polarity (two carboxylic acid groups vs. one in enalapril), it will have a significantly shorter retention time than the parent enalapril on a reverse-phase column.
-
Confirmation: To confirm, you can obtain reference standards for enalaprilat and DKP. Spiking your degraded sample with a small amount of the standard should result in a proportional increase in the height/area of the corresponding peak. Alternatively, LC-MS analysis can be used for definitive mass-based identification.[10]
Q2: My degradation kinetics are not following a clean pseudo-first-order model. What could be wrong?
A2: This can happen for several reasons:
-
pH Shift: During the experiment, the pH of your solution may be changing, especially if it is not adequately buffered. The degradation rate of enalapril is highly sensitive to pH, and a shift will alter the rate constant over time. Always use a buffer system with sufficient capacity for the intended pH range of your study.
-
Complex Reaction: You may be observing the formation and subsequent degradation of an intermediate product. While less common for the primary pathways, it's a possibility under complex stress conditions (e.g., combined photo- and pH-stress).
-
Analytical Issues: Ensure your analytical method is robust. Check for detector saturation if peaks are too large, or poor integration if they are too small. Verify the stability of your sample in the autosampler; enalapril can continue to degrade while waiting for injection.[11]
Q3: I'm having trouble separating enalapril from its main degradation product, diketopiperazine (DKP), using reverse-phase HPLC. What can I do?
A3: Achieving good resolution between enalapril and DKP can be challenging. Here are some proven strategies for method optimization:
-
Lower the Mobile Phase pH: The separation is highly dependent on pH. Operating at a lower pH (e.g., pH 2.2 to 3.0) using a phosphate or formate buffer is crucial.[10][12][13] This suppresses the ionization of the carboxylic acid groups, altering the polarity and interaction with the C18 stationary phase, which typically improves resolution.
-
Optimize Organic Modifier: Vary the ratio of your organic solvent (typically acetonitrile or methanol) to the aqueous buffer. A common starting point is a ratio of approximately 30:70 (v/v) Acetonitrile:Buffer.[10][11]
-
Column Temperature: Increasing the column temperature (e.g., to 55-60 °C) can improve peak shape and sometimes enhance resolution, although it may also accelerate on-column degradation if not carefully managed.[11][13]
-
Selectivity: If resolution is still poor, consider a different column chemistry. While C18 is common, a C8 or a phenyl-hexyl column may offer different selectivity and provide the necessary separation.
Experimental Protocols
These protocols provide a starting point for conducting forced degradation studies. Safety Precaution: Always handle acids and bases in a fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Forced Degradation under Acidic Conditions
-
Preparation: Prepare a stock solution of enalapril maleate in methanol or a suitable solvent at approximately 1 mg/mL.
-
Stress Application: Transfer a known volume of the stock solution into a flask and add an equal volume of 0.1 N HCl.
-
Incubation: Heat the solution in a water bath at a controlled temperature (e.g., 80°C) for a specified time (e.g., 24 hours).[10] Periodically withdraw aliquots.
-
Neutralization & Dilution: Immediately cool the aliquot and neutralize it with an equivalent amount of 0.1 N NaOH to stop the reaction. Dilute the sample to a suitable concentration for HPLC analysis with the mobile phase.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation under Basic Conditions
-
Preparation: Prepare a stock solution of enalapril maleate as described in Protocol 1.
-
Stress Application: Transfer a known volume of the stock solution into a flask and add an equal volume of 0.1 N NaOH. Note that degradation is very rapid.
-
Incubation: Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C). Withdraw aliquots at short intervals (e.g., 5, 15, 30 minutes).[2]
-
Neutralization & Dilution: Immediately neutralize the aliquot with an equivalent amount of 0.1 N HCl to quench the degradation. Dilute to the final concentration with the mobile phase.
-
Analysis: Analyze the sample promptly using a validated stability-indicating HPLC method.
Forced Degradation Workflow
Caption: General experimental workflow for a forced degradation study.
Summary of Degradation Kinetics
The following table summarizes the relative stability of enalapril under different hydrolytic conditions.
| Stress Condition | Reagent | Typical Conditions | Major Degradation Product | Relative Rate of Degradation |
| Acidic Hydrolysis | 0.1 N HCl | 80°C, 24h | Diketopiperazine (DKP) | Moderate |
| Neutral Hydrolysis | Water | 80°C, 24h | Diketopiperazine & Enalaprilat | Slow |
| Basic Hydrolysis | 0.1 N NaOH | RT or 40°C, 30 min | Enalaprilat | Very Rapid |
Data synthesized from multiple sources indicating relative degradation rates.[2][8]
References
- 1. historymedjournal.com [historymedjournal.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Enalapril, a nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intramolecular cyclization of diketopiperazine formation in solid-state enalapril maleate studied by thermal FT-IR microscopic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Stearic Acid on Enalapril Stability and Dissolution from Multiparticulate Solid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eudragit E Accelerated the Diketopiperazine Formation of Enalapril Maleate Determined by Thermal FTIR Microspectroscopic Technique - ProQuest [proquest.com]
- 8. scielo.br [scielo.br]
- 9. Effect of the drug-matrix on the stability of enalapril maleate in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caribjscitech.com [caribjscitech.com]
- 12. scispace.com [scispace.com]
- 13. User-Friendly HPLC Method Development and Validation for Determination of Enalapril Maleate and Its Impurities in Enalapril Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mobile Phase Optimization for Enalaprilat HPLC Analysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine, more commonly known as enalaprilat. Enalaprilat is the active diacid metabolite of the prodrug enalapril, a widely used ACE inhibitor. Its analysis is critical in pharmaceutical quality control, stability studies, and pharmacokinetic research.
As a zwitterionic compound with two carboxylic acid groups and one secondary amine, enalaprilat presents unique challenges in reversed-phase chromatography. Its retention and peak shape are highly sensitive to mobile phase parameters, particularly pH. This guide provides a structured, question-and-answer approach to troubleshoot and optimize your HPLC method, grounded in established chromatographic principles and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting from scratch. What is a good initial column and mobile phase for analyzing enalaprilat?
Answer:
A robust starting point for reversed-phase HPLC analysis of enalaprilat involves a C8 or C18 column with an acidic, buffered mobile phase. This approach is well-documented and aims to suppress the ionization of the carboxyl groups, increasing the analyte's hydrophobicity and promoting retention on the non-polar stationary phase.
A typical starting condition would be:
-
Column: C18 or C8, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of an acidic aqueous buffer and an organic modifier. A common composition is Acetonitrile and 20-25 mM Potassium Phosphate buffer in a ratio of approximately 25:75 (v/v).
-
pH: The aqueous buffer should be adjusted to a low pH, typically between 2.2 and 3.0, using phosphoric acid.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV detection at 215 nm, where the molecule exhibits strong absorbance.
Causality: At a pH of ~2.2, the two carboxylic acid groups on enalaprilat (pKa values typically in the range of 3-5) are protonated (COOH), neutralizing their negative charge. The secondary amine group (pKa > 9) remains protonated (NH2+), but the overall reduction in polarity significantly enhances retention on the non-polar C18/C8 stationary phase.
Q2: My enalaprilat peak is eluting very early, close to the solvent front (t₀). How can I increase its retention time?
Answer:
Poor retention is the most common issue when analyzing polar compounds like enalaprilat. Here is a systematic approach to increase the retention factor (k'):
-
Decrease the Organic Modifier Concentration: The simplest way to increase retention in reversed-phase HPLC is to make the mobile phase more polar. Gradually decrease the percentage of acetonitrile (or methanol) in your mobile phase. For example, move from a 25:75 (ACN:Buffer) ratio to 20:80 or 15:85. A 10% decrease in the organic modifier can be expected to increase retention by 2 to 3-fold.
-
Verify and Adjust pH: The ionization state of enalaprilat is the dominant factor controlling its retention. Ensure your buffer pH is sufficiently low (e.g., 2.2-2.5) to fully suppress the ionization of the carboxyl groups. If retention is still too low, you are likely operating at a pH that is too high. A pH that is not well-controlled can lead to drifting retention times.
-
Consider an "Aqueous-Stable" Column: Standard C18 columns can suffer from "phase collapse" or "dewetting" when used with highly aqueous mobile phases (e.g., >95% water). This phenomenon leads to a sudden and dramatic loss of retention. If you need to work with very low organic content, switch to a column specifically designed for these conditions. These are often labeled with an "AQ" suffix or described as having polar-endcapping or embedded polar groups.
-
Switch to a Weaker Organic Solvent: If you are using acetonitrile, switching to methanol may increase retention for some compounds. While acetonitrile is generally a stronger eluting solvent in reversed-phase HPLC, solvent selectivity differences can alter retention patterns.
Q3: The peak for enalaprilat is broad and shows significant tailing. What causes this and how can I achieve a more symmetrical peak?
Answer:
Peak tailing for enalaprilat is often caused by unwanted secondary interactions between the analyte and the stationary phase.
-
Underlying Cause - Silanol Interactions: The primary cause of tailing for basic compounds (even at low pH, the amine group on enalaprilat is protonated and positively charged) is the interaction with acidic silanol groups (Si-OH) on the surface of the silica support. These interactions are a form of secondary, mixed-mode retention that leads to peak asymmetry.
-
Solutions:
-
Lower the Mobile Phase pH: Reducing the pH to between 2.0 and 2.5 helps suppress the ionization of the silanol groups, minimizing these unwanted interactions. This is why acidic mobile phases are standard for this analysis.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively "end-capped" to block most of the accessible silanol groups. If you are using an older column, switching to a modern, high-performance equivalent can dramatically improve peak shape.
-
Add a Competing Base (Historical Context): In older methods, a small amount of a competing base, like triethylamine (TEA), was often added to the mobile phase (~0.1%). The TEA, being a stronger base, preferentially interacts with the active silanol sites, effectively shielding them from the analyte and improving peak shape. However, with modern high-purity columns, this is often unnecessary and can complicate mobile phase preparation.
-
Q4: I am analyzing a mixture and need to improve the separation (resolution) between enalaprilat and its related substances, like enalapril or enalapril diketopiperazine.
Answer:
Improving resolution requires manipulating the selectivity (α) of the chromatographic system. This means changing the relative retention times of the peaks.
-
Optimize the Organic-to-Aqueous Ratio: Fine-tune the percentage of acetonitrile or methanol. Create a series of mobile phases with small increments (e.g., 28%, 30%, 32% ACN) and observe the effect on the resolution between your critical peak pair.
-
Change the Organic Modifier: Switching between acetonitrile and methanol is a powerful tool for altering selectivity. The different solvent properties (methanol is a protic solvent, while acetonitrile is aprotic) can change the interaction dynamics with your analytes and the stationary phase, often leading to significant changes in elution order or peak spacing.
-
Fine-Tune the Mobile Phase pH: Even small changes in pH within the acidic range (e.g., from 2.2 to 2.8) can subtly alter the ionization state of the analytes and impurities, potentially improving resolution. This is a key parameter to investigate using an experimental design approach for robustness.
-
Adjust the Column Temperature: Increasing the column temperature (e.g., from 30°C to 50°C) decreases mobile phase viscosity, which can improve efficiency and shorten run times. It can also affect selectivity. However, be aware that operating silica-based columns at very high temperatures (e.g., >60°C) and low pH can accelerate the degradation of the stationary phase.
The British Pharmacopoeia method, for instance, suggests column conditions that can be extreme regarding pH and temperature, highlighting the need for careful optimization and robust column choices.
Experimental Protocols & Data
Protocol 1: Starting Point Isocratic Method
This protocol provides a validated starting point for the analysis of enalaprilat.
-
Buffer Preparation (pH 2.2):
-
Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water (this gives a 20 mM solution).
-
Adjust the pH to 2.2 ± 0.05 using 85% phosphoric acid.
-
Filter the buffer
-
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine
Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine, a critical intermediate and related compound in the synthesis of several ACE inhibitors like Enalapril and Ramipril. This resource is designed for researchers, analytical scientists, and drug development professionals who encounter peak tailing—one of the most common and frustrating issues in liquid chromatography.
Peak tailing, characterized by an asymmetric peak with a drawn-out trailing edge, can significantly compromise analytical accuracy by affecting peak integration, reducing resolution, and leading to unreliable quantification.[1][2] This guide provides a structured, in-depth approach to diagnosing and resolving this issue, moving from common, easily addressed problems to more complex chemical and instrumental factors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding peak tailing for this specific analyte.
Q1: What is peak tailing and why is it a problem for my analysis?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[3] This asymmetry is problematic because it can obscure smaller, adjacent peaks (like impurities), lead to inaccurate peak area calculations, and reduce the overall precision and robustness of your analytical method.[1][2] For regulatory submissions, a symmetrical peak, often defined by a USP Tailing Factor close to 1.0, is essential.[1]
Q2: My this compound peak is tailing. What is the most likely cause?
A2: For a compound like this compound, which contains a secondary amine, the most frequent cause of peak tailing in reversed-phase HPLC is secondary interactions between the basic amine group and acidic silanol groups on the surface of the silica-based stationary phase.[4][5][6] These interactions create an additional, undesirable retention mechanism that leads to the tailing phenomenon.[4][5][7]
Q3: Is there a quick fix I can try first?
A3: Yes. Before diving into extensive method redevelopment, try these two adjustments:
-
Lower the Mobile Phase pH: Adjust your aqueous mobile phase to a pH between 2.5 and 3.0 using an additive like trifluoroacetic acid (TFA) or formic acid.[7][8] This protonates the silanol groups on the column packing, minimizing their ability to interact with your protonated basic analyte.[4][5][9]
-
Check for Column Overload: Dilute your sample by a factor of 5 or 10 and reinject it. If the peak shape improves significantly, you may be overloading the column.[5][6]
Part 2: In-Depth Troubleshooting Guide
If the quick fixes in the FAQ section do not resolve the issue, a systematic approach is necessary. This guide breaks down troubleshooting by the components of the chromatographic system.
Logical Troubleshooting Workflow
The following diagram illustrates a systematic workflow for diagnosing the root cause of peak tailing.
Caption: A step-by-step diagnostic flowchart for troubleshooting peak tailing.
Section 2.1: Mobile Phase Optimization
The mobile phase is the most powerful tool for controlling peak shape. The key is to maintain the analyte in a single, consistent ionic state and to suppress unwanted secondary interactions.
Q: My peak tailing persists even at low pH. What should I check next regarding the mobile phase?
A: If simply lowering the pH isn't sufficient, consider the following mobile phase parameters:
-
Buffer Strength and Type: A low buffer concentration may not adequately control the pH at the micro-surface of the silica packing, leading to inconsistent ionization.
-
Use of a Competing Base: Sometimes, adding a small amount of a "tail-suppressing" agent can dramatically improve peak shape.
-
Mechanism: Additives like triethylamine (TEA) are small, basic molecules that compete with your analyte for interaction with the active silanol sites, effectively masking them.[11]
-
Protocol: Introduce 0.05% to 0.1% v/v TEA into your aqueous mobile phase.[8] Note that TEA can be difficult to remove from a column and may affect its performance for other methods.
-
-
Organic Modifier Choice: The type of organic solvent can influence peak shape.
-
Insight: Methanol is more viscous and a better hydrogen-bond acceptor than acetonitrile. For some basic compounds, methanol can provide better peak symmetry by more effectively shielding silanol groups.
-
Protocol: If you are using acetonitrile, prepare an equivalent mobile phase (adjusting the percentage to achieve similar retention) using methanol and compare the results.
-
| Parameter | Standard Approach | Alternative Strategy | Rationale |
| Mobile Phase pH | pH 2.5 - 3.0 | pH > 8.0 (with appropriate column) | Low pH protonates silanols to reduce interactions.[4][9] High pH deprotonates the basic analyte, making it neutral and less likely to interact with ionized silanols.[12] |
| Buffer Concentration | 10-20 mM | 25-50 mM | Higher concentration provides better pH control at the silica surface, preventing localized pH shifts that cause tailing.[1][5] |
| Additive | None | 0.1% Triethylamine (TEA) | TEA acts as a competing base, binding to active silanol sites and preventing the analyte from interacting with them.[11] |
| Organic Modifier | Acetonitrile | Methanol | Methanol's hydrogen-bonding properties can sometimes provide better shielding of residual silanols, improving peak shape for basic compounds.[12] |
Section 2.2: Column Chemistry and Health
The column is the heart of the separation. Its chemistry and condition are paramount for achieving good peak shape.
Q: I've optimized my mobile phase, but the peak tailing for this compound is still unacceptable. Could it be my column?
A: Absolutely. If mobile phase optimization fails, the column is the next logical place to investigate.
-
Column Chemistry (Silanol Activity): Not all C18 columns are created equal. The root cause of tailing is often the interaction with acidic silanol groups on the silica surface.[5][7]
-
Insight: Modern columns are often "end-capped," a process that chemically derivatizes most of the residual silanols to make them less active.[4][5] Columns with high-purity silica (Type B) have fewer metal contaminants, which can also act as active sites.[7]
-
Recommendation: Use a modern, high-purity, end-capped C18 or C8 column. For particularly stubborn basic compounds, consider a column with a polar-embedded or polar-endcapped phase, which provides an additional layer of shielding against silanol interactions.[1][12]
-
-
Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample matrix components, or the stationary phase can degrade.
-
Diagnosis: If you notice that peak tailing has worsened over time and is accompanied by an increase in backpressure, contamination is likely.[13] This can create new active sites or obstruct the column frit, distorting the flow path.[5][14]
-
Protocol:
-
Disconnect the column and flush the system to ensure the instrument is clean.
-
Reverse-flush the column (if permitted by the manufacturer) with a series of strong solvents. A typical sequence for a reversed-phase column is: Water -> Isopropanol -> Methylene Chloride -> Isopropanol -> Mobile Phase.
-
If flushing fails, replace the column. Using a guard column can significantly extend the life of your analytical column by trapping contaminants.[13]
-
-
-
Column Bed Deformation: A physical shock (e.g., dropping the column) or severe pressure fluctuations can cause the packed bed of particles to settle, creating a void at the column inlet.[3][5] This void acts as a mixing chamber, causing peak distortion that often affects all peaks in the chromatogram.[3][14]
Chemical Interaction Diagram
The diagram below illustrates the primary cause of peak tailing for basic analytes like this compound.
Caption: Interaction between a protonated basic analyte and an ionized silanol group.
Section 2.3: Instrument and System Effects
Sometimes, the problem lies not with the chemistry but with the physical setup of the HPLC system. These issues, known as "extra-column effects," can contribute to band broadening and peak tailing.
Q: I've tried a new column and optimized the mobile phase, but I still see some tailing. Could my HPLC system be the cause?
A: Yes, though it's less common than chemical causes, the instrument itself can be a source of peak asymmetry.
-
Extra-Column Volume: This refers to all the volume the sample travels through outside of the column itself (e.g., tubing, injector loop, detector flow cell). Excessive volume allows the peak to spread out, causing broadening and potential tailing.[12]
-
Protocol:
-
Minimize Tubing Length: Use the shortest possible length of tubing to connect the injector, column, and detector.
-
Use Narrow-Bore Tubing: Switch to tubing with a smaller internal diameter (e.g., 0.005" or ~0.12 mm). This is especially critical for UHPLC systems.[12]
-
Ensure Proper Connections: Check that all fittings are correctly swaged and that tubing is fully bottomed out in its port. A poor connection can create a small void, which acts as a mixing chamber.[6]
-
-
-
Blocked Frit or Filter: A partially blocked in-line filter or column inlet frit can distort the flow path of the sample as it enters the column, leading to tailing for all peaks.[14]
-
Protocol: Replace any in-line filters. To check the column frit, you can try back-flushing the column. If this doesn't work and the column is the suspected source, it may need to be replaced.[14]
-
References
- 1. uhplcs.com [uhplcs.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. acdlabs.com [acdlabs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromtech.com [chromtech.com]
- 13. Blogs | Restek [discover.restek.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Safe Handling and Storage of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine (Enalapril Maleate)
Welcome to the technical support guide for N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine, more commonly known as Enalapril Maleate. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound in a laboratory setting. The following information synthesizes safety data sheets (SDS), peer-reviewed literature, and field-proven best practices to address common questions and troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with Enalapril Maleate?
A1: Enalapril Maleate is classified as a hazardous substance and requires careful handling.[1] The primary hazards include:
-
Reproductive Toxicity: It is classified as a Category 1A or 1B reproductive toxin, with evidence suggesting it may damage the unborn child.[2][3]
-
Specific Target Organ Toxicity (Repeated Exposure): Prolonged or repeated exposure can cause damage to the kidneys and cardiovascular system.[2][4]
-
Irritation: It can cause serious eye irritation and skin irritation.[5][6]
-
Combustible Dust: Like many fine organic powders, it may form explosive dust-air mixtures.[2][7]
Q2: What are the recommended storage conditions for Enalapril Maleate powder?
A2: Proper storage is crucial to maintain the integrity and stability of the compound.
-
Temperature: Store in a cool, dry, well-ventilated area.[1] Some suppliers recommend refrigerated storage at 4°C.[8][9]
-
Container: Keep the container tightly closed and properly labeled.[7][10] Polyethylene or polypropylene containers are suitable.[1]
-
Incompatibilities: Store away from strong oxidizing agents.[7][10]
-
Security: Due to its hazardous nature, it is recommended to store it locked up.[4][7][10]
Q3: I am preparing a stock solution. What is the stability of Enalapril Maleate in different solvents?
A3: The stability of Enalapril Maleate in solution is dependent on the solvent and storage conditions.
-
A study on extemporaneously prepared oral suspensions (1 mg/mL) showed that Enalapril Maleate is stable for at least 90 days at both 4°C and 25°C in citrate buffer and a sweetened vehicle.[11]
-
In deionized water, it was stable for 91 days at 4°C but only 56 days at 25°C, with a noticeable decrease in pH over time.[11]
-
Forced degradation studies indicate that it is susceptible to degradation under alkaline conditions (e.g., 0.1N sodium hydroxide).[12] The degradation pathway is pH-dependent, with increased stability observed in the pH range of 2.0 to 7.0.[13]
| Storage Condition | Vehicle/Solvent | Stability Duration | Reference |
| 4°C (Refrigerated) | Citrate Buffer | > 91 days | [11] |
| 4°C (Refrigerated) | Deionized Water | > 91 days | [11] |
| 25°C (Room Temp) | Citrate Buffer | > 91 days | [11] |
| 25°C (Room Temp) | Deionized Water | ~ 56 days | [11] |
Troubleshooting Guide
Issue: I observed some discoloration/clumping of the Enalapril Maleate powder upon opening a new vial.
-
Potential Cause: This could be due to improper storage during shipping or in your facility, leading to moisture absorption or degradation.
-
Troubleshooting Steps:
-
Do not use the powder if you suspect it is compromised.
-
Review your facility's storage conditions. Ensure the storage area is cool, dry, and away from direct light.[14]
-
Check the certificate of analysis (CoA) for any specific storage instructions from the manufacturer.
-
Contact the supplier for a replacement and provide them with the lot number and details of your observation.
-
Issue: During handling, some of the powder became airborne.
-
Potential Cause: This can happen when weighing or transferring the powder, especially without proper engineering controls. This poses an inhalation risk and a potential dust explosion hazard.[7]
-
Troubleshooting Steps:
-
Immediate Action: If you are not wearing respiratory protection, hold your breath and move to a well-ventilated area or fresh air immediately.[2][8] Advise others in the immediate vicinity to do the same.
-
Engineering Controls: All handling of the powder should be done in a chemical fume hood or a ventilated enclosure to minimize dust generation.[2][8]
-
Handling Technique: Use techniques that minimize dust, such as gentle scooping rather than pouring from a height.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a respirator if adequate local exhaust ventilation is not available.[2][7]
-
Issue: A small amount of Enalapril Maleate powder was spilled on the lab bench.
-
Potential Cause: Accidental spills can occur during transfer.
-
Troubleshooting Steps:
-
Restrict Access: Cordon off the area to prevent others from coming into contact with the spill.
-
Personal Protection: Ensure you are wearing appropriate PPE, including gloves, a lab coat, and eye protection, before cleaning the spill.[1]
-
Clean-up: For dry spills, use a dry clean-up procedure to avoid generating dust.[1] Gently cover the spill with an absorbent material, then carefully scoop the material into a labeled, sealed container for hazardous waste disposal.[1]
-
Decontamination: After removing the powder, decontaminate the area with soap and plenty of water.[1]
-
Waste Disposal: Dispose of the contaminated materials and cleaning supplies as hazardous waste according to your institution's and local regulations.[8][10]
-
Experimental Protocols
Protocol: Weighing and Preparing a Stock Solution
This protocol outlines the steps for safely weighing Enalapril Maleate powder and preparing a stock solution.
1. Preparation and PPE:
- Work within a certified chemical fume hood or other ventilated enclosure.
- Don the following PPE:
- Safety glasses with side shields or goggles.[4][7]
- Chemical-resistant gloves (consider double-gloving).[4][7]
- A lab coat.[4][7]
- If there is a significant risk of inhalation, use a NIOSH-approved respirator.[2]
2. Weighing the Compound:
- Place a weigh boat on an analytical balance inside the fume hood.
- Tare the balance.
- Carefully transfer the desired amount of Enalapril Maleate powder to the weigh boat using a spatula. Minimize any actions that could create dust.
- Record the final weight.
3. Solubilization:
- Carefully transfer the weighed powder to an appropriate volumetric flask.
- Add a small amount of your chosen solvent (e.g., citrate buffer) to the weigh boat to rinse any remaining powder and transfer it to the flask.
- Add solvent to the flask until it is about halfway full.
- Gently swirl the flask to dissolve the compound.
- Once dissolved, add the solvent up to the calibration mark.
- Cap the flask and invert it several times to ensure a homogenous solution.
4. Storage and Labeling:
- Transfer the solution to a clearly labeled storage vial.
- The label should include:
- Compound Name: Enalapril Maleate
- Concentration
- Solvent
- Date of Preparation
- Your Initials
- Store the solution under the appropriate conditions (e.g., refrigerated at 4°C).
Visualizations
Safe Handling Workflow
The following diagram illustrates the critical steps for safely handling Enalapril Maleate from receipt to disposal.
Caption: Workflow for Safe Handling of Enalapril Maleate.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. organon.com [organon.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. organon.com [organon.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. organon.com [organon.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. pharmacopoeia.com [pharmacopoeia.com]
- 11. Stability of enalapril maleate in three extemporaneously prepared oral liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of Extemporaneously Prepared Enalapril Maleate Suspensions in Glass Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjpbcs.com [rjpbcs.com]
- 14. Enalapril (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Technical Support Center: Stereoselective Synthesis of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine
Welcome to the technical support center for the stereoselective synthesis of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine, a critical intermediate in the production of several Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Enalapril. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice, backed by scientific principles and established protocols, to help you optimize your synthetic strategy and achieve high diastereoselectivity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Diastereoselectivity in Reductive Amination
The cornerstone of this synthesis is the diastereoselective reductive amination between a keto-acid or keto-ester, such as ethyl 2-oxo-4-phenylbutanoate, and L-alanine or its derivatives. The primary goal is to control the formation of the desired (S,S) diastereomer.
Question 1: My reductive amination is yielding a low diastereomeric excess (d.e.). How can I improve the stereoselectivity?
Answer: Low diastereomeric excess is a common challenge in this synthesis. The stereochemical outcome of the reductive amination is influenced by a multitude of factors. Here’s a systematic approach to troubleshooting and optimization:
-
Catalyst Selection: The choice of catalyst is paramount. While Raney Nickel (Ra-Ni) is a workhorse for this reaction, its stereoselectivity can be modest under basic conditions.[1] Consider screening other catalysts. For instance, platinum on alumina (Pt/Al₂O₃) has shown improved stereoselectivity, particularly with certain additives.[1] Palladium on carbon (Pd/C) is another option, although it may sometimes lead to lower selectivity compared to Ra-Ni or platinum-based catalysts.[1]
-
The Critical Role of Additives: The addition of co-catalysts or additives can dramatically steer the stereochemical course of the reaction.
-
Organic Acids: Acetic acid has been demonstrated to improve the diastereomeric ratio.[1][2] It is believed to facilitate the formation of the imine intermediate and influence its conformation prior to reduction.
-
Lewis Acids: Lewis acids like lanthanum (III) triflate and titanium (IV) chloride can also enhance stereoselectivity by coordinating to the reactants and promoting a more organized transition state.[1]
-
Salt Additives: In conjunction with an organic acid like acetic acid, salts such as potassium fluoride (KF) have been shown to synergistically improve the SSS:RSS selectivity with Ra-Ni in ethanol from 11:1 to as high as 17:1.[2]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability of the transition state and, consequently, the diastereoselectivity. Ethanol is a commonly used solvent.[3] However, exploring other protic or aprotic solvents may be beneficial.
-
Reaction Temperature and Pressure: Lowering the reaction temperature generally favors the formation of the thermodynamically more stable diastereomer, often leading to higher d.e. Hydrogen pressure can also influence the reaction rate and selectivity. These parameters should be systematically optimized for your specific substrate and catalyst system.
Troubleshooting Workflow for Low Diastereoselectivity
References
Technical Support Center: Column Chromatography Optimization for N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine Purification
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine (NEPA), a key intermediate in the synthesis of several ACE inhibitors like Enalapril.[1][2] The information herein is structured to address specific challenges encountered during column chromatography, offering practical solutions grounded in scientific principles.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the column chromatography purification of this compound. The question-and-answer format is designed to help you quickly identify and resolve experimental issues.
Issue 1: Poor Separation of Diastereomers
Question: I'm observing poor separation between the desired (S,S) diastereomer of this compound and other diastereomers. What are the likely causes and how can I improve the resolution?
Answer: The challenge in separating diastereomers of NEPA arises from their subtle differences in polarity.[3] Achieving good resolution requires careful optimization of your chromatographic conditions.
Causality and Solutions:
-
Inadequate Mobile Phase Polarity: The polarity of your eluent system is a critical factor. If the polarity is too high, both diastereomers will elute quickly with little separation. Conversely, if it's too low, elution times will be excessively long, leading to band broadening and poor resolution.
-
Optimization Strategy: Begin with a non-polar mobile phase and gradually increase the polarity.[4] A common starting point for silica gel chromatography is a hexane/ethyl acetate system. Systematically decrease the hexane-to-ethyl acetate ratio to find the optimal separation window. For more polar compounds, consider switching to a dichloromethane/methanol system.[5]
-
-
Incorrect Stationary Phase Selection: While silica gel is a common choice for normal-phase chromatography, its highly polar surface may not always provide the best selectivity for closely related diastereomers.[6]
-
Sample Overloading: Applying too much sample to the column can lead to broad, overlapping peaks, making separation impossible.
-
Loading Guidelines: As a general rule, the sample load should not exceed 1-5% of the total weight of the stationary phase for preparative chromatography.
-
Issue 2: Compound Tailing or Streaking on the Column
Question: My purified this compound is showing significant tailing on the TLC plate and during column chromatography. What causes this and how can I obtain sharp, symmetrical peaks?
Answer: Peak tailing is often a result of strong, undesirable interactions between your compound and the stationary phase, or issues with the mobile phase composition.[8]
Causality and Solutions:
-
Acidic Silanol Interactions: The free silanol groups on the surface of silica gel are acidic and can strongly interact with the basic amine group in NEPA, leading to tailing.[5]
-
Mobile Phase Modification: To mitigate this, add a small amount of a competitive base to your mobile phase. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is commonly used to neutralize the acidic silanol groups, resulting in improved peak shape.[5]
-
-
Presence of Impurities: Acidic or basic impurities in your crude sample can also contribute to peak tailing.
-
Pre-purification: Consider a simple work-up procedure, such as a liquid-liquid extraction, to remove highly polar or ionic impurities before loading the sample onto the column.
-
-
Inappropriate pH of the Mobile Phase: For reversed-phase separations, the pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like NEPA.
-
pH Optimization: When using a reversed-phase column, buffering the mobile phase is crucial. For an amine-containing compound, a slightly acidic pH (e.g., using 0.1% formic acid or acetic acid) can ensure the analyte is in a single protonation state, leading to sharper peaks.[9]
-
Issue 3: Low or No Recovery of the Product
Question: I'm experiencing very low yield after column chromatography. It seems my compound is irreversibly binding to the silica gel. How can I improve the recovery of this compound?
Answer: Irreversible adsorption to the stationary phase is a common problem, especially with polar and basic compounds on silica gel.[10]
Causality and Solutions:
-
Strong Adsorption to Silica: The polar nature of both NEPA and silica gel can lead to strong binding.[5][6]
-
Increase Mobile Phase Polarity: A significant increase in the mobile phase polarity may be necessary to elute the compound. A gradient elution, starting with a less polar solvent system and gradually transitioning to a more polar one (e.g., from hexane/ethyl acetate to dichloromethane/methanol), can be effective.
-
Use of Additives: As mentioned for peak tailing, adding triethylamine to the mobile phase can reduce the strong interaction with silanol groups and improve recovery.[5]
-
-
Alternative Stationary Phases: If the issue persists, switching to a less polar stationary phase is a viable option.
-
Deactivated Silica or Alumina: Base-deactivated silica gel or alumina can be less retentive for basic compounds.[10]
-
Reversed-Phase Chromatography: In reversed-phase chromatography (e.g., with a C18 column), the primary interaction is hydrophobic, which can lead to better recovery of polar compounds.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of column chromatography for this compound purification.
Q1: What is a good starting point for mobile phase selection for the purification of this compound on a silica gel column?
A good starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[3] Begin with a relatively non-polar mixture (e.g., 90:10 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the separation by Thin Layer Chromatography (TLC). The ideal mobile phase should provide a retention factor (Rf) value for your target compound in the range of 0.2-0.4 for optimal column separation.
Q2: How can I effectively monitor the column chromatography process?
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your column chromatography. Before starting the column, develop a TLC method that shows good separation of your desired product from impurities. During the chromatography, collect fractions and spot them on a TLC plate alongside your crude material and a pure standard (if available). This will allow you to identify which fractions contain your purified compound.
Q3: Should I use isocratic or gradient elution for this purification?
The choice between isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution depends on the complexity of your sample mixture.
-
Isocratic Elution: If your TLC analysis shows that the desired compound is well-separated from all impurities with a single solvent system, isocratic elution can be simple and effective.
-
Gradient Elution: If your crude material contains a wide range of impurities with varying polarities, a gradient elution is often more efficient. Starting with a less polar mobile phase will elute the non-polar impurities first. Gradually increasing the polarity will then elute your compound of interest, followed by any more polar impurities. This can lead to better separation and sharper peaks.
Q4: What are the key parameters to consider when scaling up the purification from laboratory to pilot or production scale?
Scaling up chromatography requires careful consideration of several factors to maintain separation performance.[11]
-
Column Geometry: Maintain the same ratio of column length to diameter.
-
Linear Flow Rate: Keep the linear flow rate of the mobile phase constant. This means the volumetric flow rate will need to be increased proportionally to the cross-sectional area of the larger column.
-
Sample Loading: The amount of sample loaded should be scaled up proportionally to the amount of stationary phase in the larger column.
-
Particle Size of Stationary Phase: For larger scale separations, a larger particle size of silica gel (e.g., 40-63 µm) is often used to reduce backpressure.[12]
III. Experimental Protocols
Protocol 1: TLC Method Development
-
Prepare a stock solution of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1-2 mg/mL.
-
On a silica gel TLC plate, spot a small amount of the stock solution.
-
Develop the TLC plate in a chamber containing a pre-determined mobile phase (e.g., 80:20 hexane:ethyl acetate).
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots using a UV lamp (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate or ninhydrin for the free amine if the N-protection is removed).
-
Calculate the Rf value for each spot. Adjust the mobile phase composition to achieve an Rf of 0.2-0.4 for the target compound and maximal separation from impurities.
Protocol 2: Column Chromatography Purification
-
Column Packing: Select an appropriate size glass column. Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. Alternatively, for compounds with poor solubility, use a dry loading technique by adsorbing the compound onto a small amount of silica gel.
-
Elution: Begin eluting the column with the initial mobile phase, collecting fractions.
-
Monitoring: Monitor the elution process by TLC analysis of the collected fractions.
-
Gradient (if applicable): If using a gradient, gradually increase the polarity of the mobile phase according to your method development.
-
Fraction Pooling: Once the desired compound has eluted, pool the pure fractions as determined by TLC.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
IV. Visualizations
Troubleshooting Workflow for Poor Separation
Caption: A decision-making workflow for troubleshooting poor diastereomer separation.
Logic Diagram for Addressing Peak Tailing
Caption: Logical flow from identifying peak tailing to implementing effective solutions.
V. References
-
Guidechem. (n.d.). How to synthesize and purify Enalapril maleate? Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Optimizing Silica Gel Chromatography for Polar Compounds. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of N-[1(S)-ethoxy-carbonyl-3-phenylpropyl]-L-alanine. Retrieved from --INVALID-LINK--
-
Chromatography Today. (2017, November 30). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Retrieved from --INVALID-LINK--
-
The Chromatography Detective. (n.d.). Troubleshooting Tips & Tools for LC & LCMS. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Enalapril synthesis. Retrieved from --INVALID-LINK--
-
Reddit. (2024, December 9). Help with separation of diastereomers. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Novel Separation Approach for Multiple Chiral Center Molecules. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP1197490B1 - Process for preparing N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride. Retrieved from --INVALID-LINK--
-
Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. Retrieved from --INVALID-LINK--
-
Chromatography Forum. (2008, January 23). Separation of diastereomers. Retrieved from --INVALID-LINK--
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Separation methods for captopril in pharmaceuticals and biological fluids. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 10). (PDF) Enalapril: Synthesis and properties. Retrieved from --INVALID-LINK--
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine synthesis. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4716235A - Process for preparing N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanyl-L-proline. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN108147973B - Preparation method of N- [1- (S) -ethoxycarbonyl-3-phenylpropyl ] -L-alanine. Retrieved from --INVALID-LINK--
-
YouTube. (2025, April 19). Is Silica Gel Polar TLC? - Chemistry For Everyone. Retrieved from --INVALID-LINK--
-
INIS-IAEA. (n.d.). Synthesis of 3H-labelled enalapril maleate. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN114249795A - Preparation method of enalapril maleate and intermediate thereof. Retrieved from --INVALID-LINK--
-
Acta Scientific. (2019, June 28). Chiral Analysis of Captopril Derivatives by Hplc Methods. Retrieved from --INVALID-LINK--
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
Phenomenex. (2022, May 20). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
(Reference 25 not provided in search results)
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 1). Choosing the Right Silica Gel for Your Chromatographic Needs. Retrieved from --INVALID-LINK--
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
(Reference 28 not provided in search results)
-
ResearchGate. (2018, June 18). How can i isolate polar basic compound with silica gel column chromatography? Retrieved from --INVALID-LINK--
-
PubMed. (2012, November 9). A comparison of the chromatographic properties of silica gel and silicon hydride modified.... Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of BOC-L-Alanine Benzyl Ester. Retrieved from --INVALID-LINK--
-
BioPharm International. (2020, August 2). Chromatographic Science Clarifies Separation Challenges. Retrieved from --INVALID-LINK--
-
Technology Networks. (2024, November 13). Liquid Chromatography at the Industrial Scale. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US5670655A - Method for analyzing isomers of enalapril and enalaprilat. Retrieved from --INVALID-LINK--
-
Biocompare. (2019, October 8). Liquid Chromatography's Challenges in Scaling. Retrieved from --INVALID-LINK--
-
PMC - NIH. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from --INVALID-LINK--
-
Solubility of Things. (n.d.). Chromatography in Pharmaceutical Industry. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP0863764A1 - Method for analyzing isomers of enalapril and enalaprilat. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Biosensors for the enantioselective analysis of S-enalapril and S-ramipril. Retrieved from --INVALID-LINK--
-
YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from --INVALID-LINK--
-
CP Lab Safety. (n.d.). N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine, 25 grams. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025, September 17). N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine. Retrieved from --INVALID-LINK--
-
Journal of Chromatography A. (1992, November 30). Determination and rotamer separation of enalapril maleate by capillary electrophoresis. Retrieved from --INVALID-LINK--
References
- 1. EP1197490B1 - Process for preparing N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. biocompare.com [biocompare.com]
- 12. nbinno.com [nbinno.com]
Technical Support Center: Stereochemical Integrity in the Synthesis of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine
Introduction: The synthesis of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine, a critical intermediate for the angiotensin-converting enzyme (ACE) inhibitor Enalapril, presents a significant stereochemical challenge.[1] The molecule possesses two chiral centers, and maintaining the desired (S,S) configuration is paramount for its pharmacological activity. Undesired racemization or epimerization at either chiral center during synthesis leads to the formation of diastereomeric impurities that are often difficult to separate and compromise the final product's efficacy and safety.[2][3]
This guide provides in-depth technical support for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and proactively prevent racemization during this synthesis.
Troubleshooting Guide: Diagnosing and Correcting Racemization
This section addresses common issues encountered during synthesis that result in a loss of stereochemical purity.
Q1: My final product shows a high percentage of the (S,R,S) and (R,S,S) diastereomers after the coupling step. What is the most likely cause?
A1: The most probable cause is racemization of the L-alanine moiety during the amide bond formation. This typically occurs through the formation of a planar oxazol-5(4H)-one (also known as an azlactone) intermediate.[3][4] The α-proton of the activated L-alanine becomes highly acidic and can be abstracted by a base, leading to a loss of stereochemical information. Re-protonation can occur from either face, resulting in a mixture of L- and D-alanine within the final product.
Immediate Corrective Actions:
-
Re-evaluate Your Coupling Reagent: Standard carbodiimides like Dicyclohexylcarbodiimide (DCC) or the water-soluble EDC are notorious for causing racemization when used alone.[3][4] They require the use of anti-racemization additives.
-
Assess Your Base: The choice and stoichiometry of the base are critical. Strong or sterically unhindered bases like triethylamine (TEA) or even N,N-diisopropylethylamine (DIPEA) can readily abstract the α-proton.[5]
-
Check Reaction Temperature: Higher temperatures accelerate the rate of both oxazolone formation and proton abstraction, significantly increasing the risk of racemization.[3][5]
Q2: I'm already using a carbodiimide with an additive like HOBt, but I still observe epimerization. What other factors should I consider?
A2: While 1-Hydroxybenzotriazole (HOBt) is a classic racemization suppressant, its effectiveness can be limited under certain conditions.[6][7] Several factors could still be at play:
-
Prolonged Activation Time: If you pre-activate the L-alanine derivative with the coupling reagent and additive for an extended period before adding the amine component (N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]amine), the activated ester has more time to convert to the oxazolone.[5]
-
Solvent Effects: Polar aprotic solvents like DMF or NMP, while excellent for solubility, can sometimes promote racemization more than less polar solvents like dichloromethane (DCM).
-
Additive Efficacy: While HOBt is good, additives like 7-Aza-1-hydroxybenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often superior in suppressing racemization.[4][8] They form more reactive and stable active esters that proceed to the desired amide faster, outcompeting the oxazolone pathway.
Troubleshooting Workflow:
Below is a systematic workflow to pinpoint the source of racemization in your coupling reaction.
Caption: Troubleshooting workflow for identifying and correcting sources of racemization.
Frequently Asked Questions (FAQs) for Proactive Prevention
Q3: How exactly does the oxazolone mechanism cause racemization?
A3: The mechanism involves the activation of the N-protected L-alanine's carboxyl group. The urethane protecting group (like Boc or Z) is key. The activated carboxyl group is attacked intramolecularly by the oxygen atom of the protecting group's carbonyl, forming a five-membered oxazolone ring.[4][9] This ring structure makes the proton at the α-carbon (the chiral center) particularly acidic. In the presence of a base, this proton is easily removed, forming a planar, achiral enolate intermediate. Subsequent re-protonation can occur from either face of the planar ring, leading to a racemic mixture of the activated amino acid.[3]
Caption: The key steps in the loss of stereochemical integrity via the oxazolone pathway.
Q4: Which coupling reagents are best for minimizing racemization from the outset?
A4: While no single reagent is perfect for all substrates, some are demonstrably superior for maintaining stereochemical integrity. Phosphonium and aminium/uronium salts are generally considered excellent choices because they promote rapid amide bond formation, minimizing the time available for racemization.[7]
| Coupling Reagent Class | Examples | Racemization Potential | Key Considerations |
| Carbodiimides | DCC, EDC, DIC | High (without additives) | Requires additives like HOBt, HOAt, or Oxyma to be effective. DIC is often preferred as its urea byproduct is soluble.[4] |
| Phosphonium Salts | PyBOP, BOP | Low to Moderate | Highly effective and fast. However, BOP produces the carcinogenic byproduct HMPA and should be avoided.[7] PyBOP is a safer alternative.[4] |
| Aminium/Uronium Salts | HBTU, HATU, COMU | Very Low | Generally the gold standard for low-racemization coupling. HATU is particularly effective due to the participation of the HOAt anion.[4] COMU is a modern, safer alternative to benzotriazole-based reagents.[10] |
Recommendation: For this specific synthesis, starting with a modern uronium salt like HATU or COMU in the presence of a sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine at 0 °C provides a robust starting point for minimizing racemization.[8][10]
Q5: What is the best way to monitor the stereochemical purity of my product?
A5: The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) that interacts differently with the various diastereomers, resulting in different retention times and allowing for their separation and quantification.[11]
For this compound and its subsequent coupling products like Enalapril, polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often effective.[11] It is also possible to derivatize the compound with a chiral agent to create diastereomers that can be separated on a standard (achiral) HPLC column.[12][13]
Validated Experimental Protocols
Protocol 1: Low-Racemization Amide Coupling using HATU
This protocol is designed to minimize racemization during the coupling of L-alanine to the N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]amine core.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-protected L-alanine (1.0 eq) and HATU (1.05 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add N-methylmorpholine (NMM) (2.0 eq) dropwise to the solution and stir for 2 minutes. Avoid stronger or less hindered bases.
-
Amine Addition: Add a solution of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]amine (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS (typically complete within 1-4 hours). Do not let the reaction warm to room temperature unless kinetics are prohibitively slow.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired N-protected dipeptide derivative.
Protocol 2: Chiral HPLC Analysis of Diastereomeric Purity
This is a general guideline for developing a method to assess the diastereomeric ratio of the final product.
-
Column Selection: Start with a polysaccharide-based chiral column, such as a Chiralcel® OD-H or Chiralpak® AD-H.
-
Mobile Phase Screening: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and an alcohol modifier (e.g., isopropanol or ethanol). Begin with a screening gradient (e.g., 95:5 Hexane:IPA) and adjust the ratio to optimize separation. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape.[11]
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the sample onto the HPLC system. The desired (S,S) product and any diastereomeric impurities should elute as separate peaks.
-
Quantification: Integrate the peak areas of all diastereomers. The diastereomeric excess (d.e.) can be calculated as: d.e. (%) = [ (Area of Major Diastereomer - Area of Minor Diastereomer) / (Total Area of All Diastereomers) ] x 100
References
- 1. researchgate.net [researchgate.net]
- 2. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 10. Amide and Peptide Bond Formation in Water at Room Temperature [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating a Stability-Indicating HPLC Method for N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine (Enalapril Impurity B) Profiling
Introduction
In the realm of pharmaceutical quality control, the diligent identification and quantification of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).[1] N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine, recognized by the European Pharmacopoeia as Enalapril Impurity B, is a known related substance of Enalapril, a widely used angiotensin-converting enzyme (ACE) inhibitor.[2][3] The presence of this and other impurities, even at trace levels, can significantly impact the therapeutic performance and safety profile of the final drug product.[1] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous control over pharmaceutical impurities.[4]
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for impurity analysis, offering the sensitivity and resolution required to separate and quantify these minor components.[4][5] However, an HPLC method is only as reliable as its validation. Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. This guide, grounded in the principles of the ICH Q2(R1) guideline, offers an in-depth, comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the impurity profiling of Enalapril, with a specific focus on its critical impurity, this compound.[6][7]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, thereby providing a practical framework for developing and validating robust, stability-indicating HPLC methods in a regulated environment.
Chapter 1: The Proposed Method (Method A): A Gradient RP-HPLC Approach
Method A is designed as a stability-indicating assay, capable of separating Enalapril from its known impurities and potential degradation products. A gradient elution strategy is employed to ensure the timely elution of all components with optimal resolution, which is particularly crucial for complex impurity profiles that may contain both polar and non-polar species.[8]
Rationale for Method Design
-
Stationary Phase: A C18 column is selected for its versatility and wide applicability in reversed-phase chromatography, providing excellent hydrophobic retention for the moderately non-polar Enalapril and its related substances.[9]
-
Mobile Phase: The mobile phase consists of a phosphate buffer and acetonitrile. The buffer is essential for controlling the pH and ensuring the consistent ionization state of the acidic and basic functional groups in the analytes, thereby yielding reproducible retention times and symmetrical peak shapes.[9] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.
-
Gradient Elution: A gradient is necessary to resolve closely eluting impurities and to elute any strongly retained, late-eluting degradation products within a reasonable run time.[10]
-
Detection: UV detection at 215 nm is selected as it is a common wavelength for the detection of peptides and related compounds lacking a strong chromophore, providing good sensitivity for both the API and its impurities.[11]
Detailed Experimental Protocol: Method A
-
Chromatographic System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, adjusted to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 20.0 60 22.0 20 | 25.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 215 nm.
-
Diluent: Mobile Phase A: Acetonitrile (80:20 v/v).
Chapter 2: The Alternative Method (Method B): An Isocratic RP-HPLC Approach
For comparison, Method B is presented as an isocratic method. Isocratic methods are often preferred in routine quality control environments due to their simplicity, robustness, and faster equilibration times. However, they may lack the resolving power of gradient methods for complex samples.
Rationale for Method Design
-
Isocratic Elution: This approach uses a constant mobile phase composition. It is suitable if the impurities have similar retention behavior to the main component. While simpler, it risks co-elution and poor resolution of early or late-eluting impurities.
-
Methanol as Organic Modifier: Methanol is used as an alternative to acetonitrile. It has different selectivity, which can sometimes provide a better separation for specific analyte pairs. It is also a more cost-effective solvent.
-
Column: A different brand of C18 column is chosen to illustrate the impact of column chemistry on the separation.
Detailed Experimental Protocol: Method B
-
Chromatographic System: Waters Alliance e2695 or equivalent.
-
Column: Phenomenex Luna C18(2) (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: A pre-mixed solution of 25 mM Sodium Phosphate Dihydrogen, pH 3.5: Methanol (60:40 v/v).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 215 nm.
-
Diluent: Mobile Phase.
Chapter 3: The Validation Protocol: A Framework Based on ICH Q2(R1)
The validation of an analytical procedure is a comprehensive process that provides evidence of its suitability for the intended application.[12] The following protocol outlines the experiments required to validate an HPLC method for the quantification of impurities, in accordance with ICH Q2(R1) guidelines.[6][13]
Validation Workflow
Caption: HPLC method validation workflow based on ICH Q2(R1).
Specificity (Stability-Indicating Nature)
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol:
-
Forced Degradation: Subject a solution of Enalapril API to stress conditions:
-
Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo blank.
-
Peak Purity: Use a DAD to assess peak purity for the Enalapril peak in the presence of its degradation products.
-
-
Acceptance Criteria: The method must demonstrate resolution (Rs > 2.0) between Enalapril, Impurity B, and any major degradation peaks. The Enalapril peak should pass the peak purity test in all stressed samples, indicating no co-elution.
Linearity and Range
-
Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response over a specified range.
-
Protocol:
-
Prepare a stock solution of this compound (Impurity B).
-
Prepare a series of at least five concentrations, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.2%, the range would be LOQ to 0.3%).
-
Inject each concentration in triplicate.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the regression line must be ≥ 0.99. The y-intercept should be insignificant.
Accuracy (Recovery)
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Spike a known amount of Enalapril API with the Impurity B standard at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each level in triplicate and analyze.
-
Calculate the percentage recovery of the impurity.
-
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each concentration level.
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of Enalapril spiked with Impurity B at 100% of the specification limit on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, and on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 5.0% for repeatability and ≤ 10.0% for intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest amount of analyte in a sample that can be detected (LOD) and quantified (LOQ) with suitable precision and accuracy.
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Calculate using the formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.
-
-
-
Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate (e.g., RSD ≤ 10% and recovery of 80-120%).
Robustness
-
Objective: To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations to the nominal method parameters, one at a time. Examples include:
-
Flow Rate (± 0.1 mL/min).
-
Column Temperature (± 2°C).
-
Mobile Phase pH (± 0.2 units).
-
-
Analyze a system suitability solution under each condition.
-
-
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) must remain within the established limits for all tested variations.
Chapter 4: Comparative Validation Data and Analysis
The following tables present hypothetical but realistic validation data for Method A and Method B, allowing for an objective comparison of their performance.
Table 1: Specificity and Stress Study Results
| Parameter | Method A (Gradient) | Method B (Isocratic) |
| Degradation Condition | % Degradation | Resolution (Rs) of Enalapril / Impurity B |
| Acid Hydrolysis | 15.2% | 4.5 |
| Base Hydrolysis | 25.8% | 5.1 |
| Oxidation | 8.5% | 4.8 |
| Peak Purity | Pass | Pass |
| Comments | Excellent resolution from all degradation products. | Acceptable resolution, but Impurity B is closer to the main peak. |
Table 2: Linearity, Range, LOD, and LOQ
| Parameter | Method A (Gradient) | Method B (Isocratic) |
| Range Studied (% of 0.2% limit) | LOQ - 150% | LOQ - 150% |
| Correlation Coefficient (r²) | 0.9998 | 0.9991 |
| LOD (µg/mL) | 0.05 | 0.08 |
| LOQ (µg/mL) | 0.15 | 0.25 |
| LOQ Precision (RSD%) | 4.2% | 7.8% |
| LOQ Accuracy (Recovery %) | 98.5% | 95.2% |
Table 3: Accuracy and Precision
| Parameter | Method A (Gradient) | Method B (Isocratic) |
| Accuracy (Mean Recovery) | 99.2% | 103.5% |
| Precision - Repeatability (RSD%) | 1.8% | 3.5% |
| Precision - Intermediate (RSD%) | 2.5% | 5.8% |
Table 4: Robustness
| Parameter Varied | Method A (Gradient) - Critical System Suitability Parameter (Resolution) | Method B (Isocratic) - Critical System Suitability Parameter (Resolution) |
| Nominal Condition | 4.6 | 2.9 |
| Flow Rate +10% | 4.4 | 2.5 |
| Flow Rate -10% | 4.7 | 3.2 |
| Temperature +2°C | 4.5 | 2.7 |
| pH +0.2 | 4.3 | 2.4 |
Analysis of Comparative Data
-
Specificity: Method A is demonstrably superior as a stability-indicating method.[16] The gradient elution provides significantly better resolution between the main peak, Impurity B, and all stress-induced degradants. While Method B achieves the minimum acceptable resolution, it is less reliable if new, co-eluting impurities were to appear.
-
Sensitivity (LOD/LOQ): Method A is more sensitive, with lower LOD and LOQ values. This is critical for impurity profiling, where the accurate quantification of trace components is essential.
-
Precision and Accuracy: Both methods perform well within the acceptance criteria for accuracy and precision. However, Method A shows lower RSD values, indicating a higher degree of precision.
-
Robustness: Method A demonstrates better robustness. The critical resolution parameter is less affected by minor changes in operational conditions compared to Method B. The resolution in Method B drops close to the critical value of 2.0 under some varied conditions, indicating a higher risk of method failure in routine use.
Chapter 5: Conclusion and Recommendations
This comparative guide demonstrates the comprehensive process of validating an HPLC method for impurity profiling, grounded in the principles of ICH Q2(R1).[13]
Caption: Interrelationship of HPLC validation parameters.
Based on the validation data, Method A (Gradient RP-HPLC) is unequivocally the recommended procedure for the impurity profiling of Enalapril and the quantification of this compound. Its superior specificity, sensitivity, precision, and robustness make it a more reliable and defensible method for use in a regulated quality control laboratory.
While Method B (Isocratic RP-HPLC) meets the minimum validation requirements, its lower resolving power and sensitivity, coupled with its reduced robustness, present a higher risk. It may be suitable for a simple assay of the main component in a very clean matrix but is not ideal for a stability-indicating impurity profiling method where the potential for unknown degradants exists.
Ultimately, the choice of method must be justified by robust validation data that proves its suitability for the intended purpose. This guide provides a clear framework for conducting such a validation and making an informed, data-driven decision.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. This compound | C15H21NO4 | CID 5702571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine | 82717-96-2 [chemicalbook.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. HPLC analytical Method development: an overview [pharmacores.com]
- 10. jocpr.com [jocpr.com]
- 11. Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
- 13. starodub.nl [starodub.nl]
- 14. researchgate.net [researchgate.net]
- 15. Identification of new impurities of enalapril maleate on oxidation in the presence of magnesium monoperoxyphthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine
In the landscape of pharmaceutical manufacturing, the synthesis of active pharmaceutical ingredients (APIs) with high purity and stereochemical integrity is of paramount importance. N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine, a critical precursor to the angiotensin-converting enzyme (ACE) inhibitor Enalapril, presents a fascinating case study in stereoselective synthesis. This guide provides an in-depth comparison of the prevalent synthetic strategies for this crucial intermediate, offering insights into the mechanistic underpinnings, practical execution, and industrial applicability of each route. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding to inform their synthetic planning and process optimization.
Introduction to this compound and its Stereochemical Significance
This compound, hereafter referred to as NEPA, is the N-alkylated derivative of L-alanine. Its structure incorporates two chiral centers, one from the L-alanine moiety and the other established during the alkylation of the nitrogen atom. The precise stereochemical configuration, specifically the (S,S) diastereomer, is crucial for the therapeutic efficacy of Enalapril. Consequently, the synthetic challenge lies not merely in the formation of the C-N bond but in achieving this with a high degree of diastereoselectivity. This guide will explore and compare the primary methodologies developed to address this challenge.
Key Synthetic Strategies at a Glance
| Synthetic Route | Key Transformation | Typical Yield | Stereoselectivity (diastereomeric ratio, SSS:RSS) | Key Advantages | Key Disadvantages |
| Route 1: Diastereoselective Reductive Amination | Reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline | ~70% (of Enalapril) | Initially 6.7:1, improved to 17:1 with additives.[1][2] | Convergent synthesis, potential for high diastereoselectivity. | Requires pre-synthesis of the dipeptide, optimization of catalyst and conditions is critical. |
| Route 2: Synthesis via N-Carboxyanhydride (NCA) | Cyclization of NEPA to its N-carboxyanhydride | 53-91%[3] | Not applicable for this step | Highly reactive intermediate for efficient coupling. | Often involves hazardous reagents like phosgene or its surrogates.[3] |
| Route 3: Asymmetric Hydrogenation | Catalytic hydrogenation of a prochiral precursor | 93-96%[4][5] | >99% ee[4][5] | High enantioselectivity, potentially shorter route. | Requires specific chiral catalysts and precursors. |
Route 1: Diastereoselective Reductive Amination
The diastereoselective reductive amination of a ketoester with a chiral amine is a cornerstone of industrial Enalapril synthesis.[2] This approach is convergent, bringing together two key fragments late in the synthetic sequence. The stereochemical outcome is dictated by the facial selectivity of the reduction of the intermediate imine, which is influenced by the existing stereocenter on the L-alanyl-L-proline dipeptide.
Mechanistic Rationale
The reaction proceeds through the formation of a Schiff base between the ketone of ethyl 2-oxo-4-phenylbutanoate and the primary amine of L-alanyl-L-proline. The subsequent hydrogenation of the C=N double bond can, in principle, lead to two diastereomers. The inherent chirality of the dipeptide directs the hydrogenation to preferentially occur from one face of the imine, leading to an enrichment of the desired (S,S,S) diastereomer of Enalapril. The choice of catalyst and additives plays a crucial role in enhancing this directing effect.
Experimental Protocol: Improved Reductive Amination with Additives
This protocol is based on the findings that additives can significantly improve the diastereoselectivity of the Raney-Nickel catalyzed reductive amination.[1][6]
Materials:
-
Ethyl 2-oxo-4-phenylbutyrate
-
L-Alanyl-L-proline
-
Raney-Nickel (Ra-Ni) catalyst
-
Ethanol
-
Acetic acid (AcOH)
-
Potassium fluoride (KF)
-
Hydrogen gas
Procedure:
-
To a solution of L-alanyl-L-proline in ethanol, add acetic acid and potassium fluoride.
-
Add the Raney-Nickel catalyst to the mixture under an inert atmosphere.
-
Introduce ethyl 2-oxo-4-phenylbutyrate to the reaction vessel.
-
Pressurize the reactor with hydrogen gas (e.g., to 14 psia) and stir the mixture at ambient temperature.[2]
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC) until the starting materials are consumed.
-
Upon completion, filter the catalyst and remove the solvent under reduced pressure.
-
The resulting crude Enalapril is then purified, often by selective crystallization of the maleate salt, to isolate the desired (S,S,S) diastereomer.
The use of acetic acid and potassium fluoride in combination has been shown to improve the diastereomeric ratio from 11:1 to 17:1.[1][6]
Caption: Diastereoselective Reductive Amination Pathway.
Route 2: Synthesis via N-Carboxyanhydride (NCA)
This strategy involves the activation of the carboxylic acid functionality of NEPA by converting it into a highly reactive N-carboxyanhydride (NCA). This intermediate can then be efficiently coupled with L-proline to form Enalapril. The key to this route is the effective synthesis of the NEPA-NCA.
Rationale for NCA Formation
N-carboxyanhydrides are cyclic derivatives of amino acids that serve as activated monomers in peptide synthesis. The formation of the NCA from NEPA allows for a clean and high-yielding coupling reaction with the secondary amine of L-proline, typically under basic conditions.[7] This method avoids the need for standard peptide coupling reagents.
Experimental Protocol: Synthesis of NEPA-NCA using Ethyl Chloroformate
This non-phosgene method provides a safer alternative for the preparation of the NCA.[3]
Materials:
-
This compound (NEPA)
-
Dichloroethane
-
Ethyl chloroformate
-
10M Sodium hydroxide (NaOH)
-
Acetyl chloride
Procedure:
-
To a reactor, add NEPA and dichloroethane.
-
Add ethyl chloroformate to the mixture and stir.
-
Slowly add 10M NaOH and continue stirring.
-
After the initial reaction, add acetyl chloride and heat the mixture (e.g., 85-95°C) for several hours.
-
After cooling, add water and stir.
-
Separate the organic layer and concentrate it to obtain the crude product.
-
Recrystallize the crude product to yield pure N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride. Yields of up to 91% have been reported with this method.[3]
A variation of this procedure involves the use of trichloromethylchloroformate (diphosgene) in dichloromethane, which can provide a quantitative yield of the NCA.[8] However, this involves the in-situ generation of phosgene, which requires stringent safety precautions.
Caption: N-Carboxyanhydride (NCA) Synthetic Pathway.
Route 3: Asymmetric Hydrogenation
A more direct and atom-economical approach to establishing the key stereocenter is through the asymmetric hydrogenation of a prochiral precursor. This method has the potential for very high enantioselectivity, directly yielding the desired (S)-configuration at the newly formed chiral center.
Mechanistic Considerations
This route typically involves the hydrogenation of an enamine or a related unsaturated precursor. The success of this strategy hinges on the use of a chiral catalyst, often a transition metal complex with a chiral ligand, that can effectively differentiate between the two faces of the double bond. The substrate is designed to present a prochiral center that, upon reduction, generates the desired stereochemistry.
Experimental Protocol: Asymmetric Hydrogenation of an N-Acyl Enamine Precursor
This protocol describes the hydrogenation of an intermediate formed from an addition reaction, leading to NEPA with high enantiomeric excess.[4][5]
Materials:
-
N-[1-(S)-ethoxycarbonyl-2-benzoylethyl]-L-alanine benzyl ester
-
Isopropanol
-
Trifluoroacetic acid
-
N-phenylthiourea
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Methyl tert-butyl ether
Procedure:
-
In an autoclave, dissolve N-[1-(S)-ethoxycarbonyl-2-benzoylethyl]-L-alanine benzyl ester in isopropanol.
-
Add trifluoroacetic acid and N-phenylthiourea to the solution.
-
Add the 10% Pd/C catalyst.
-
After inerting the atmosphere, pressurize the autoclave with hydrogen (e.g., to 0.3 MPa) and maintain the reaction with stirring.[5]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Filter the catalyst and decolorize the filtrate with activated carbon.
-
Concentrate the solution under reduced pressure to remove most of the isopropanol.
-
Add methyl tert-butyl ether to the concentrate and cool to 0-10°C to induce crystallization.
-
Collect the crystalline product by filtration and dry to obtain pure NEPA. This method has reported yields of 93-96% with an enantiomeric excess of >99%.[4][5]
Caption: Asymmetric Hydrogenation Synthetic Pathway.
Conclusion and Future Perspectives
The synthesis of this compound offers a compelling illustration of the evolution of stereoselective synthesis in the pharmaceutical industry. The diastereoselective reductive amination route remains a robust and widely practiced method, with significant improvements in stereoselectivity achieved through careful optimization of catalysts and additives. The synthesis via N-carboxyanhydrides provides a highly efficient means of activating the molecule for subsequent coupling, though it often necessitates the handling of hazardous materials. Asymmetric hydrogenation represents a more modern and elegant approach, offering the potential for high enantioselectivity and atom economy.
The choice of a particular synthetic route will ultimately depend on a variety of factors, including the desired scale of production, cost of starting materials and catalysts, safety considerations, and the available technological infrastructure. Future research in this area will likely focus on the development of even more efficient and selective catalysts for both reductive amination and asymmetric hydrogenation, as well as exploring greener and more sustainable synthetic methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2000017228A2 - Stereoselective process for enalapril - Google Patents [patents.google.com]
- 3. EP1197490B1 - Process for preparing N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride - Google Patents [patents.google.com]
- 4. N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine synthesis - chemicalbook [chemicalbook.com]
- 5. CN108147973B - Preparation method of N- [1- (S) -ethoxycarbonyl-3-phenylpropyl ] -L-alanine - Google Patents [patents.google.com]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
- 7. US4716235A - Process for preparing N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanyl-L-proline - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
A Comparative Benchmarking Guide to N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine (Enalapril) and its Analogues for Preclinical Research
This guide provides a comprehensive comparative analysis of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine, widely known as Enalapril, and its key analogues, Lisinopril and Ramipril. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of their chemical properties, mechanism of action, and preclinical performance, supported by experimental data and detailed protocols. Our objective is to furnish a robust scientific resource to inform experimental design and drug candidate selection in the field of cardiovascular therapeutics.
Introduction: The Significance of Angiotensin-Converting Enzyme (ACE) Inhibition
The renin-angiotensin-aldosterone system (RAAS) is a cornerstone in the pathophysiology of hypertension and heart failure. A key enzymatic component of this cascade is the Angiotensin-Converting Enzyme (ACE), which catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[1] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to elevated blood pressure.[2] Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[3]
Inhibition of ACE has emerged as a highly effective therapeutic strategy for the management of hypertension and heart failure.[4] By blocking the production of Angiotensin II and preventing the breakdown of bradykinin, ACE inhibitors effectively lower blood pressure and reduce cardiac workload.[3] Enalapril, a second-generation ACE inhibitor, was developed to overcome some of the limitations of the first-in-class drug, Captopril, notably the side effects associated with its sulfhydryl group.[5] Enalapril itself is a prodrug, this compound, which is hydrolyzed in the liver to its active diacid metabolite, Enalaprilat.[6][7] This guide will focus on a comparative study of Enalapril and two other widely used dicarboxylate-containing ACE inhibitors: Lisinopril and Ramipril.
The Renin-Angiotensin-Aldosterone System (RAAS) and Mechanism of ACE Inhibition
The following diagram illustrates the central role of ACE in the RAAS pathway and the point of intervention for ACE inhibitors.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of ACE inhibitors.
Structural and Physicochemical Comparison of Enalapril and its Analogues
Enalapril, Lisinopril, and Ramipril are all classified as dicarboxylate-containing ACE inhibitors.[8] However, their distinct structural features have a profound impact on their pharmacokinetic and pharmacodynamic properties.
-
Enalapril: As a prodrug, its ethyl ester group enhances oral bioavailability. It requires hepatic hydrolysis to the active Enalaprilat.
-
Lisinopril: A hydrophilic analogue of Enalaprilat, it is unique in that it is not a prodrug and is active in its parent form. It is not metabolized in the liver.[7]
-
Ramipril: Another prodrug that undergoes hepatic metabolism to its active diacid form, Ramiprilat. It is more lipophilic than Enalapril, which may influence its tissue penetration.
The following diagram illustrates the general chemical structure of these dicarboxylate ACE inhibitors.
Caption: General structural relationships of Enalapril and its analogues.
In Vitro Comparative Analysis: ACE Inhibition Potency
The in vitro potency of ACE inhibitors is a critical determinant of their pharmacological activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for the active metabolites of Enalapril, Lisinopril, and Ramipril.
| ACE Inhibitor (Active Form) | IC50 (nM) |
| Enalaprilat | 1.94 - 2.4[1] |
| Lisinopril | 1.2[1] |
| Ramiprilat | 2.0[1] |
Note: IC50 values can vary depending on the experimental conditions, including the source of the ACE enzyme and the substrate used. The data presented here is for comparative purposes.
Experimental Protocol: In Vitro ACE Inhibition Assay (Spectrophotometric Method)
This protocol details a widely used spectrophotometric assay for determining ACE inhibitory activity using Hippuryl-L-Histidyl-L-Leucine (HHL) as a substrate.[6][9]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL)
-
Assay Buffer: 100 mM Sodium Borate buffer with 300 mM NaCl, pH 8.3
-
Stopping Reagent: 1 M HCl
-
Extraction Solvent: Ethyl Acetate
-
Test compounds (Enalaprilat, Lisinopril, Ramiprilat) and a positive control (e.g., Captopril)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 228 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 5 mM HHL solution in the assay buffer. This should be made fresh for each experiment.
-
Reconstitute lyophilized ACE in the assay buffer to a working concentration of 100 mU/mL. Keep the enzyme solution on ice.
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
-
Assay Setup (in a 96-well microplate):
-
Blank: 150 µL Assay Buffer + 50 µL Substrate Solution.
-
Control (100% ACE activity): 100 µL Assay Buffer + 50 µL ACE Solution + 50 µL Substrate Solution.
-
Sample: 100 µL of each dilution of the test compound + 50 µL ACE Solution + 50 µL Substrate Solution.
-
Positive Control: 100 µL of each dilution of the positive control + 50 µL ACE Solution + 50 µL Substrate Solution.
-
-
Incubation:
-
Add the assay buffer or inhibitor solutions to the designated wells.
-
Add 50 µL of the ACE working solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Absorbance Measurement:
-
Stop the reaction by adding 50 µL of 1 M HCl to each well.
-
Measure the absorbance of each well at 228 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Preclinical In Vivo Comparative Analysis: Antihypertensive Efficacy
The in vivo antihypertensive efficacy of Enalapril and its analogues is a critical step in their preclinical evaluation. The Spontaneously Hypertensive Rat (SHR) is a widely accepted and utilized animal model for essential hypertension.[10]
Experimental Protocol: Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)
This protocol outlines a typical study design to evaluate the antihypertensive effects of Enalapril, Lisinopril, and Ramipril in SHRs.
Animals:
-
Male Spontaneously Hypertensive Rats (SHRs), 12-14 weeks old.
-
Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls.
Materials:
-
Enalapril, Lisinopril, and Ramipril for oral administration.
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Non-invasive tail-cuff blood pressure measurement system.
-
Animal restraining devices.
Procedure:
-
Acclimatization:
-
Acclimate the rats to the housing facility for at least one week before the experiment.
-
Acclimate the rats to the restraining device and the tail-cuff blood pressure measurement procedure for several days to minimize stress-induced blood pressure variations.
-
-
Grouping and Dosing:
-
Randomly divide the SHRs into four groups (n=8-10 per group):
-
Group 1: Vehicle control (oral gavage).
-
Group 2: Enalapril (e.g., 10 mg/kg/day, oral gavage).
-
Group 3: Lisinopril (e.g., 10 mg/kg/day, oral gavage).
-
Group 4: Ramipril (e.g., 1 mg/kg/day, oral gavage).
-
-
A group of WKY rats will serve as the normotensive control group and will receive the vehicle.
-
Administer the respective treatments daily for a period of 4-6 weeks.
-
-
Blood Pressure Measurement:
-
Measure systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) at baseline (before treatment initiation) and at regular intervals (e.g., weekly) throughout the study.
-
Blood pressure measurements should be performed at the same time of day to minimize diurnal variations.
-
Use a non-invasive tail-cuff method. The rat is placed in a restrainer, and a cuff with a sensor is placed on its tail. The cuff is inflated and then slowly deflated, and the system records the blood pressure.[1]
-
-
Data Analysis:
-
Calculate the mean SBP, DBP, and HR for each group at each time point.
-
Compare the changes in blood pressure from baseline among the different treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
A p-value of <0.05 is typically considered statistically significant.
-
Comparative Pharmacokinetics
The pharmacokinetic profiles of Enalapril, Lisinopril, and Ramipril are distinct and play a significant role in their clinical utility, including dosing frequency and potential for drug-drug interactions.
| Parameter | Enalapril | Lisinopril | Ramipril |
| Prodrug | Yes[6] | No[7] | Yes |
| Active Metabolite | Enalaprilat[6] | - | Ramiprilat |
| Bioavailability | ~60% (Enalapril)[7] | ~25% | ~28-60% (Ramipril) |
| Time to Peak Plasma Concentration (Tmax) | ~1 hr (Enalapril); 3-4 hrs (Enalaprilat)[1] | ~6-8 hrs | ~1 hr (Ramipril); 2-4 hrs (Ramiprilat) |
| Protein Binding | ~50-60% (Enalaprilat) | Low | ~73% (Ramiprilat) |
| Elimination Half-life | ~11 hrs (Enalaprilat)[7] | ~12 hrs | ~13-17 hrs (Ramiprilat) |
| Primary Route of Excretion | Renal[7] | Renal (unchanged)[7] | Renal |
Note: Pharmacokinetic parameters can vary based on the species and individual patient factors. The data presented is a general overview from human studies for comparative context.
Structure-Activity Relationship (SAR) Insights
The efficacy of dicarboxylate-containing ACE inhibitors like Enalapril and its analogues is governed by specific structural features that facilitate their binding to the active site of the angiotensin-converting enzyme.[3]
-
N-ring with a Carboxylic Acid: This moiety mimics the C-terminal carboxylate of ACE substrates and is crucial for binding.
-
Zinc-Binding Group: The carboxylate group in these inhibitors coordinates with the zinc ion in the active site of ACE.
-
Hydrophobic Groups: The phenylpropyl side chain of Enalapril fits into a hydrophobic pocket of the enzyme, enhancing binding affinity.
-
Stereochemistry: The specific stereochemistry (S,S,S configuration) of these molecules is essential for optimal interaction with the enzyme's active site.
The structural differences between Enalapril, Lisinopril, and Ramipril contribute to their varying pharmacokinetic profiles. For instance, the presence of the lysine side chain in Lisinopril imparts hydrophilicity and resistance to metabolism, while the bicyclic structure of Ramipril contributes to its lipophilicity.
Conclusion and Future Directions
This guide has provided a detailed comparative analysis of Enalapril and its key analogues, Lisinopril and Ramipril. The in vitro data demonstrates that all three compounds are potent inhibitors of ACE in their active forms. Preclinical in vivo studies in SHRs are essential to confirm their antihypertensive efficacy and duration of action. The distinct pharmacokinetic profiles, driven by their structural differences, are a critical consideration in their preclinical and clinical development.
Future research in this area could focus on the development of novel analogues with improved tissue penetration, longer half-lives for once-daily dosing, and a reduced side-effect profile. Furthermore, exploring the potential of these compounds in other cardiovascular and renal diseases, beyond hypertension and heart failure, remains a promising avenue for investigation.
References
- 1. Indirect systolic and mean blood pressure determination by a new tail cuff method in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin-converting enzyme inhibitors: synthesis and biological activity of acyl tripeptide analogues of enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of blood pressure measured by tail-cuff methods (without heating) in spontaneously hypertensive rats. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. impactfactor.org [impactfactor.org]
- 7. droracle.ai [droracle.ai]
- 8. Angiotensin converting enzyme inhibitors: comparative structure, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enalapril synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine Diastereomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereoisomerism in ACE Inhibition
N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine is the chemical backbone of the highly successful ACE inhibitor, enalapril.[1] Enalapril is a prodrug that is hydrolyzed in vivo to its active diacid form, enalaprilat, a potent inhibitor of ACE.[2][3] The inhibition of ACE is a critical therapeutic strategy in the management of hypertension and heart failure. ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By blocking this conversion, ACE inhibitors effectively lower blood pressure.[4]
The this compound molecule possesses three chiral centers, giving rise to eight possible diastereomers (2^3 = 8). However, it is the specific (S,S,S) configuration of these chiral centers that is responsible for the potent therapeutic effect of enalapril.[5] This guide will dissect the profound impact of stereochemistry on the biological activity of these diastereomers, highlighting why only one configuration exhibits the desired pharmacological profile.
The Critical Role of Stereochemistry in ACE Binding
The profound difference in biological activity among the diastereomers of this compound stems from the highly specific, three-dimensional nature of the ACE active site. For effective inhibition, the inhibitor must fit precisely into the enzyme's binding pocket.[5] The (S,S,S) configuration of enalaprilat allows for optimal interaction with key residues in the ACE active site.
To illustrate the dramatic effect of stereochemistry on ACE inhibition, we can look at a structurally similar ACE inhibitor, imidapril. A study on the eight diastereomers of the active diacid form of imidapril provides a compelling parallel.
Illustrative Data: ACE Inhibitory Activity of Imidapril Diacid Diastereomers
| Diastereomer Configuration | IC50 (nM) |
| (S,S,S) | 0.8 |
| (R,S,S) | 1,300 |
| (S,R,S) | 1,800 |
| (S,S,R) | 1,100 |
| (R,R,S) | >10,000 |
| (R,S,R) | >10,000 |
| (S,R,R) | >10,000 |
| (R,R,R) | >10,000 |
This data for imidapril diacid, a compound structurally related to enalaprilat, demonstrates the critical importance of the (S,S,S) configuration for potent ACE inhibition. It is highly probable that the diastereomers of enalaprilat exhibit a similar dramatic decrease in activity when the stereochemistry deviates from the optimal (S,S,S) form.
The (S,S,S) diastereomer, enalaprilat, is a potent ACE inhibitor with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range, typically around 1.2-2.4 nM.[6][7] This high affinity is attributed to the precise spatial arrangement of its functional groups, which allows for strong binding to the ACE active site.
Mechanism of Action: How the (S,S,S) Diastereomer Inhibits ACE
The potent inhibitory activity of the (S,S,S)-diastereomer of N-[1(S)-carboxy-3-phenylpropyl]-L-alanine-L-proline (enalaprilat) is a direct result of its ability to mimic the transition state of the natural substrate, angiotensin I, within the ACE active site. This interaction is highly stereospecific.
Caption: Mechanism of ACE inhibition by the (S,S,S)-diastereomer (enalaprilat).
The key interactions of the (S,S,S)-diastereomer within the ACE active site include:
-
Zinc Coordination: The carboxylate group of the N-[1(S)-carboxy-3-phenylpropyl] moiety chelates the essential zinc ion in the enzyme's active site.
-
Hydrogen Bonding: The amide carbonyl and the terminal carboxylate of the proline residue form hydrogen bonds with amino acid residues in the active site.
-
Hydrophobic Interactions: The phenylpropyl side chain fits into a hydrophobic pocket, further stabilizing the enzyme-inhibitor complex.
Any deviation from the (S) configuration at any of the three chiral centers disrupts this precise fit, leading to a significant loss of binding affinity and, consequently, a dramatic reduction in inhibitory activity.
Experimental Protocols for Assessing Biological Activity
The determination of the biological activity of ACE inhibitors relies on robust and validated experimental assays. The following protocols outline the key methodologies used to generate the comparative data discussed in this guide.
In Vitro ACE Inhibition Assay (Spectrophotometric Method)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of ACE in vitro.
Caption: Workflow for a typical in vitro ACE inhibition assay.
Materials:
-
Purified Angiotensin-Converting Enzyme (from rabbit lung or other sources)
-
Substrate: Hippuryl-L-histidyl-L-leucine (HHL)
-
Test Compounds (Diastereomers of this compound)
-
Assay Buffer (e.g., 100 mM sodium borate buffer, pH 8.3, containing 300 mM NaCl)
-
Stopping Reagent (e.g., 1 M HCl)
-
Detection Reagent (e.g., o-phthaldialdehyde)
-
Spectrofluorometer or Spectrophotometer
Procedure:
-
Preparation of Reagents: Dissolve the ACE enzyme, HHL, and test compounds in the assay buffer to the desired concentrations.
-
Incubation: In a microplate, add a solution of the ACE enzyme and varying concentrations of the test compound. Allow to incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiation of Reaction: Add the HHL substrate to each well to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the reaction mixture for a specific duration (e.g., 30 minutes) at 37°C.
-
Stopping the Reaction: Terminate the reaction by adding the stopping reagent.
-
Detection: Add the detection reagent, which reacts with the product of the enzymatic reaction (histidyl-leucine) to produce a fluorescent or colored product.
-
Measurement: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of ACE inhibition for each concentration of the test compound relative to a control with no inhibitor. Determine the IC50 value, which is the concentration of the inhibitor required to reduce ACE activity by 50%, by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion: The Imperative of Stereochemical Purity in Drug Development
The stark contrast in biological activity between the (S,S,S)-diastereomer of this compound and its other stereoisomers underscores a fundamental principle in pharmacology: stereochemistry is paramount. For researchers and professionals in drug development, this serves as a critical reminder that the synthesis and purification of the correct stereoisomer are not merely academic exercises but are essential for therapeutic efficacy and safety. The case of enalapril and its less active diastereomers provides a classic and compelling example of how a subtle change in three-dimensional structure can render a potent drug virtually inactive. Future research in this area should continue to focus on stereoselective synthetic routes to ensure the production of enantiomerically pure active pharmaceutical ingredients.
References
- 1. EP0863764A1 - Method for analyzing isomers of enalapril and enalaprilat - Google Patents [patents.google.com]
- 2. stereoelectronics.org [stereoelectronics.org]
- 3. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological properties of the converting enzyme inhibitor, enalapril maleate (MK-421) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine (Enalapril Maleate)
Introduction: The Analytical Imperative for Enalapril
N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine, commercially known as Enalapril, is a cornerstone in cardiovascular therapy. As a prodrug, it is hydrolyzed in vivo to its active metabolite, enalaprilat, a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] This mechanism is critical in managing hypertension and congestive heart failure. Given its therapeutic importance, the rigorous and accurate quantification of Enalapril in bulk drug substances and pharmaceutical formulations is not merely a procedural step but a fundamental requirement for ensuring clinical safety and efficacy.
The choice of an analytical method is a critical decision in the drug development lifecycle, governed by the principle of "fitness for purpose." A method ideal for rapid screening of a pure substance may be wholly inadequate for stability testing where the presence of degradation products is a key concern. This guide provides an in-depth, objective comparison of two widely employed analytical techniques for Enalapril quantification: the highly specific Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and the accessible, rapid UV-Visible Spectrophotometry.
Our analysis moves beyond a simple listing of protocols. We will dissect the causality behind experimental choices, present validation data in a comparative framework, and provide self-validating, step-by-step methodologies. This guide is designed for researchers, analytical scientists, and quality control professionals who require a nuanced understanding of how to select, validate, and cross-verify analytical methods for Enalapril and similar pharmaceutical compounds. All methodologies are discussed within the framework of the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), which provides a comprehensive framework for validating analytical procedures.[3][4][5]
Method 1: The Gold Standard - Stability-Indicating RP-HPLC
High-Performance Liquid Chromatography is the benchmark for pharmaceutical analysis, lauded for its high resolution and specificity. For Enalapril, its primary advantage is the ability to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products, such as Enalaprilat and Diketopiperazine (DKP), making it a true "stability-indicating" method.[6]
Causality Behind the Method: Why These Parameters?
The success of an RP-HPLC method hinges on the careful optimization of its parameters, each chosen to exploit the physicochemical properties of Enalapril.
-
Stationary Phase (Column): A non-polar C18 or C8 column is the standard choice.[1][7] The octadecylsilane (C18) stationary phase provides a hydrophobic environment that interacts with the non-polar phenylpropyl group of the Enalapril molecule. This hydrophobic retention is the primary mechanism of separation.
-
Mobile Phase: The mobile phase is a carefully balanced aqueous-organic mixture.
-
Aqueous Component: A phosphate buffer is typically used to maintain a constant pH, usually in the acidic range (e.g., pH 2.2 - 3.0).[1][7] Enalapril has two ionizable groups: a secondary amine and a carboxylic acid. At a low pH, the carboxylic acid is protonated (less polar), while the amine is also protonated (polar). This controlled ionization is crucial for achieving consistent retention times and sharp peak shapes.
-
Organic Modifier: Acetonitrile or methanol is used as the organic component.[8][9] By increasing the proportion of the organic solvent, the polarity of the mobile phase is decreased, which weakens the hydrophobic interaction between Enalapril and the C18 column, causing it to elute faster. A gradient or isocratic elution can be chosen depending on the complexity of the sample matrix.[6]
-
-
Detection: Detection is most commonly performed using a UV detector set between 207 nm and 215 nm.[1][8][9] This wavelength corresponds to a strong absorbance region for the Enalapril molecule, ensuring high sensitivity.
Experimental Workflow: RP-HPLC Method
The following diagram outlines the typical workflow for the analysis of Enalapril Maleate using RP-HPLC.
Caption: A generalized workflow for the quantification of Enalapril Maleate via RP-HPLC.
Detailed Experimental Protocol: Isocratic RP-HPLC
This protocol is a synthesized example based on common practices in validated methods.[1]
-
Mobile Phase Preparation: Prepare a solution of 20 mM phosphate buffer. Adjust the pH to 2.2 with phosphoric acid. Mix this buffer with acetonitrile in a ratio of 75:25 (v/v). Filter through a 0.45 µm membrane filter and degas.
-
Chromatographic Conditions:
-
Column: C8, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 2.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of Enalapril Maleate reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution Preparation: Weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Enalapril Maleate to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm syringe filter.
-
Procedure: Inject the standard solution five times to check for system suitability (RSD of peak area should be <2%). Inject the standard and sample solutions in duplicate. Calculate the amount of Enalapril Maleate by comparing the average peak area of the sample to that of the standard.
Summary of HPLC Validation Parameters
The following table summarizes typical performance characteristics for a validated RP-HPLC method for Enalapril, compiled from various studies.
| Validation Parameter | Typical Acceptance Criteria (ICH) | Representative Performance Data |
| Specificity | No interference from placebo/degradants | Peak purity > 0.999; baseline resolution from known impurities (>2.0)[7] |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.999 | 1.6 - 48 µg/mL; r² = 0.9998[10][11] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.76% - 99.98%[8] |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 2%; Intermediate (Inter-day) ≤ 2% | Intra-day RSD: 0.074%; Inter-day RSD: 0.372%[8] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.021% of target concentration[1] |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.062% of target concentration[1] |
| Robustness | %RSD < 2% after minor changes | Method is unaffected by small changes in pH, flow rate, and mobile phase composition[7] |
Method 2: The Efficient Alternative - UV-Visible Spectrophotometry
UV-Visible Spectrophotometry is a simpler, more cost-effective, and faster technique than HPLC. It operates on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. While it lacks the specificity of HPLC, it is highly suitable for routine quality control of the bulk drug or simple formulations where interfering substances are not expected.
Causality Behind the Method: Why These Parameters?
-
Direct Measurement: Enalapril Maleate exhibits a native absorbance maximum (λmax) at approximately 208 nm in a phosphate buffer (pH 4).[12] This approach is straightforward but can be problematic. Most organic solvents are not transparent in the 180-210 nm region, leading to potential interference from the solvent or excipients.[13]
-
Oxidative Derivatization: To circumvent the issues of low-wavelength analysis, a derivatization approach can be employed. One such method involves the oxidation of Enalapril with potassium permanganate (KMnO₄) in an acidic medium.[13] This reaction creates a new, stable chromophore that absorbs strongly at a higher wavelength (e.g., 267 nm), a region with far less potential for interference. This is a classic analytical strategy to enhance both selectivity and sensitivity.
-
Solvent/Buffer: The choice of solvent is critical to ensure the stability and consistent spectral characteristics of the analyte. For direct measurement, a phosphate buffer at a specific pH is used to maintain a constant ionization state.[12] For the derivatization method, the reaction medium (e.g., aqueous H₂SO₄) is dictated by the chemistry of the oxidation reaction.[13]
Experimental Workflow: UV-Vis Spectrophotometry (Oxidation Method)
This diagram illustrates the workflow for quantifying Enalapril using an oxidative derivatization spectrophotometric method.
Caption: A workflow for Enalapril quantification using UV-Vis Spectrophotometry with oxidation.
Detailed Experimental Protocol: UV-Vis Spectrophotometry (Oxidation)
This protocol is based on a validated method for the determination of Enalapril.[13]
-
Reagent Preparation:
-
0.5% KMnO₄ Solution: Dissolve 0.5 g of potassium permanganate in 100 mL of distilled water.
-
Concentrated H₂SO₄: Use analytical grade sulfuric acid.
-
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Enalapril Maleate reference standard and dissolve in 100 mL of distilled water in a volumetric flask.
-
Calibration Curve Preparation: Create a series of dilutions ranging from 250 µg/mL to 500 µg/mL by transferring appropriate aliquots of the stock solution into 10 mL volumetric flasks.
-
Sample Preparation: Prepare a sample solution from powdered tablets equivalent to a concentration of 1000 µg/mL in distilled water, then filter. Prepare a final dilution within the calibration range (e.g., 400 µg/mL).
-
Procedure:
-
To each flask (standards and sample), add 0.5 mL of concentrated H₂SO₄ and 1.0 mL of 0.5% KMnO₄ solution.
-
Dilute to the 10 mL mark with distilled water.
-
Allow the reaction to proceed for a fixed time (e.g., 10 minutes) at room temperature.
-
Measure the absorbance of each solution at 267 nm against a reagent blank (prepared similarly but without the drug).
-
Construct a calibration curve and determine the concentration of the sample.
-
Summary of UV-Vis Validation Parameters
The following table summarizes typical performance characteristics for a validated UV-Vis spectrophotometric method for Enalapril.
| Validation Parameter | Typical Acceptance Criteria (ICH) | Representative Performance Data |
| Specificity | Method should be selective for the analyte | Confirmed by lack of interference from common excipients (Note: Cannot distinguish from chromophoric degradants) |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.999 | 1 - 20 µg/mL (Direct Method); r² > 0.999[12] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 2%; Intermediate (Inter-day) ≤ 2% | Intra-day RSD: < 1.0%; Inter-day RSD: < 1.5%[12] |
| Limit of Detection (LOD) | Calculated based on standard deviation of the response and the slope | 0.3721 µg/mL (Direct Method)[12] |
| Limit of Quantitation (LOQ) | Calculated based on standard deviation of the response and the slope | 0.9019 µg/mL (Direct Method)[12] |
| Robustness | %RSD < 2% after minor changes | Method is unaffected by small changes in reagent volume or reaction time[13] |
Cross-Validation: A Head-to-Head Comparison
The decision to use HPLC versus UV-Vis spectrophotometry is a classic trade-off between specificity, complexity, and cost. A cross-validation study, where the same batch of a product is analyzed by both methods, is essential to understand the correlation and potential biases between the techniques.
| Feature | RP-HPLC | UV-Vis Spectrophotometry | Senior Scientist's Insight |
| Specificity | Excellent. Can separate and quantify Enalapril in the presence of impurities, degradants, and excipients. Stability-indicating.[14] | Poor to Moderate. Prone to interference from any substance that absorbs at the same wavelength. Not stability-indicating. | HPLC is non-negotiable for stability studies, formulation development, and final product release testing where purity is paramount. |
| Sensitivity (LOQ) | High. Can quantify very low levels of the drug (e.g., 0.062% of target).[1] | Moderate. Generally less sensitive than HPLC (e.g., ~0.9 µg/mL).[12] | The high sensitivity of HPLC is crucial for impurity profiling and dose uniformity testing of low-dose formulations. |
| Linear Range | Wide. Typically spans several orders of magnitude.[10] | Narrow. Adherence to Beer's Law is limited to a smaller concentration range.[12] | The wide linear range of HPLC provides greater flexibility in sample preparation without requiring multiple dilutions. |
| Analysis Time | Longer. ~5-20 minutes per sample, plus system setup and equilibration time.[7] | Very Fast. <1 minute per sample after initial setup. | For high-throughput screening of raw material identity or simple assays, the speed of UV-Vis is a significant advantage. |
| Cost & Complexity | High. Expensive instrumentation, requires high-purity solvents, column replacement, and skilled operators. | Low. Inexpensive equipment, simple to operate, and uses common reagents.[12] | UV-Vis is an economical choice for academic labs or early-stage development where capital is limited and the matrix is simple. |
| Robustness | Good. Modern instruments and columns are highly reliable, but performance can be affected by mobile phase composition and column age. | Excellent. The method is generally very rugged and less susceptible to minor environmental or procedural variations. | While both methods can be validated for robustness, UV-Vis is inherently simpler and has fewer variables to control. |
Conclusion: Selecting the Right Tool for the Job
The cross-validation of analytical methods for this compound demonstrates a fundamental principle in pharmaceutical science: there is no single "best" method, only the most appropriate method for the intended purpose.
-
RP-HPLC stands as the authoritative, definitive technique. Its unparalleled specificity makes it the only suitable choice for regulatory submissions, stability testing, and the analysis of complex formulations where the accurate quantification of the active ingredient, free from its related substances, is required.
-
UV-Visible Spectrophotometry serves as a valuable, complementary tool. Its simplicity, speed, and low cost make it an excellent option for in-process controls, raw material identification, and routine assays in a well-characterized system. When cross-validated against an HPLC method, it can provide a high degree of confidence for its specific, limited application.
Ultimately, a well-equipped quality control or research laboratory will leverage both techniques. HPLC provides the rigorous, in-depth characterization required for validation and stability, while UV-Vis offers the efficiency needed for routine, high-volume analyses. The synthesis of data from both methods provides a comprehensive and self-validating analytical system, ensuring the quality and integrity of Enalapril from raw material to final dosage form.
References
- 1. scispace.com [scispace.com]
- 2. Optimized and Validated Spectrophotometric Methods for the Determination of Enalapril Maleate in Commercial Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ijpbs.com [ijpbs.com]
- 7. User-Friendly HPLC Method Development and Validation for Determination of Enalapril Maleate and Its Impurities in Enalapril Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caribjscitech.com [caribjscitech.com]
- 9. ijiset.com [ijiset.com]
- 10. turkjps.org [turkjps.org]
- 11. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. crpsonline.com [crpsonline.com]
- 14. scielo.br [scielo.br]
A Comparative Guide to Enalapril Impurities: Profiling N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine Against Key Related Substances
Abstract: Enalapril, a cornerstone in the management of hypertension and heart failure, undergoes degradation and can contain synthesis-related impurities that must be rigorously controlled to ensure its safety and efficacy. This guide provides an in-depth comparison of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine (known as Enalapril Impurity B), a significant related substance, with other critical impurities such as Enalaprilat (Impurity C), Enalapril Diketopiperazine (Impurity D), and the stereoisomeric Impurity A. We will explore their formation pathways, comparative analytical challenges, and present validated experimental protocols for their effective separation and quantification, offering a critical resource for researchers, analytical scientists, and drug development professionals in the pharmaceutical industry.
Introduction to Enalapril and the Imperative of Impurity Profiling
Enalapril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for treating hypertension and symptomatic congestive heart failure.[1] It functions as a prodrug, which is rapidly metabolized in the liver to its active form, enalaprilat.[2][3][4] The chemical stability of enalapril maleate is a critical concern in pharmaceutical formulations. The presence of an ester group makes it susceptible to degradation, a process influenced by factors such as pH, temperature, and humidity.[3][4][5]
The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is mandated by global regulatory bodies like the International Council for Harmonisation (ICH). Impurities, even in minute quantities, can potentially impact the safety and efficacy of a drug. Therefore, a thorough understanding and robust analytical control of these related substances are paramount. This guide focuses on comparing the distinct characteristics of this compound against other well-known enalapril impurities.
Key Enalapril Impurities: Structures and Formation Pathways
The primary impurities associated with Enalapril can be categorized as degradation products, synthesis-related impurities, and stereoisomers. Understanding their origin is fundamental to developing effective control strategies.
This compound (Enalapril Impurity B)
-
Structure: C₁₅H₂₁NO₄
-
Origin: Primarily a degradation product.[6] It is also identified as an intermediate in the synthesis of other ACE inhibitors like Ramipril.[7]
-
Formation: This impurity is known to form under alkaline conditions.[6] Its structure represents the dipeptide precursor to the final cyclization step that forms the proline ring in Enalapril, suggesting it can also be a process-related impurity from an incomplete synthesis reaction.
Enalaprilat (Enalapril Impurity C)
-
Structure: C₁₈H₂₄N₂O₅
-
Origin: The primary active metabolite and a major hydrolytic degradation product.[3][8]
-
Formation: Enalaprilat is formed by the hydrolysis of the ethyl ester group of enalapril. This degradation pathway is dominant in aqueous solutions, particularly under neutral and alkaline (basic) stress conditions.[3][4][5]
Enalapril Diketopiperazine (DKP, Enalapril Impurity D)
-
Structure: C₂₀H₂₆N₂O₄
-
Origin: A major degradation product.[9]
-
Formation: DKP is the result of an intramolecular cyclization reaction. This degradation route is the prevailing pathway in the solid state and is favored under acidic conditions.[4][5] The presence of excipients in a tablet formulation can significantly influence the rate of DKP formation.[5]
Enalapril (1R)-Isomer (Enalapril Impurity A)
-
Structure: C₂₀H₂₈N₂O₅
-
Origin: A synthesis-related stereoisomer of enalapril.[10][11]
-
Formation: As a diastereomer, it arises from the synthetic process and is not a degradation product. Its control is critical as different stereoisomers can have varied pharmacological activity and toxicity profiles. Its separation from the main enalapril peak can be analytically challenging.[12][13]
Caption: Primary formation pathways of key Enalapril impurities.
Comparative Analysis: Impurity B vs. Other Related Substances
A direct comparison reveals the distinct analytical challenges and control strategy considerations for each impurity. This compound (Impurity B) is structurally simpler than enalapril itself, lacking the proline ring, which significantly alters its polarity and chromatographic behavior.
| Feature | This compound (Impurity B) | Enalaprilat (Impurity C) | Diketopiperazine (DKP, Impurity D) | Enalapril (1R)-Isomer (Impurity A) |
| Origin | Degradation, potential process impurity[6] | Degradation (Hydrolysis)[3][4] | Degradation (Cyclization)[4] | Synthesis-related (Stereoisomer)[10] |
| Formation Conditions | Favored by alkaline pH[6] | Favored by neutral to alkaline pH[3][5] | Favored by acidic pH and solid state[4][5] | Dependent on synthetic route conditions |
| Key Structural Difference from Enalapril | Lacks the fused pyrrolidine ring | Lacks the ethyl ester (di-acid form) | Intramolecular cyclized structure | Stereoisomer (different 3D arrangement) |
| Relative Polarity | More polar than Enalapril and DKP, but less polar than Enalaprilat | Most polar impurity (two carboxylic acid groups) | Less polar than Enalapril | Same polarity as Enalapril |
| Primary Analytical Challenge | Ensuring baseline separation from other early-eluting impurities. | Peak tailing due to high polarity; requires careful pH control of mobile phase. | Potential co-elution with Enalapril if resolution is poor. | Co-elution with the main Enalapril peak; requires a highly specific and efficient column.[12][13] |
The key differentiator for Impurity B is its nature as a linear dipeptide intermediate, contrasting with the cyclic structures of Enalapril, DKP, and the di-acid nature of Enalaprilat. This makes its chromatographic retention distinct. Impurity A , being a diastereomer, presents the most significant chromatographic challenge, as its physicochemical properties are nearly identical to the active ingredient, demanding highly selective analytical methods.
Analytical Methodologies for Impurity Profiling
A robust, stability-indicating analytical method is essential for accurately quantifying enalapril and its impurities. High-Performance Liquid Chromatography (HPLC) is the predominant technique employed for this purpose.[2][14]
Foundational Technique: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the method of choice for separating enalapril and its related substances.
-
Causality Behind Method Choices:
-
Column: C8 or C18 columns are typically used, providing a nonpolar stationary phase that retains the analytes based on their hydrophobicity.[2][12][14]
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile) and an acidic aqueous buffer (typically phosphate buffer at pH 2.2-3.0) is common.[12][13][14][15] The low pH is critical: it suppresses the ionization of the carboxylic acid groups on enalapril and its impurities, leading to better retention and sharper, more symmetrical peak shapes.
-
Detection: UV detection at a low wavelength, such as 215 nm, is used to ensure the detection of all impurities, as this is near the absorbance maximum for the peptide bond.[2][14][16]
-
Caption: A generalized experimental workflow for HPLC analysis.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is a representative method for the simultaneous determination of Enalapril and its key impurities.
1. Chromatographic Conditions:
-
Column: ZORBAX Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) or equivalent.[12]
-
Mobile Phase A: Phosphate buffer (20 mM), pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Elution: A gradient elution may be required for optimal separation of all impurities, particularly for resolving Impurity A from Enalapril. A typical starting point could be 80% A / 20% B.
-
Column Temperature: 55°C (elevated temperature can improve peak shape and separation efficiency).[12][13]
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Diluent: Mobile Phase A or a mixture of water and acetonitrile.
-
Standard Solution: Prepare a stock solution of Enalapril Maleate reference standard and individual impurity standards. Create a spiked solution containing Enalapril and all relevant impurities at levels appropriate for quantification (e.g., 0.1% of the Enalapril concentration).
-
Sample Solution: Accurately weigh and dissolve the Enalapril Maleate API or powdered tablets in the diluent to achieve a target concentration (e.g., 0.2 mg/mL).[2] Filter through a 0.45 µm nylon filter before injection.
3. System Suitability:
-
Before sample analysis, inject the spiked standard solution.
-
Resolution: The resolution between the critical pair (often Enalapril and Impurity A) must be greater than 2.0 (ideally >3.5).[12][13]
-
Tailing Factor: The tailing factor for the Enalapril peak should be less than 2.0.
-
Reproducibility: Relative standard deviation (RSD) for replicate injections should be less than 2.0%.
Method Validation Summary
Any developed method must be validated according to ICH guidelines to be considered trustworthy.
| Validation Parameter | Typical Acceptance Criteria | Rationale |
| Specificity | No interference from blank/placebo at the retention time of analytes. | Ensures the method accurately measures only the intended substances. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1.[2] | The lowest concentration that can be reliably detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1.[2] | The lowest concentration that can be accurately and precisely measured. |
| Linearity | Correlation coefficient (r²) ≥ 0.999.[2][14] | Confirms a direct relationship between concentration and detector response. |
| Accuracy | Recovery of 80-120% for spiked samples. | Measures the closeness of the experimental value to the true value. |
| Precision | RSD ≤ 2.0% for repeatability and intermediate precision. | Demonstrates the method's consistency and reproducibility. |
The Role of LC-MS in Impurity Identification
For novel or unknown impurities discovered during stability studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. It provides molecular weight and fragmentation data, which are crucial for structural elucidation.[15][17] This technique was instrumental in identifying new oxidative degradation products of enalapril.[17][18]
Conclusion
This compound (Impurity B) represents a unique analytical target among enalapril-related substances due to its linear dipeptide structure and its formation under alkaline degradation. While its separation is generally less complex than that of the stereoisomeric Impurity A, its control is equally important for ensuring the quality of Enalapril Maleate. A comprehensive understanding of the formation pathways and physicochemical properties of all potential impurities is the foundation for developing robust, specific, and reliable stability-indicating analytical methods. The HPLC protocol and validation framework presented here provide a self-validating system for the rigorous quality control demanded in modern pharmaceutical development.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scispace.com [scispace.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the drug-matrix on the stability of enalapril maleate in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN107951835B - Enalapril maleate preparation and application thereof - Google Patents [patents.google.com]
- 7. N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine | 82717-96-2 [chemicalbook.com]
- 8. veeprho.com [veeprho.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Enalapril EP Impurity A | 76420-74-1 | SynZeal [synzeal.com]
- 11. ijpar.com [ijpar.com]
- 12. academic.oup.com [academic.oup.com]
- 13. User-Friendly HPLC Method Development and Validation for Determination of Enalapril Maleate and Its Impurities in Enalapril Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Identification of new impurities of enalapril maleate on oxidation in the presence of magnesium monoperoxyphthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Kinetic Guide to N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine Derivatives as ACE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Angiotensin-Converting Enzyme (ACE) and Its Inhibition
The Renin-Angiotensin-Aldosterone System (RAAS) is a cornerstone of cardiovascular and renal physiology, meticulously regulating blood pressure and fluid balance. A key player in this cascade is the Angiotensin-Converting Enzyme (ACE), a zinc-dependent dipeptidyl carboxypeptidase. ACE's primary function is the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. Angiotensin II also stimulates aldosterone secretion, leading to sodium and water retention, further elevating blood pressure.[1][2] Consequently, inhibiting ACE is a powerful and widely adopted therapeutic strategy for managing hypertension and heart failure.[3][4]
The N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine backbone represents a highly successful scaffold for the design of potent ACE inhibitors.[5][6] This guide provides an in-depth comparison of the kinetic profiles of key derivatives from this class, including the active metabolites of enalapril (enalaprilat) and ramipril (ramiprilat), alongside the active-form drug lisinopril. Understanding the subtle yet significant differences in their binding kinetics is paramount for researchers aiming to design next-generation inhibitors and for clinicians seeking to optimize therapeutic outcomes.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) pathway and the point of intervention for ACE inhibitors.
The Molecular Basis of Inhibition: A Structure-Activity Relationship (SAR) Perspective
The remarkable potency of this compound derivatives stems from their design as substrate analogues that chelate the active site zinc ion of ACE. Their binding is characterized by a "slow, tight-binding" kinetic profile, which means the equilibrium between the enzyme and inhibitor is established slowly relative to the catalytic rate.[7][8] This behavior is often due to low dissociation rate constants.[8]
The key structural features contributing to this high-affinity binding are:
-
Zinc-Binding Group: The carboxylate group formed from the hydrolysis of the ethyl ester (in prodrugs like enalapril) or the inherent carboxylate in active forms directly coordinates with the essential Zn²⁺ ion in the ACE active site.[9]
-
C-Terminal Proline/Lysine Mimic: The terminal carboxylate of the alanine moiety forms crucial hydrogen bonds within the S2' subsite of the enzyme.[9]
-
Phenylpropyl Side Chain: The phenylethyl group effectively occupies the hydrophobic S1 pocket, mimicking the side chain of phenylalanine in natural substrates.[9]
Lisinopril's structure, which incorporates a lysine side chain instead of the proline mimic found in enalaprilat, leads to additional interactions that may contribute to its stronger binding affinity.[9]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Angiotensin-Converting Enzyme Inhibitors (ACEI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | C15H21NO4 | CID 5702571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. Kinetics of slow, tight-binding inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibitor and Substrate Binding by Angiotensin-converting Enzyme: Quantum Mechanical/Molecular Mechanical Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine: A Cost-Benefit Analysis
For researchers and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of successful therapeutic development. N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor enalapril, is a molecule of significant therapeutic importance in the management of hypertension and heart failure.[1][2][3][4][5][6] The stereoselective synthesis of this dipeptide derivative, often referred to as enalaprilat, presents several challenges, and a variety of synthetic strategies have been developed to address these.
This guide provides an in-depth cost-benefit analysis of the most prominent methods for synthesizing this compound. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and offer insights to guide your selection of the most appropriate method for your research or production needs.
Reductive Amination: The Workhorse Approach
Reductive amination is a widely employed and robust method for the synthesis of this compound. This one-pot reaction typically involves the condensation of a keto-acid or keto-ester with an amino acid or dipeptide, followed by in-situ reduction of the resulting imine.
Diastereoselective Reductive Amination of Ethyl 2-Oxo-4-phenylbutanoate
A common industrial approach involves the reductive amination of ethyl 2-oxo-4-phenylbutanoate with the dipeptide L-alanyl-L-proline.[1][7][8] The stereoselectivity of this reaction is paramount, as the desired (S,S,S)-diastereomer is the active therapeutic agent.
Key Catalytic Systems and their Performance:
-
Raney-Nickel (Ra-Ni): Historically, Raney-Nickel has been a favored catalyst for this transformation.[1][8] Initial reports showed a diastereomer ratio of 6.7:1, which was later optimized to 11:1 through traditional process development.[1] A significant breakthrough was achieved through multidimensional screening of additives, where the combination of acetic acid and potassium fluoride with Ra-Ni in ethanol boosted the diastereoselectivity to an impressive 17:1.[2]
-
Palladium on Carbon (Pd/C): While also utilized, Pd/C has generally demonstrated lower diastereoselectivity compared to optimized Ra-Ni systems, with reported ratios around 1.5:1.[1]
-
Catecholborane: A stereoselective synthesis utilizing catecholborane for the reductive amination has also been described, highlighting an alternative reducing agent.[9]
Experimental Protocol: Optimized Reductive Amination with Ra-Ni [1]
-
To a solution of L-alanyl-L-proline in ethanol, add 1.25 molar equivalents of acetic acid and 1.05 molar equivalents of potassium fluoride.
-
Introduce the Raney-Nickel catalyst to the mixture.
-
Add ethyl 2-oxo-4-phenylbutanoate to the reaction vessel.
-
Pressurize the reactor with hydrogen gas to 14 psia.
-
Maintain the reaction at 22°C for approximately 18 hours.
-
Upon completion, filter the catalyst and rinse with ethanol.
-
The resulting product can be isolated as the maleate salt by selective crystallization.
Causality Behind Experimental Choices:
The addition of acetic acid and potassium fluoride, which are individually detrimental to the reaction, work synergistically to enhance the diastereoselectivity with Ra-Ni.[2] This is likely due to the formation of a more ordered transition state during the imine reduction, favoring the formation of the desired (S,S,S) isomer. The choice of ethanol as a solvent is crucial for the solubility of the reactants and for facilitating the hydrogenation process.
N-Carboxyanhydride (NCA) Chemistry: A Versatile Building Block Approach
The use of N-Carboxyanhydrides (NCAs) offers a powerful and versatile route for peptide synthesis, which can be adapted for the preparation of this compound.[2] This method involves the synthesis of the dipeptide precursor, L-alanyl-L-proline, via NCA chemistry, followed by reductive alkylation.
Synthesis of the NCA Intermediate
A key step in this pathway is the formation of the N-carboxyanhydride of this compound.[10][11][12]
Traditional vs. Modern Approaches:
-
Phosgene-Based Methods: The classical approach to NCA synthesis involves the use of phosgene or its less hazardous liquid alternatives, diphosgene and triphosgene.[12][13] While effective, the high toxicity of phosgene necessitates specialized equipment and stringent safety protocols, making it less desirable for industrial production.[12]
-
Non-Phosgene Alternatives: To circumvent the hazards of phosgene, non-phosgene methods have been developed. One such method utilizes N,N'-carbonyldiimidazole, although this reagent is relatively expensive.[12] Another approach involves reacting this compound with trichloromethylchloroformate in the presence of activated carbon.[10][11] A more recent, safer method employs T3P reagent (Propylphosphonic Anhydride) for the synthesis of NCAs from Boc-protected amino acids, offering good yields and high purity without epimerization.[14]
Experimental Protocol: NCA Synthesis using Trichloromethylchloroformate [10]
-
Charge a reaction flask with this compound, activated carbon, and dry dichloromethane.
-
Add trichloromethylchloroformate dropwise at room temperature over 20 minutes with stirring.
-
Heat the mixture to reflux for 5 hours.
-
After cooling, filter off the activated carbon.
-
Remove the dichloromethane under reduced pressure to yield the crystalline this compound-N-carboxyanhydride.
Causality Behind Experimental Choices:
The use of activated carbon helps to catalyze the reaction and ensure a smooth conversion. Dichloromethane is a suitable solvent due to its inertness and appropriate boiling point for the reflux conditions. The dropwise addition of the chloroformate helps to control the initial exotherm of the reaction.
Asymmetric Synthesis Routes
Asymmetric synthesis strategies aim to establish the desired stereochemistry early in the synthetic sequence, often leading to higher overall stereochemical purity.
Asymmetric Addition and Subsequent Reduction
One patented method involves the asymmetric addition of an L-alanine alkali metal salt to ethyl β-benzoylacrylate.[11] The resulting adduct is then catalytically reduced to yield this compound.
Another approach describes an addition reaction between specific compounds under the influence of a thiourea or urea-based catalyst to improve selectivity, followed by a hydrogenation step to obtain the final product.[15] This method is highlighted as having a short synthetic route and being suitable for industrial production.[15]
Experimental Protocol: Hydrogenation of an Asymmetric Addition Product [16]
-
In an autoclave, combine the N-[1-(S)-ethoxycarbonyl-2-benzoylethyl]-L-alanine benzyl ester intermediate with isopropanol, a solution of hydrogen chloride in 1,4-dioxane, and N,N'-diphenylthiourea.
-
Add 10% palladium on carbon as the catalyst.
-
Pressurize the autoclave with hydrogen to 0.3 MPa.
-
Maintain the reaction until the starting material is consumed, as monitored by TLC or HPLC.
-
Filter the catalyst and decolorize the filtrate with activated carbon.
-
Concentrate the solution under reduced pressure and purify by crystallization from methyl tertiary-butyl ether to yield the pure product.
Causality Behind Experimental Choices:
The use of a palladium catalyst is common for hydrogenation reactions involving the reduction of keto groups and the removal of benzyl protecting groups. The addition of HCl and a thiourea derivative can influence the stereochemical outcome of the reduction. Isopropanol serves as a suitable solvent for the hydrogenation.
Comparative Analysis
| Synthesis Method | Key Advantages | Key Disadvantages | Reported Yield | Reported Purity/Stereoselectivity |
| Reductive Amination (Optimized Ra-Ni) | High diastereoselectivity, one-pot reaction. | Requires careful optimization of additives, handling of pyrophoric Ra-Ni. | 86.5% (SSS isomer)[1] | 17:1 (SSS:RSS)[2] |
| N-Carboxyanhydride (NCA) Chemistry (Non-Phosgene) | Avoids highly toxic phosgene, versatile for peptide synthesis. | May require more steps, cost of non-phosgene reagents can be higher. | Quantitative[10][11] | 98-99%[10][11] |
| Asymmetric Synthesis & Hydrogenation | Potentially high stereochemical purity, shorter synthetic route.[15] | May require specialized chiral catalysts or starting materials. | 96%[16] | >98% purity, >99% ee[16] |
Visualizing the Synthetic Pathways
Reductive Amination Workflow
Caption: Workflow for the optimized diastereoselective reductive amination.
N-Carboxyanhydride (NCA) Synthesis Workflow
Caption: Non-phosgene synthesis of the N-carboxyanhydride intermediate.
Senior Application Scientist's Recommendation
The choice of synthesis method for this compound will ultimately depend on the specific requirements of your project, including scale, cost constraints, and available equipment.
-
For Large-Scale Industrial Production: The optimized reductive amination using Raney-Nickel with additives appears to be the most cost-effective and efficient method.[1][2] Its high diastereoselectivity in a single step minimizes the need for costly chiral separations of the final product. While handling Raney-Nickel requires care, the established protocols and high yield make it an attractive option for large-scale manufacturing.
-
For Laboratory-Scale Synthesis and Analogue Development: The N-Carboxyanhydride (NCA) approach , particularly with modern non-phosgene reagents, offers greater flexibility.[14] The NCA intermediate is a versatile building block that can be used to synthesize a variety of analogues for structure-activity relationship (SAR) studies.[12] While potentially more expensive on a per-gram basis due to reagent costs, the adaptability of this method is a significant advantage in a research setting.
-
For High-Purity Requirements: Asymmetric synthesis routes that establish chirality early on can provide excellent stereochemical control, leading to very high purity of the final product.[15][16] These methods may involve more expensive chiral catalysts or starting materials but can be advantageous when extremely high enantiomeric excess is a critical quality attribute.
References
- 1. WO2000017228A2 - Stereoselective process for enalapril - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Secure Verification [technorep.tmf.bg.ac.rs]
- 4. Acids/Base and Reactions | OpenOChem Learn [learn.openochem.org]
- 5. Enalapril in ACE | OpenOChem Learn [learn.openochem.org]
- 6. Angiotensin-converting enzyme inhibitors: synthesis and biological activity of acyl tripeptide analogues of enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enalapril synthesis - chemicalbook [chemicalbook.com]
- 9. academic.oup.com [academic.oup.com]
- 10. prepchem.com [prepchem.com]
- 11. US4716235A - Process for preparing N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanyl-L-proline - Google Patents [patents.google.com]
- 12. EP1197490B1 - Process for preparing N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of α-Amino Acid N-Carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN108147973B - Preparation method of N- [1- (S) -ethoxycarbonyl-3-phenylpropyl ] -L-alanine - Google Patents [patents.google.com]
- 16. N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine synthesis - chemicalbook [chemicalbook.com]
Introduction: The Analytical Imperative for Enalapril Purity
N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine, commercially known as Enalapril, is a cornerstone pro-drug in the management of hypertension and congestive heart failure. Its therapeutic efficacy is contingent upon its in-vivo hydrolysis to the active metabolite, enalaprilat. The molecular structure of Enalapril, possessing three chiral centers, gives rise to the possibility of multiple stereoisomers. Furthermore, as a peptide-like ester, it is susceptible to specific degradation pathways, namely hydrolysis and intramolecular cyclization.
For researchers and drug development professionals, ensuring the chemical and stereochemical purity of the active pharmaceutical ingredient (API) is not merely a quality control checkpoint; it is a regulatory and safety mandate. The presence of related structures—be they diastereomers, precursors, or degradation products—can impact the drug's efficacy, safety, and stability profile. Pharmacopeias such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) set stringent limits on these impurities.[1][2][3]
This guide provides an in-depth comparison of core spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) Spectroscopy—for the unambiguous identification and differentiation of Enalapril from its most critical related structures:
-
Enalaprilat (Impurity C): The active metabolite and primary hydrolytic degradation product.
-
Enalapril Diketopiperazine (DKP, Impurity D): The primary intramolecular cyclization product, often formed under thermal or acidic stress.[4][5]
-
(R,S,S)-Diastereomer (Impurity A): A stereoisomer that can arise during synthesis.[6]
We will explore the causality behind experimental choices, present comparative data, and provide actionable protocols to equip scientists with the knowledge to build a robust, self-validating analytical system.
Structural Relationships and Analytical Workflow
The differentiation of Enalapril from its related substances requires a multi-faceted approach. An unknown impurity is typically first separated by a chromatographic method (e.g., HPLC) and then subjected to spectroscopic analysis for structural elucidation.
Caption: Key structural transformations of Enalapril.
Caption: Integrated workflow for impurity identification.
Mass Spectrometry (MS): The Definitive Mass Identifier
Expertise & Experience: For differentiating molecules with changes in their elemental composition, such as the hydrolysis of Enalapril to Enalaprilat, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most direct and sensitive tool. We choose Electrospray Ionization (ESI) in positive mode because the secondary amine groups in these molecules are readily protonated, yielding a strong [M+H]⁺ signal.
The power of MS/MS (tandem mass spectrometry) lies in its ability to generate a structural fingerprint through controlled fragmentation. The collision-induced dissociation (CID) of the parent ion provides predictable daughter ions that are characteristic of specific structural motifs.
Trustworthiness: The key to differentiating Enalapril from Enalaprilat is the mass difference corresponding to the ethyl group (C₂H₅OH, 46 Da). Enalapril (MW 376.5) hydrolyzes to Enalaprilat (MW 348.4). This mass difference is definitively captured by observing their respective protonated molecular ions, [M+H]⁺.
Fragmentation analysis provides a second layer of confirmation. A major fragment for both compounds results from the cleavage of the amide bond linking the phenylpropyl-alanine side chain to the proline ring.
-
Enalapril's key fragment: m/z 234.2.[7][9] This corresponds to the [C₁₄H₁₈NO₂]⁺ ion.
-
Enalaprilat's key fragment: m/z 206.1.[7][9] This corresponds to the same cleavage but with a carboxylic acid instead of an ethyl ester.
The Diketopiperazine (DKP) degradation product involves the loss of ethanol (C₂H₆O), resulting in a molecular weight of 358.4. Its [M+H]⁺ ion at m/z 359.4 and unique fragmentation pattern would easily distinguish it from both Enalapril and Enalaprilat.[10][11]
Limitation: Standard MS and MS/MS techniques are generally incapable of distinguishing stereoisomers like Enalapril and its (R,S,S)-diastereomer, as they have identical mass and fragmentation patterns.
Data Presentation: Comparative MS Fragmentation
| Compound | Structure | Molecular Weight | Precursor Ion [M+H]⁺ (m/z) | Key Product Ion (m/z) | Structural Origin of Fragment |
| Enalapril | This compound-L-proline | 376.5 | 377.2 | 234.2 | Phenylpropyl-alanyl ethyl ester moiety |
| Enalaprilat | N-[1(S)-Carboxy-3-phenylpropyl]-L-alanine-L-proline | 348.4 | 349.1 | 206.1 | Phenylpropyl-alanyl moiety |
| DKP | Diketopiperazine | 358.4 | 359.4 | Varies | Cyclic structure fragment |
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve 1 mg of the sample in 10 mL of mobile phase to create a 100 µg/mL stock solution. Further dilute to 1 µg/mL for analysis.
-
Chromatographic System:
-
Mass Spectrometer Settings (Triple Quadrupole):
-
Ionization Mode: ESI, Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for characterization.
-
MRM Transitions:
-
Source Temperature: Optimized around 500-550°C.[9]
-
Collision Gas: Argon.
-
Collision Energy: Optimize for each transition (typically 20-30 V).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure & Stereochemistry
Expertise & Experience: While MS confirms molecular weight, NMR spectroscopy provides the definitive, atom-by-atom map of the molecule's connectivity and spatial arrangement. ¹H NMR is particularly powerful as the chemical shift and coupling pattern of each proton is exquisitely sensitive to its local electronic and steric environment. This makes it the ultimate tool for differentiating isomers.
Trustworthiness:
-
Enalapril vs. Enalaprilat: The most obvious difference is the presence of the ethyl ester group in Enalapril. This gives rise to two characteristic signals in the ¹H NMR spectrum: a quartet around 4.1-4.2 ppm (–O–CH₂ –CH₃) and a triplet around 1.2-1.3 ppm (–O–CH₂–CH₃ ). These signals are completely absent in the spectrum of Enalaprilat.[12][13] This provides irrefutable evidence of hydrolysis.
-
Enalapril vs. DKP: The intramolecular cyclization to form DKP dramatically alters the molecular structure and rigidity. This results in significant changes to nearly all chemical shifts and coupling constants, particularly for the protons on the proline and alanine moieties. The resulting spectrum is a completely different fingerprint, making differentiation trivial.
-
Enalapril vs. (R,S,S)-Diastereomer (Impurity A): This is the most subtle and challenging differentiation. Since diastereomers are chemically distinct, their NMR spectra are non-equivalent. The change in stereochemistry at the C1 carbon of the phenylpropyl moiety alters the spatial relationship with the adjacent alanine and proline groups. While many signals will be very similar, protons close to the chiral centers will exhibit small but measurable differences in their chemical shifts.[14] For unambiguous differentiation, advanced techniques may be required, such as using a chiral solvating agent (e.g., a lanthanide shift reagent) to induce larger separation of the signals of the two diastereomers, or employing 2D NMR techniques like NOESY to probe through-space interactions that differ between the isomers.[15][16][17]
Data Presentation: Key Differentiating ¹H NMR Signals (in D₂O)
| Compound | Key Proton Signals | Distinguishing Features |
| Enalapril | ~4.1 ppm (q, 2H, -OCH₂ CH₃)~1.2 ppm (t, 3H, -OCH₂CH₃ ) | Presence of ethyl ester signals. |
| Enalaprilat | Signals absent | Absence of ethyl ester signals. |
| DKP | Entire spectrum shifted | Unique fingerprint due to rigid cyclic structure. |
| (R,S,S)-Diastereomer | Subtle shifts in CH and CH₂ protons near chiral centers. | Minor but distinct chemical shift differences compared to Enalapril. |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[18] Add a small amount of a reference standard (e.g., TMS or TSP) if required.
-
Instrument: High-field NMR spectrometer (400 MHz or higher is recommended for resolving subtle differences).
-
Acquisition Parameters:
-
Experiment: Standard 1D proton spectrum.
-
Temperature: 298 K.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation for quantitative analysis.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate signals for quantitative comparison.
-
For Diastereomer Analysis: If needed, re-run the sample after adding a small amount of a chiral solvating agent and observe any splitting of key signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule. Each functional group (e.g., C=O, O-H, N-H) absorbs infrared radiation at a characteristic frequency, causing the bond to vibrate. The resulting spectrum is a unique "fingerprint" of the molecule's functional groups.
Trustworthiness: The primary utility of FT-IR in this context is to confirm the changes in carbonyl groups, which are strong IR absorbers.
-
Enalapril vs. Enalaprilat: Enalapril possesses a distinct ester carbonyl (C=O) stretching vibration, typically observed around 1750 cm⁻¹.[19] Upon hydrolysis to Enalaprilat, this ester group is replaced by a carboxylic acid. The ester C=O peak disappears, and the spectrum becomes dominated by the broad O-H stretch of the carboxylic acid and its C=O stretch at a slightly lower frequency. This change is a clear and reliable indicator of hydrolysis.
-
Enalapril vs. DKP: The formation of the diketopiperazine involves the loss of the ester and the creation of a new, cyclic amide environment. This results in the disappearance of the ester C=O peak (~1750 cm⁻¹) and a significant shift in the amide C=O band compared to the original acyclic amide in Enalapril.[20]
Limitation: FT-IR spectroscopy is based on bond vibrations and is generally insensitive to the subtle three-dimensional arrangement of atoms. Therefore, it cannot be used to differentiate between diastereomers like Enalapril and Impurity A, as they contain the exact same functional groups and bonds.[21]
Data Presentation: Characteristic IR Absorption Frequencies (cm⁻¹)
| Compound | Key Vibrational Band | Interpretation |
| Enalapril | ~1750 cm⁻¹ (strong) | Ester C=O stretch[19] |
| ~1645 cm⁻¹ (strong) | Amide I (C=O) stretch[22] | |
| Enalaprilat | Absent | Loss of ester C=O |
| ~1725 cm⁻¹ (strong) | Carboxylic acid C=O stretch | |
| 2500-3300 cm⁻¹ (broad) | Carboxylic acid O-H stretch | |
| DKP | Absent | Loss of ester C=O |
| Shifted | Amide C=O in a different (cyclic) environment |
Experimental Protocol: FT-IR Analysis (KBr Pellet Method)
-
Sample Preparation: Mix ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).
-
Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pressing: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio. A background spectrum of an empty sample holder or a pure KBr pellet should be collected and automatically subtracted.
Conclusion: An Orthogonal Approach to Certainty
No single spectroscopic technique can unilaterally solve all aspects of Enalapril's analytical challenges. The differentiation of Enalapril from its key related structures is best achieved through an orthogonal, multi-technique approach that leverages the unique strengths of each method.
-
Mass Spectrometry provides definitive molecular weight information, making it ideal for identifying products of hydrolysis (Enalaprilat) or cyclization (DKP).
-
FT-IR Spectroscopy offers a rapid and simple way to confirm changes in key functional groups, corroborating the findings of MS by showing the loss of an ester or the appearance of a carboxylic acid.
-
NMR Spectroscopy is the ultimate arbiter, providing detailed structural confirmation and serving as the only reliable method among the three to differentiate the subtle but critical differences between stereoisomers.
By integrating these techniques as outlined in the proposed workflow, researchers and drug development professionals can build a self-validating system that ensures the identity, purity, and quality of Enalapril, ultimately safeguarding therapeutic efficacy and patient safety.
References
- 1. ftp.uspbpep.com [ftp.uspbpep.com]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. drugfuture.com [drugfuture.com]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. Enalapril EP Impurity A | 76420-74-1 | SynZeal [synzeal.com]
- 7. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. omicsonline.org [omicsonline.org]
- 10. Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Quantitative analysis of enalapril by 1H NMR spectroscopy in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. EP0863764A1 - Method for analyzing isomers of enalapril and enalaprilat - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Differentiation of Chiral Compounds Using NMR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 18. ijpar.com [ijpar.com]
- 19. sbbq.iq.usp.br [sbbq.iq.usp.br]
- 20. researchgate.net [researchgate.net]
- 21. farmaciajournal.com [farmaciajournal.com]
- 22. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine (Enalapril Maleate) Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the inter-laboratory comparison of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine, commonly known as enalapril maleate, a critical active pharmaceutical ingredient (API). Ensuring analytical method consistency across different laboratories is paramount for drug quality, safety, and efficacy. This document delves into the prevalent analytical techniques, presents a model for a comparative study, and underscores the importance of scientific integrity and robust validation protocols. By offering detailed experimental methodologies and supporting data, this guide aims to be an authoritative resource for professionals in pharmaceutical analysis and quality control.
Introduction: The Imperative for Analytical Consistency
This compound, or enalapril, is a prodrug that is hydrolyzed in the body to its active form, enalaprilat, a potent angiotensin-converting enzyme (ACE) inhibitor.[1] It is widely prescribed for hypertension and heart failure.[1] The therapeutic importance of enalapril necessitates stringent quality control throughout its manufacturing process and in the final dosage forms.
Inter-laboratory comparison studies are a fundamental component of a robust quality management system. They serve to:
-
Assess the proficiency of individual laboratories.
-
Evaluate the comparability and robustness of analytical methods.
-
Identify potential systematic errors or biases in laboratory procedures.
-
Ensure consistency in the quality of the pharmaceutical product across different manufacturing and testing sites.
This guide focuses on the most common and effective methods for enalapril analysis, providing a basis for designing and executing meaningful inter-laboratory comparisons.
Core Analytical Methodologies: A Comparative Overview
The analysis of enalapril and its related compounds is predominantly performed using chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being the most widely adopted method. Spectrophotometric methods also find application in certain contexts.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the cornerstone of enalapril analysis due to its high resolving power, sensitivity, and specificity.[2][3][4][5][6] A typical HPLC method can effectively separate enalapril from its potential impurities and degradation products, such as enalaprilat and diketopiperazine.[2][3][7][8]
Key Methodological Considerations:
-
Stationary Phase: A C18 or C8 column is commonly employed, providing excellent retention for the moderately nonpolar enalapril molecule.[2][3][4]
-
Mobile Phase: A mixture of an organic solvent (typically acetonitrile) and an acidic aqueous buffer (e.g., phosphate buffer) is used.[2][3][4] The acidic pH is crucial to suppress the ionization of the carboxyl groups in enalapril and enalaprilat, ensuring good peak shape and retention.
-
Detection: UV detection at a wavelength of approximately 215 nm is standard, as enalapril exhibits strong absorbance in this region.[2][3][6]
Experimental Workflow for HPLC Analysis
Caption: A generalized workflow for the HPLC analysis of enalapril.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For applications requiring higher sensitivity and specificity, such as the analysis of biological samples or the identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[7][8][9][10] LC-MS combines the separation capabilities of HPLC with the mass-selective detection of mass spectrometry, providing unequivocal identification and quantification of analytes.
Advantages of LC-MS:
-
Enhanced Specificity: Reduces the likelihood of interference from co-eluting compounds.
-
Higher Sensitivity: Enables the detection and quantification of trace-level impurities.
-
Structural Elucidation: Facilitates the identification of unknown degradation products through fragmentation analysis.[7][8][11]
Designing an Inter-Laboratory Comparison Study
A well-designed inter-laboratory study is crucial for obtaining meaningful and actionable results. The following steps outline a robust approach:
-
Establish a Clear Protocol: A detailed and harmonized analytical protocol should be distributed to all participating laboratories. This protocol should specify:
-
The exact analytical method to be used (including column, mobile phase, flow rate, etc.).
-
Procedures for standard and sample preparation.
-
System suitability criteria.
-
Data reporting requirements.
-
-
Provide Homogeneous and Stable Samples: A single, homogeneous batch of the enalapril drug substance or product should be distributed to all participating laboratories. The stability of the analyte in the sample matrix should be confirmed prior to distribution.
-
Utilize a Centralized Data Analysis Approach: Data from all laboratories should be submitted to a central coordinator for statistical analysis. This ensures consistency in data evaluation and reduces the potential for bias.
Logical Relationship of Study Components
References
- 1. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. ijiset.com [ijiset.com]
- 7. Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Identification of new impurities of enalapril maleate on oxidation in the presence of magnesium monoperoxyphthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine
For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine, a compound commonly known as Enalapril. Adherence to these protocols is paramount not only for regulatory compliance but also for the protection of personnel and the environment.
Understanding the Compound: Hazard Profile and Regulatory Context
This compound is a potent pharmaceutical ingredient that requires careful handling throughout its lifecycle. A thorough understanding of its hazard profile is the foundation of safe disposal.
Hazard Identification:
According to safety data sheets (SDS), this compound presents several significant health risks:
-
Reproductive Toxicity (Category 1A): May damage the unborn child[1].
-
Specific Target Organ Toxicity (Repeated Exposure, Category 1): Causes damage to the kidneys and cardiovascular system through prolonged or repeated exposure[1].
-
Irritation: Can cause skin, eye, and respiratory irritation[2][3][4].
These hazards necessitate that this compound be managed as a hazardous chemical waste.
Regulatory Framework:
The disposal of laboratory chemical waste is governed by stringent regulations from bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[5][6]. The EPA's Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for hazardous waste management[7]. For pharmaceuticals, the EPA has established specific management standards to ensure their safe disposal and prevent their release into the environment[8][9].
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.
Step 1: Personal Protective Equipment (PPE) - The First Line of Defense
Before handling any waste material, it is crucial to be equipped with the appropriate PPE. This is not merely a procedural step but a critical barrier against potential exposure.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or perforation before use.
-
Eye and Face Protection: Use chemical safety goggles or a face shield to protect against dust particles or splashes[1][3][10].
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is necessary.
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact[3][10].
Step 2: Waste Segregation and Containment - Preventing Cross-Contamination
Proper segregation is a cornerstone of safe chemical waste management. It prevents unintended chemical reactions and ensures that waste is directed to the correct disposal stream.
-
Designated Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The waste container label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A clear indication of the hazards (e.g., "Reproductive Toxin," "Organ Toxin")
-
The accumulation start date.
-
-
Incompatible Materials: Do not mix this waste with oxidizing agents[1]. Be aware of potential incompatibilities with certain excipients like microcrystalline cellulose, calcium phosphates, and magnesium stearate, which can accelerate decomposition[11][12][13].
Step 3: Waste Collection - Handling and Transfer
This phase involves the physical transfer of the waste material into the designated container.
-
Solid Waste: For pure solid compounds or residues, carefully transfer the material into the waste container using a chemically resistant scoop or spatula. Minimize the generation of dust.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, and absorbent pads, must also be disposed of as hazardous waste in the same container.
-
Solutions: If the waste is in a liquid form, transfer it carefully to a compatible, labeled liquid waste container.
Step 4: Storage - Awaiting Pickup
Proper storage of hazardous waste is critical to prevent accidents and ensure the integrity of the containment.
-
Secure Location: Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
Ventilation: The storage area should be well-ventilated.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 5: Final Disposal - The Role of a Licensed Waste Management Contractor
The final and most critical step is the transfer of the waste to a licensed hazardous waste disposal facility.
-
Engage a Professional Service: Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal company. Follow your institution's procedures for requesting a waste pickup.
-
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain[1]. This is explicitly prohibited and can lead to environmental contamination.
-
DO NOT dispose of this chemical in the regular trash.
-
-
Recommended Disposal Method: The standard and required method for disposal is through an approved waste disposal plant, which will typically involve incineration or another form of thermal destruction[1][2][3][4][14].
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, immediate and correct action is vital.
Spill Response:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill and if it is safe for you to clean up. For large or unmanageable spills, contact your EHS office immediately.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualizing the Disposal Pathway
To provide a clear and concise overview of the disposal decision-making process, the following diagram illustrates the workflow from waste generation to final disposal.
Caption: Decision workflow for the disposal of this compound.
Data Summary
For quick reference, the following table summarizes the key hazard and disposal information.
| Parameter | Information | Reference |
| Primary Hazards | Reproductive Toxin (Category 1A), Specific Target Organ Toxin (Repeated Exposure, Category 1), Irritant | [1][2][3][4] |
| GHS Hazard Statements | H360D: May damage the unborn childH372: Causes damage to organs through prolonged or repeated exposure | [1] |
| Required PPE | Chemical resistant gloves, safety goggles/face shield, lab coat, respirator (if dust is present) | [1][3][10] |
| Waste Container | Labeled, compatible (e.g., HDPE), sealed | [5] |
| Prohibited Disposal | Sewer/drain disposal, regular trash | [1] |
| Approved Disposal | Licensed hazardous waste disposal facility (e.g., for incineration) | [1][2][3][4][14] |
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to safety, environmental stewardship, and scientific integrity.
References
- 1. organon.com [organon.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. usbioclean.com [usbioclean.com]
- 6. osha.gov [osha.gov]
- 7. epa.gov [epa.gov]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 10. spectrumrx.com [spectrumrx.com]
- 11. researchgate.net [researchgate.net]
- 12. akjournals.com [akjournals.com]
- 13. US5562921A - Stable solid pharmaceutical compositions containing enalapril maleate - Google Patents [patents.google.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical intermediates like N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine. This compound, an intermediate in the synthesis of various pharmaceuticals, requires careful handling to mitigate potential risks.[1] This guide provides a comprehensive, experience-driven framework for the safe handling, use of personal protective equipment (PPE), and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the "Why" Behind the "How"
Before any laboratory work commences, a thorough understanding of the potential hazards associated with this compound is crucial. This proactive approach to safety informs every subsequent step of the handling process.
Various safety data sheets (SDS) classify this compound with the following potential hazards:
-
Skin Irritation: May cause skin irritation upon contact.[2][3]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[3][4]
-
Harmful if Swallowed: Acute oral toxicity has been noted in some safety literature.[4][5]
It is important to note that some suppliers may classify this chemical as non-hazardous.[6] However, in the spirit of creating a robust and self-validating safety protocol, it is prudent to adhere to the more stringent safety warnings. This conservative approach ensures the highest level of protection for all personnel.
Risk Mitigation at the Source: Engineering and Administrative Controls
Before resorting to PPE, always prioritize engineering and administrative controls to minimize exposure.
-
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[3][7][8] A certified chemical fume hood is the preferred engineering control to minimize inhalation of any dust or aerosols.[6]
-
Process Isolation: Where possible, use closed systems for reactions and transfers to minimize the potential for direct contact.[9][10]
-
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Training: Ensure all personnel are thoroughly trained on the hazards and safe handling procedures for this chemical.
-
Restricted Access: Limit access to areas where the compound is being handled to authorized personnel only.
-
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering and administrative controls are foundational, the correct use of PPE is essential for safeguarding against any residual risk of exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Safety goggles with side-shields or a face shield | To protect against splashes and airborne particles that can cause serious eye irritation.[3][4][7] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact and potential irritation.[2][11] Always inspect gloves for any signs of degradation or puncture before use. |
| Body | Laboratory coat or chemical-resistant apron | To protect skin and personal clothing from accidental spills.[7][8][11] |
| Respiratory | NIOSH-approved respirator (if dusts are generated) | While generally not required under normal use with adequate ventilation, a respirator should be used if there is a potential for generating dust or aerosols that cannot be controlled by a fume hood.[3][7] |
The Logic of PPE Selection: A Deeper Dive
The choice of PPE is not arbitrary; it is a direct response to the specific hazards posed by the chemical. For this compound, the primary risks are dermal and ocular. Therefore, the focus is on creating an effective barrier for the skin and eyes. The potential for respiratory irritation, especially when handling the solid form, necessitates the availability and, in some cases, mandatory use of respiratory protection.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan ensures that safety is integrated into every step of the experimental workflow.
Workflow for Safe Handling of this compound
Caption: A simplified workflow for the safe handling of this compound.
Step 1: Preparation & Pre-Use Checks
-
Verify Chemical Identity: Confirm the chemical name and CAS number (82717-96-2) on the container.[2][12][13]
-
Review the SDS: Always have the most current SDS readily available and review it before starting any new procedure.
-
Inspect PPE: Ensure all PPE is in good condition and readily available.
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Have spill cleanup materials readily accessible.
Step 2: Handling & Use
-
Don Appropriate PPE: Put on all required PPE before handling the chemical.
-
Weighing and Transfer: When weighing the solid, perform this task in a fume hood or a ventilated balance enclosure to minimize dust inhalation. Use a spatula for transfers and avoid creating dust clouds.
-
In Solution: When working with the compound in solution, handle it within a fume hood to avoid inhaling any vapors.
-
Avoid Contact: Take care to avoid contact with skin and eyes.[11]
Step 3: Post-Handling Procedures
-
Decontamination: Clean all equipment and the work area thoroughly after use.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Generally, gloves should be removed first, followed by the lab coat and then eye protection.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][11]
Disposal Plan: Responsible Stewardship of Chemical Waste
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal Pathway
Caption: The disposal pathway for waste generated from handling this compound.
Disposal Guidelines:
-
Solid Waste: Unused or waste this compound, as well as any contaminated consumables (e.g., weigh boats, gloves, paper towels), should be collected in a clearly labeled hazardous waste container.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Consult Local Regulations: Always follow your institution's and local regulations for hazardous waste disposal.[6] The waste should be disposed of by a licensed waste disposal company.[3]
Emergency Procedures: Preparedness for the Unexpected
In the event of an accidental exposure or spill, a swift and appropriate response is crucial.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water.[2][3] If skin irritation occurs, seek medical attention. |
| Inhalation | Move the person to fresh air.[2][3] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention. |
| Spill | Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a labeled hazardous waste container.[8] Ventilate the area and wash the spill site after material pickup is complete. |
Conclusion: A Culture of Safety
The safe handling of this compound is not merely about following a set of rules but about fostering a culture of safety within the laboratory. By understanding the hazards, implementing robust engineering and administrative controls, using the correct PPE, and having well-defined operational and emergency plans, researchers can confidently work with this compound while ensuring their own safety and the integrity of their scientific endeavors.
References
- 1. N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine | 82717-96-2 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. pharmacopoeia.com [pharmacopoeia.com]
- 12. calpaclab.com [calpaclab.com]
- 13. This compound | C15H21NO4 | CID 5702571 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
